Florfenicol
描述
Structure
3D Structure
属性
IUPAC Name |
2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRNRDRBQJXIF-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045500 | |
| Record name | Florfenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73231-34-2, 76639-94-6 | |
| Record name | Florfenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73231-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Florfenicol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073231342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Florfenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Florfenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | florphenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLORFENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J97307Y1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Florfenicol on the Bacterial Ribosome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Florfenicol, a synthetic broad-spectrum antibiotic, is a derivative of thiamphenicol and is exclusively used in veterinary medicine. Its efficacy stems from its ability to inhibit bacterial protein synthesis, a fundamental process for bacterial viability. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action on the bacterial ribosome. It details the binding site, the inhibition of the peptidyl transferase center, and the downstream cellular consequences of ribosome stalling. This guide also includes a compilation of quantitative data on its antimicrobial activity and detailed protocols for key experimental techniques used to elucidate its mechanism of action.
Introduction to this compound
This compound is a bacteriostatic antibiotic that is effective against a wide range of Gram-positive and Gram-negative bacteria.[1] It is a fluorinated analog of thiamphenicol, a modification that enhances its activity and reduces its susceptibility to certain forms of bacterial resistance.[2] Unlike its predecessor chloramphenicol, this compound does not carry the risk of inducing aplastic anemia in humans, making it a safer alternative for veterinary applications.[3] The primary mode of action of this compound is the inhibition of bacterial protein synthesis by targeting the 70S ribosome.[4]
The Bacterial Ribosome: A Prime Antibiotic Target
The bacterial 70S ribosome, composed of a large 50S subunit and a small 30S subunit, is a major target for a variety of antibiotics. The 50S subunit contains the peptidyl transferase center (PTC), the catalytic site responsible for peptide bond formation.[3] By interfering with the function of the PTC, antibiotics can effectively halt protein synthesis, leading to the cessation of bacterial growth and, in some cases, cell death.
Core Mechanism of Action: Binding and Inhibition
This compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase activity.[1][3][5] This action prevents the formation of peptide bonds, a critical step in the elongation of the polypeptide chain.
Binding Site on the 50S Ribosomal Subunit
Structural and biochemical studies have revealed that this compound binds within the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2] Its binding site is located in a cleft that is also the binding site for the aminoacyl-tRNA at the A-site. This strategic location allows this compound to sterically hinder the incoming aminoacyl-tRNA, thereby preventing it from correctly positioning for peptide bond formation.
Inhibition of the Peptidyl Transferase Center (PTC)
The binding of this compound to the PTC directly obstructs the catalytic activity of this ribosomal center. By occupying a portion of the A-site, this compound physically blocks the aminoacyl moiety of the incoming tRNA from accessing the active site. This steric hindrance is the primary mechanism by which this compound inhibits the transpeptidation reaction, effectively stalling protein synthesis.[3]
Quantitative Analysis of this compound Activity
The potency of this compound can be quantified through various parameters, including Minimum Inhibitory Concentration (MIC), binding affinity (Kd), and the inhibition constant (Ki). While specific Kd and Ki values for this compound are not widely reported in publicly available literature, extensive data exists for its MIC against a variety of bacterial pathogens.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | Animal Isolates | 8 - 16 | - | 8 | [6][7] |
| Staphylococcus aureus | Animal Isolates | 8 - 64 | - | - | [6] |
| Salmonella cholerasuis | Animal Isolates | 16 | - | - | [6] |
| Proteus mirabilis | Animal Isolates | 4 | - | - | [6] |
| Actinobacillus pleuropneumoniae | Animal Isolates | 0.12 - 4 | - | ≤1 | [8] |
| Pasteurella multocida | Animal Isolates | 0.12 - 4 | - | ≤1 | [8][9] |
| Mannheimia haemolytica | Animal Isolates | 0.12 - 4 | - | ≤1 | [8] |
| Bordetella bronchiseptica | Animal Isolates | - | - | - | [8] |
| Streptococcus suis | Swine Isolates | - | 2 | 8 | [9] |
| Staphylococcus pseudintermedius | Canine Isolates | - | - | 4 | [7] |
Downstream Effects of Ribosome Stalling: The Stringent Response
The inhibition of protein synthesis by this compound can trigger a cascade of downstream cellular events, most notably the stringent response.[10] This is a global stress response in bacteria that is activated by nutrient starvation and other stresses that lead to ribosome stalling.[11]
The Stringent Response Pathway
When this compound stalls ribosomes, the uncharged tRNAs that accumulate in the cell are recognized by the ribosome-associated protein RelA.[10] This activates RelA to synthesize the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp).[12] These alarmones then act as global regulators, redirecting cellular resources away from growth-related activities, such as ribosome and protein synthesis, and towards stress survival pathways, including amino acid biosynthesis and virulence factor expression.[11][13]
Key Experimental Methodologies
The elucidation of this compound's mechanism of action has been made possible through a variety of sophisticated experimental techniques.
X-ray Crystallography of the Ribosome-Florfenicol Complex
This technique provides a static, high-resolution three-dimensional structure of the this compound molecule bound to the ribosomal 50S subunit.
Detailed Protocol:
-
Ribosome Purification: Isolate and purify 70S ribosomes or 50S ribosomal subunits from a suitable bacterial species (e.g., Thermus thermophilus or Deinococcus radiodurans) using established protocols involving sucrose gradient centrifugation.
-
Complex Formation: Incubate the purified ribosomal subunits with a molar excess of this compound to ensure saturation of the binding sites.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with a variety of precipitants, buffers, and salts.
-
Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a search model. Refine the model to fit the electron density map, including the placement of the this compound molecule.
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Florfenicol Complex
Cryo-EM allows for the visualization of the ribosome-florfenicol complex in a near-native, hydrated state, providing insights into its conformational dynamics.[14][15][16][17][18]
Detailed Protocol:
-
Sample Preparation: Prepare a purified sample of the ribosome-florfenicol complex as described for X-ray crystallography.
-
Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.
-
Data Collection: Collect a large dataset of 2D projection images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Correct for beam-induced motion and perform contrast transfer function (CTF) estimation.
-
Particle Picking and 2D Classification: Automatically pick individual particle images and classify them into different 2D views.
-
3D Reconstruction and Refinement: Generate an initial 3D model and refine it to high resolution using the 2D class averages.
In Vitro Translation Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on protein synthesis in a cell-free system.
Detailed Protocol:
-
System Setup: Utilize a commercially available bacterial in vitro transcription-translation system (e.g., from E. coli).
-
Reporter Construct: Use a DNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP), under the control of a bacterial promoter.
-
Inhibition Assay: Set up reactions containing the cell-free system, the reporter DNA, and varying concentrations of this compound. Include a no-drug control and a positive control with a known translation inhibitor.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (typically 37°C) for a set period to allow for transcription and translation.
-
Quantification: Measure the amount of reporter protein produced in each reaction. For luciferase, measure luminescence after adding the substrate. For GFP, measure fluorescence.
-
Data Analysis: Plot the reporter signal as a function of this compound concentration and determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.
Conclusion
This compound remains a crucial antibiotic in veterinary medicine due to its broad-spectrum activity and favorable safety profile. Its mechanism of action, centered on the inhibition of the bacterial ribosome's peptidyl transferase center, is a well-established paradigm for antibiotic function. A thorough understanding of its molecular interactions with the ribosome, as detailed in this guide, is essential for the continued effective use of this antibiotic, for monitoring and overcoming resistance, and for the development of new and improved antibacterial agents. The experimental protocols provided herein offer a framework for researchers to further investigate the nuances of this compound's activity and to explore the mechanisms of other ribosome-targeting antibiotics.
References
- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms Underlying the Inhibition of Proliferation and Differentiation by this compound in P19 Stem Cells: Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-assembled and intestine-targeting this compound nano-micelles effectively inhibit drug-resistant Salmonella typhimurium, eradicate biofilm, and maintain intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation, pharmacokinetics, and antibacterial activity of this compound-loaded niosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assessment of chloramphenicol and this compound as second-line antimicrobial agents in dogs [openagrar.de]
- 8. Evaluation of the antimicrobial activity of this compound against bacteria isolated from bovine and porcine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the Stringent Response and relBbu Expression in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The stringent response and physiological roles of (pp)pGpp in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting the bacterial stringent response to combat human pathogens [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imaging structurally dynamic ribosomes with cryogenic electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]
- 18. mbexc.de [mbexc.de]
An In-depth Technical Guide to the Chemical Synthesis of Florfenicol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Florfenicol is a broad-spectrum, primarily bacteriostatic antibiotic used exclusively in veterinary medicine.[1] It is a structural analogue of thiamphenicol and chloramphenicol, belonging to the amphenicol class of antibiotics.[2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] The key structural modifications compared to its predecessors—specifically the replacement of a hydroxyl group with a fluorine atom and the substitution of a p-nitrophenyl group with a p-methylsulfonylphenyl group—confer a broader spectrum of activity and enhanced safety profile, notably avoiding the risk of aplastic anemia associated with chloramphenicol.[4] This guide details the core chemical synthesis routes, critical intermediates, and experimental protocols involved in the industrial production of this compound.
Core Chemical Synthesis Pathways
The industrial synthesis of this compound has evolved to optimize yield, stereochemical purity, and environmental safety. While numerous variations exist, a predominant strategy involves a multi-step process starting from a thiamphenicol-related intermediate, (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol. This route focuses on the stereospecific introduction of the fluorine atom and subsequent final acylation.
Logical Pathway of Key Synthesis Steps
The following diagram illustrates the high-level workflow for a common and industrially relevant synthesis of this compound, starting from the key aminodiol intermediate.
Caption: Key workflow for this compound synthesis from an aminodiol intermediate.
Detailed Experimental Protocols
The following protocols are synthesized from established patent literature, providing a detailed methodology for the key transformations in the synthesis of this compound.
Step 1: Protection via Oxazolidine Formation
This step protects both the amino and the secondary hydroxyl groups, allowing for selective reaction at the primary hydroxyl group.
-
Reaction: (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride is reacted with acetone in the presence of a base.
-
Procedure: A suspension of (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride (50 g, 0.178 mole), triethylamine (35.88 g, 0.355 mole), and acetone (400 ml) is heated at 50°C to 60°C for 12 hours.[5] The reaction mixture is then cooled to room temperature and filtered. The filtrate is evaporated under reduced pressure to yield the oxazolidine intermediate.[5]
Step 2: N-Acetylation of the Oxazolidine Intermediate
The nitrogen atom of the oxazolidine ring is acetylated to form a stable amide, which further protects the amine during subsequent steps.
-
Reaction: The oxazolidine intermediate is acylated using acetyl chloride.
-
Procedure: The crude product from Step 1 is reacted with acetyl chloride to introduce the acetyl group onto the nitrogen atom, yielding (4R,5R)-3-acetyl-2,2-dimethyl-4-hydroxymethyl-5-[4-(methylsulfonyl)phenyl]-1,3-oxazolidine.[6]
Step 3: Fluorination of the Primary Hydroxyl Group
This is the most critical step, where the primary hydroxyl group is substituted with a fluorine atom. This reaction proceeds with an inversion of stereochemistry at the C3 position.
-
Reaction: The N-acetylated oxazolidine is treated with a fluorinating agent.
-
Reagent: While various agents like DAST can be used, a common industrial choice is (1,1,2,3,3,3-hexafluoropropyl)diethylamine for improved selectivity and safety.[5][6]
-
Procedure: The fluorination of the N-acetylated intermediate is carried out using the selected fluorinating agent to produce (4S,5R)-3-acetyl-2,2-dimethyl-4-fluoromethyl-5-[4-(methylsulfonyl)phenyl]-1,3-oxazolidine.[5] The reaction conditions are carefully controlled to minimize side products.
Step 4: Hydrolysis and Deprotection
Acid-catalyzed hydrolysis removes the protecting groups to liberate the free amine and hydroxyl groups, yielding the core "this compound amine" intermediate.
-
Reaction: The fluorinated oxazolidine intermediate undergoes hydrolysis.
-
Procedure: The product from Step 3 is treated with an aqueous acid, such as sulfuric acid, to open the oxazolidine ring and remove the acetyl group.[7] This yields (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol.
Step 5: Final Dichloroacetylation
The final step involves acylating the primary amine with a dichloroacetyl group to form the final this compound molecule.
-
Reaction: this compound amine is reacted with a dichloroacetylating agent.
-
Procedure: To a solution of (1R,2S)-1-[4-(methylsulfonyl)phenyl]-2-amino-3-fluoro-1-propanol (5 g, 0.02 moles) in methanol (50 ml), methyl dichloroacetate (14.5 g, 0.10 moles) is added.[6] The mixture is heated to reflux at 60°C to 65°C for 18 hours. After the reaction is complete, methanol is distilled off. Toluene (25 ml) and water (5 ml) are added to precipitate the product. The solid is filtered, washed, and can be crystallized from a solvent system like 2-propanol/water to yield this compound.[6]
Quantitative Data Summary
The efficiency of each reaction step is critical for the overall yield and economic viability of the synthesis. The table below summarizes key quantitative data for the final synthesis step.
| Step | Reactants | Reagents/Solvents | Temperature | Time | Product | Purity (HPLC) |
| 5 | (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol; Methyl dichloroacetate | Methanol | 60-65°C | 18 hours | This compound | >99%[6] |
Structural Relationship of Amphenicols
This compound's development is a direct result of targeted chemical modifications to the chloramphenicol and thiamphenicol structures to improve efficacy and safety.
Caption: Structural evolution from Chloramphenicol to this compound.
Alternative and Emerging Synthesis Routes
Research continues to explore more efficient and environmentally friendly synthesis methods.
-
Aziridine Intermediates: Some patented methods utilize a chiral amine to form an aziridine ring. Subsequent fluorinated ring-opening and hydrolysis provide an alternative pathway to the this compound amine core.[8][9] This approach can improve atom economy and reduce waste.[8]
-
Enzymatic Synthesis: To overcome challenges with stereoselectivity and the use of harsh reagents, enzymatic approaches are being developed. Engineered transketolase and transaminase enzymes have been used in a one-pot method to synthesize a key aminodiol intermediate with high stereoselectivity (96% de and >99% ee) and good yield (76%).[10] These green chemistry approaches represent the future of this compound synthesis.
References
- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound As a Modulator Enhancing Antimicrobial Activity: Example Using Combination with Thiamphenicol against Pasteurella multocida [frontiersin.org]
- 5. US20050075506A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 6. A Process To Prepare this compound [quickcompany.in]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. WO2015157927A1 - this compound synthesizing method - Google Patents [patents.google.com]
- 9. EP3133061A1 - this compound synthesizing method - Google Patents [patents.google.com]
- 10. One-Pot Asymmetric Synthesis of the Most Direct Chiral Intermediate of this compound - NEWS - School of Life Sciences and Biotechnology, SJTU [life.sjtu.edu.cn]
An In-depth Technical Guide to the Physicochemical Properties of Florfenicol: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of florfenicol, with a specific focus on its solubility and stability. The information presented is collated from various scientific studies to support research and development activities.
Introduction to this compound
This compound is a broad-spectrum, synthetic antibiotic, structurally related to thiamphenicol and chloramphenicol.[1][2] It is a fluorinated analog of thiamphenicol, a characteristic that contributes to its enhanced activity and reduced susceptibility to certain types of bacterial resistance.[3] Primarily used in veterinary medicine, this compound is effective against a range of Gram-positive and Gram-negative bacteria.[1][3] Its mechanism of action involves the inhibition of protein synthesis by binding to the 70S ribosome.[1] Understanding its solubility and stability is critical for developing effective, stable, and bioavailable pharmaceutical formulations.
Physicochemical Properties
-
Chemical Name: 2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-acetamide[1]
-
Molecular Formula: C₁₂H₁₄Cl₂FNO₄S[1]
-
Molecular Weight: 358.2 g/mol [1]
-
Appearance: Crystalline solid[1]
-
UV/Vis (λmax): 224 nm[1]
Solubility of this compound
This compound is characterized by its poor water solubility, which presents challenges for the formulation of aqueous solutions.[4][5] It is generally soluble in polar organic solvents.[1][4] The solubility is influenced by the solvent system, pH, and temperature. A cosolvency phenomenon, where solubility first increases and then decreases, has been observed in mixed solvent systems like ethanol + water, 1-propanol + water, and isopropanol + water as the proportion of water decreases.[4][5]
Table 1: Quantitative Solubility Data for this compound
| Solvent/System | Temperature | Solubility | Reference(s) |
| Water | 25 °C (298.15 K) | ~0.9 - 1.95 mg/mL | [5][6] |
| Aqueous Buffer (pH 1.2) | Not Specified | 1.938 mg/mL | [7] |
| Aqueous Buffer (pH 4.3) | Not Specified | 1.860 mg/mL | [7] |
| DMSO | Not Specified | ~50 mg/mL | [1][3] |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | [1] |
| Ethanol | Not Specified | ~8 - 14 mg/mL | [1][3] |
| 1:30 DMSO:PBS (pH 7.2) | Not Specified | ~0.03 mg/mL | [1] |
| Methanol, Acetone, THF | 278 K to 318 K | Solubility increases with temperature | [8][9] |
| Alcohol + Water Mixtures | 278.15 K to 318.15 K | Solubility increases with temperature | [4][5] |
Stability of this compound
This compound exhibits varying stability depending on its physical state and environmental conditions such as pH, temperature, and light exposure.
-
Solid State: As a crystalline solid, this compound is highly stable, with a shelf life of at least four years when stored at -20°C.[1] It is also noted to be stable in its solid state under oxidative stress conditions.[2]
-
Aqueous Solutions: In aqueous solutions, this compound's stability is highly dependent on pH. It is generally stable in drinking water for up to 24 hours under a range of conditions, including varying pH, chlorine content, and water hardness.[10][11][12][13] However, aqueous solutions are not recommended for storage for more than one day.[1]
-
pH Influence: The drug is hydrolytically stable in a pH range of 3 to 9. However, it shows significant instability and degradation under acidic and particularly alkaline conditions (pH 8-11).[2][14][15] The degradation in alkaline solutions appears to be dependent on the concentration of hydroxide ions.[15]
-
Thermal Stability: this compound is relatively stable at elevated temperatures during the manufacturing of medicated feeds.[16] However, accelerated degradation studies show temperature-dependent hydrolysis at high pH.[14][15]
-
Photostability: this compound is considered virtually resistant to direct solar photodegradation, with a long half-life under solar irradiation.[10][17] However, it can undergo indirect photolysis, a process influenced by reactive oxygen species (ROS) like hydroxyl radicals (·OH) and singlet oxygen (¹O₂).[17] It also shows instability under forced photolytic stress conditions in solution.[2]
Table 2: Stability and Degradation Kinetics of this compound
| Condition | Matrix/State | Observation | Reference(s) |
| Storage at -20°C | Crystalline Solid | Stable for ≥ 4 years | [1] |
| Hydrolysis | Aqueous Solution | Hydrolytically stable; half-life > 1 year at 25°C in natural waters | [10] |
| Acidic Stress (HCl, 1M) | Solution | Unstable | [2][14] |
| Alkaline Stress (NaOH, 1M) | Solution | Unstable | [2][14] |
| Alkaline pH (8-11) | Solution | Significant degradation | [14][15][18] |
| pH 10, 25°C | Solution | t½ = 385 hours; t₉₀ = 58.3 hours | [14][18] |
| Oxidative Stress | Solid State | Stable | [2] |
| Photolysis (Solar) | Aqueous Solution | Resistant to direct photolysis (t½ = 187.29 h) | [17] |
| Photolysis (Xenon Lamp) | Aqueous Solution | t½ = 22.43 h | [17] |
| Storage in Medicated Feed | Solid (Pellets) | Stable for 13 weeks at 25°C/60% RH and 4 weeks at 40°C/75% RH | [16] |
Experimental Protocols
Protocol for Solubility Determination (Gravimetric Method)
This protocol is based on the gravimetric method used for determining solubility in binary solvent mixtures.[5]
-
Preparation: Add a precise volume (e.g., 10 mL) of the desired solvent or solvent mixture into a 20 mL glass vial.
-
Equilibration: Place the vial into a high-precision constant temperature water bath to bring the solvent to the target temperature (e.g., 298.15 K ± 0.1 K).
-
Saturation: Add an excess amount of this compound solid to the solvent to create a saturated solution.
-
Agitation: Seal the vial and stir the suspension continuously for a sufficient time (e.g., 12 hours) to ensure solid-liquid equilibrium is reached.
-
Settling: Cease agitation and allow the solution to settle for several hours (e.g., 4 hours) to permit undissolved solids to precipitate.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to prevent temperature-induced precipitation. Filter the sample immediately through a 0.45 µm filter.
-
Analysis: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven).
-
Calculation: Weigh the container with the dried this compound residue. The mass of the dissolved this compound is determined by subtracting the initial weight of the container. Solubility can then be expressed in terms of mass per volume (e.g., mg/mL).
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study based on ICH guidelines to identify degradation products and establish a stability-indicating method.[2][18]
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1M HCl and heat (e.g., at 80°C) for a specified period. Neutralize before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 1M NaOH at room temperature for a specified period. Neutralize before analysis.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-6% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber (e.g., xenon lamp) for a defined duration.
-
Thermal Degradation: Heat the solid drug substance in a hot air oven at a high temperature (e.g., 100°C).
-
-
Sample Analysis (HPLC-MS):
-
Chromatographic System: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Column: A reverse-phase C18 column (e.g., Knauwer Eurospher C18) is commonly used.[2]
-
Mobile Phase: A gradient or isocratic mobile phase, such as ammonium acetate buffer (pH 4.5) and methanol (e.g., 70:30 v/v), can be employed.[2]
-
Detection: Use a UV detector set at the appropriate wavelength (e.g., 225 nm) and the MS detector to identify and characterize the parent drug and any degradation products.[2]
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage degradation of this compound. Use the mass spectrometry data (m/z values and fragmentation patterns) to elucidate the structures of the principal degradation products.[2]
Visualization of Degradation Pathways
This compound degrades through several pathways, including hydrolysis, dechlorination, and oxidation, leading to various transformation products.[17][19] The primary degradation products often identified are this compound amine and thiamphenicol.[2][20] Biotic transformation in certain environments can also lead to monochloro this compound, which subsequently degrades to this compound amine.[20]
Workflow for this compound Stability and Degradation Analysis
Caption: Experimental workflow for forced degradation studies of this compound.
Proposed Degradation Pathways of this compound
Caption: Key degradation pathways for the this compound molecule.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US20090062397A1 - Compounds and methods for enhancing solubility of this compound and structurally-related antibiotics using cyclodextrins - Google Patents [patents.google.com]
- 7. This compound sustained-release granules: an in vitro-in vivo correlation study in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Stability of this compound in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Stability of this compound in drinking water. | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Stability studies on this compound using developed derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 17. Aqueous photodegradation of antibiotic this compound: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijah.in [ijah.in]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Identification of Florfenicol Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florfenicol is a broad-spectrum synthetic antibiotic, a derivative of thiamphenicol, widely used in veterinary medicine.[1][2] Its stability and potential for degradation under various environmental and processing conditions are of significant concern for drug development, quality control, and environmental risk assessment. Understanding the degradation pathways and identifying the resulting products are crucial for ensuring the safety and efficacy of this compound-containing products and for monitoring its environmental fate.[1][3] This guide provides a comprehensive overview of the identification of this compound degradation products, detailing the experimental protocols used in forced degradation studies and summarizing the key findings.
Forced Degradation Studies: A Summary of Conditions and Products
Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1][4] International Conference on Harmonisation (ICH) guidelines recommend exposing the drug to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[1][5]
Hydrolytic Degradation
This compound is susceptible to hydrolysis, particularly under alkaline conditions.[1][5] Amide hydrolysis is a primary degradation pathway.[3][6]
-
Acidic Conditions: Degradation is observed, though typically slower than in alkaline conditions.[1]
-
Alkaline Conditions: this compound degrades more rapidly in alkaline solutions.[1] The amide linkage is a key site for hydrolytic cleavage.
-
Neutral Conditions: The drug is relatively stable under neutral pH at ambient temperatures.[6]
Oxidative Degradation
This compound has been found to be relatively stable under oxidative stress conditions, with some studies showing no significant degradation when exposed to hydrogen peroxide.[1][5]
Photodegradation
Exposure to light, particularly UV irradiation, can lead to the degradation of this compound.[2][5][7] The photodegradation process can be complex, involving both direct photolysis and indirect photolysis mediated by reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen.[7] The presence of dissolved organic matter and nitrate can also influence the rate and pathway of photodegradation.[3][7]
Thermal Degradation
In solution, this compound can degrade when exposed to elevated temperatures.[1] However, in the solid state, it exhibits greater stability against thermal stress.[1] Heating this compound in various matrices, such as water and meat, can lead to the formation of degradation products like thiamphenicol.[8][9]
Identified Degradation Products
Several degradation products of this compound have been identified across various studies. The primary analytical techniques used for their characterization are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7]
| Degradation Product | Chemical Name | Stress Condition(s) | m/z (Mass-to-Charge Ratio) | Reference(s) |
| This compound Amine (FFA) | 2-amino-1-(4-(methylsulfonyl)phenyl)-1,3-propanediol | Hydrolysis (Acidic, Alkaline), Photolysis, Metabolic | 244.08 | [5][10] |
| Thiamphenicol (TAP) | N-[2-hydroxy-1-(hydroxymethyl)-2-(4-methylsulfonylphenyl)ethyl]acetamide | Thermal, Photolysis, Hydrolysis | 356.04 | [5][8][9] |
| Chloramphenicol (CAP) | 2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | Not a direct degradation product, but a related compound often analyzed alongside this compound and its degradants. | 323.01 | [5] |
| This compound Oxamic Acid | 2-((2,2-dichloro-1-((1R,2S)-3-fluoro-1-hydroxy-1-(4-(methylsulfonyl)phenyl)propan-2-yl)amino)-2-oxoethyl)amino)-2-oxoacetic acid | Metabolic | 435.02 | [10] |
| Monochlorothis compound | 2-chloro-N-((1R,2S)-3-fluoro-1-hydroxy-1-(4-(methylsulfonyl)phenyl)propan-2-yl)acetamide | Metabolic | 324.05 | [10] |
| This compound Alcohol | (1R,2S)-2-amino-3-fluoro-1-(4-(methylsulfonyl)phenyl)propan-1-ol | Metabolic | 248.07 | [10] |
| p-Nitrophenylserinol | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | Enzymatic Hydrolysis | 212.08 | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are synthesized protocols based on published research.
Forced Hydrolysis Study
-
Objective: To assess the stability of this compound in acidic and alkaline conditions.
-
Materials: this compound standard, 1N Hydrochloric Acid (HCl), 1N Sodium Hydroxide (NaOH), Methanol, Ammonium Acetate Buffer (pH 4.5).[1][5]
-
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).[1]
-
For acidic hydrolysis, mix the this compound stock solution with 1N HCl and heat at a specified temperature (e.g., 60°C) for a defined period.[1]
-
For alkaline hydrolysis, mix the this compound stock solution with 1N NaOH and heat under the same conditions.[1]
-
At various time points, withdraw samples, neutralize them, and dilute with the mobile phase to a suitable concentration for analysis (e.g., 0.5 mg/mL).[1]
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.[5]
-
Photostability Study
-
Objective: To evaluate the effect of light on the stability of this compound.
-
Materials: this compound standard, solvent (e.g., water or methanol), photostability chamber with a UV lamp (e.g., 254 nm).[2]
-
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 10.0 µg/mL).[2]
-
Expose the solution to UV light in a photostability chamber for various durations (e.g., 1–23 hours).[2]
-
Simultaneously, keep a control sample in the dark to exclude thermal degradation.
-
Analyze the exposed and control samples at different time intervals using a suitable analytical method.
-
Thermal Stability Study
-
Objective: To determine the impact of heat on this compound stability.
-
Materials: this compound (solid and in solution), oven or water bath.
-
Procedure:
-
For solid-state studies, place a known amount of this compound powder in an oven at a high temperature (e.g., 80°C) for a specified duration.[1]
-
For solution-state studies, prepare a this compound solution and heat it in a water bath or oven.[1][8]
-
After the exposure period, allow the samples to cool to room temperature.
-
Prepare solutions from the solid samples or dilute the solution samples and analyze them.
-
Analytical Methodologies
A validated stability-indicating analytical method is paramount for separating and quantifying the parent drug from its degradation products.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A mixture of ammonium acetate buffer (e.g., 6.49 mM, pH 4.5) and methanol in a ratio of 70:30 (v/v) has been shown to be effective.[1][5]
-
Flow Rate: A typical flow rate is 1 mL/min.[5]
-
Detection: UV detection at a wavelength of 225 nm is suitable for this compound and its common degradation products.[5]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC-MS is a powerful tool for the identification of unknown degradation products by providing mass-to-charge ratio (m/z) and fragmentation data.[5][7]
-
The LC conditions are often similar to those used for HPLC-UV.
-
Mass spectrometry is typically performed using an electrospray ionization (ESI) source.[12]
-
Degradation Pathways and Mechanisms
The degradation of this compound proceeds through several pathways, which can be elucidated by identifying the structures of the degradation products formed under different stress conditions.
Hydrolytic Degradation Pathway
Caption: Hydrolytic degradation of this compound via amide bond cleavage.
Photodegradation Pathway
Caption: Key pathways in the photodegradation of this compound.
Conclusion
The identification of this compound degradation products is a critical aspect of pharmaceutical development and environmental science. This guide has summarized the key degradation pathways under various stress conditions, provided an overview of identified degradation products, and outlined the experimental and analytical methodologies employed in these studies. A thorough understanding of this compound's stability profile allows for the development of stable formulations, the establishment of appropriate storage conditions, and the accurate assessment of its environmental impact. The use of robust, stability-indicating analytical methods, particularly LC-MS, is indispensable for the comprehensive characterization of its degradation profile.
References
- 1. v-assets.cdnsw.com [v-assets.cdnsw.com]
- 2. An eco-friendly first and second derivative synchronous spectrofluorimetry for quantification of this compound in presence of its different degradation products. Application to kinetic stability study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijah.in [ijah.in]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, this compound, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous photodegradation of antibiotic this compound: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inactivation of chloramphenicol and this compound by a novel chloramphenicol hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
florfenicol pharmacokinetics and pharmacodynamics in livestock
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Florfenicol in Livestock
Executive Summary
This compound is a broad-spectrum, primarily bacteriostatic antibiotic exclusively developed for veterinary use. As a synthetic structural analogue of thiamphenicol, it is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a critical tool for managing infectious diseases in livestock such as cattle, swine, and poultry.[1][2] Its key advantages over the related compound chloramphenicol include a lower risk of inducing aplastic anemia, enhancing its safety profile for use in food-producing animals.[3] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key livestock species, details common experimental methodologies, and explores the integration of PK/PD parameters to optimize dosing strategies.
Mechanism of Action
This compound exerts its bacteriostatic effect by potently inhibiting bacterial protein synthesis.[1][3] The process is initiated by the drug binding to the 50S subunit of the bacterial ribosome.[3][4][5] This binding action specifically interferes with the peptidyl transferase enzyme, which is crucial for the elongation of peptide chains.[1][3] By halting this step, this compound effectively stops the production of essential bacterial proteins, thereby inhibiting bacterial growth and replication.[3] This targeted mechanism is effective even against some bacteria that have developed resistance to chloramphenicol via acetyltransferase enzymes.[4][5]
References
- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Characterization of Chloramphenicol and this compound Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avzvet.ru [avzvet.ru]
The Molecular Basis of Florfenicol's Bacteriostatic Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florfenicol is a synthetic, broad-spectrum bacteriostatic antibiotic exclusively used in veterinary medicine. As a derivative of thiamphenicol, it circumvents the primary mechanism of bacterial resistance to chloramphenicol, namely enzymatic inactivation by chloramphenicol acetyltransferases (CATs).[1] Its efficacy against a wide range of Gram-positive and Gram-negative bacteria has made it a crucial tool in treating respiratory and other infections in livestock and aquaculture.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's bacteriostatic action, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The bacteriostatic effect of this compound is a direct consequence of its ability to inhibit bacterial protein synthesis.[2][3] This is achieved through its specific and reversible binding to the 50S subunit of the bacterial 70S ribosome.[4][5] The 80S ribosomes of eukaryotic cells are not targeted, which accounts for its selective toxicity.[1]
Binding to the 50S Ribosomal Subunit
This compound binds to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[6] The PTC is the catalytic core of the ribosome, responsible for the formation of peptide bonds between amino acids during the elongation phase of protein synthesis. By occupying this critical site, this compound sterically hinders the proper positioning of the aminoacyl-tRNA (aa-tRNA) in the A-site, thereby preventing the formation of a peptide bond.[6] While the binding is reversible, its affinity is sufficient to effectively halt protein synthesis and, consequently, bacterial growth.
Quantitative Data
Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | ≥16 - ≥128 | - | - | [7] |
| Staphylococcus aureus | 8 - 16 | - | - | [1] |
| Salmonella Choleraesuis | 8 - 16 | - | - | [1] |
| Proteus mirabilis | 8 - 16 | - | - | [1] |
| Pasteurella multocida | ≤2 | - | - | [8] |
| Mannheimia haemolytica | ≤2 | - | - | [8] |
| Actinobacillus pleuropneumoniae | ≤2 | - | - | [8] |
| Streptococcus suis | 0.125 - 32 | 2 | 16 | [5] |
| Fish Pathogens (various) | 4 - 128 | - | - |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial isolate.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (e.g., 1024 µg/mL)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile diluent (e.g., saline or MHB)
-
Incubator (35-37°C)
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Prepare this compound Dilutions:
-
Add 100 µL of MHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
-
Prepare Bacterial Inoculum:
-
Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well (wells 1-12).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. This can be confirmed by measuring the optical density at 600 nm.
-
In Vitro Protein Synthesis Inhibition Assay using E. coli S30 Extract
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
A. Preparation of E. coli S30 Extract:
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
2xYT medium
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Buffer A: 10 mM Tris-acetate pH 8.2, 14 mM Mg-acetate, 60 mM K-acetate, 1 mM DTT
-
Buffer B: 10 mM Tris-acetate pH 8.2, 14 mM Mg-acetate, 60 mM K-acetate, 1 mM DTT, 0.5 mM PMSF
-
Pre-incubation solution: 1 M Tris-acetate pH 8.2, 0.1 M DTT, 0.75 M Mg-acetate, 20 mM ATP, 5 mM GTP, 0.1 M phosphoenolpyruvate, 20 amino acids (1 mM each)
-
Dialysis tubing (10-12 kDa MWCO)
-
Centrifuge and rotor capable of 30,000 x g
-
French press or sonicator
Procedure:
-
Cell Growth and Harvest:
-
Grow E. coli in 2xYT medium at 37°C with vigorous shaking to an OD600 of 0.6.
-
Induce with 1 mM IPTG and continue to grow to an OD600 of 4.5.
-
Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with Buffer A.
-
-
Cell Lysis:
-
Resuspend the cell pellet in Buffer B.
-
Lyse the cells using a French press or sonication.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.
-
Collect the supernatant (this is the S30 extract).
-
-
Pre-incubation:
-
Add the pre-incubation solution to the S30 extract and incubate at 37°C for 80 minutes with gentle shaking.
-
-
Dialysis:
-
Dialyze the pre-incubated extract against Buffer B three times for 45 minutes each at 4°C.
-
-
Final Centrifugation and Storage:
-
Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C.
-
Aliquot the supernatant and store at -80°C.
-
B. In Vitro Translation Reaction:
Materials:
-
Prepared E. coli S30 extract
-
Reaction buffer (containing ATP, GTP, amino acids, energy regenerating system)
-
Template DNA (e.g., plasmid encoding a reporter gene like luciferase or GFP)
-
T7 RNA polymerase
-
This compound solutions at various concentrations
-
Reporter gene substrate (e.g., luciferin for luciferase)
-
Luminometer or fluorometer
Procedure:
-
Set up Reactions:
-
In a microfuge tube or 96-well plate, combine the reaction buffer, S30 extract, T7 RNA polymerase, and template DNA.
-
Add this compound to the test reactions at desired final concentrations. Include a no-antibiotic control and a no-template control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Measure Protein Synthesis:
-
Add the appropriate substrate for the reporter protein.
-
Measure the luminescence or fluorescence using a suitable instrument.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each this compound concentration relative to the no-antibiotic control.
-
Visualizations
Signaling Pathway of this compound's Bacteriostatic Effect
Caption: Molecular pathway of this compound's bacteriostatic action.
Experimental Workflow for In Vitro Protein Synthesis Inhibition Assay
Caption: Workflow for assessing protein synthesis inhibition.
Conclusion
This compound's bacteriostatic effect is a well-defined process rooted in its ability to specifically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This targeted action, coupled with its resistance to common bacterial resistance mechanisms, underscores its importance in veterinary medicine. The quantitative data on its efficacy and the detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate its properties, explore potential new applications, and develop strategies to mitigate the emergence of resistance. The continued study of the molecular interactions between this compound and the bacterial ribosome will be crucial for the development of next-generation antibiotics.
References
- 1. Characterization of Chloramphenicol and this compound Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of this compound in Plasma and Synovial Fluid of Pigs at a Dose of 30 mg/kgbw Following Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synovial and Systemic Pharmacokinetics of this compound and PK/PD Integration against Streptococcus suis in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound in non-lactating dairy cows: pharmacokinetics, binding to plasma proteins, and effects on phagocytosis by blood neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Florfenicol in Animal Tissues by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Florfenicol is a broad-spectrum synthetic antibiotic, structurally related to thiamphenicol, used extensively in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and aquaculture.[1] Due to concerns about potential antibiotic resistance and food safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in edible animal tissues.[2] This necessitates the use of reliable and validated analytical methods for monitoring its residues.
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of total this compound residues in various animal tissues, including muscle, liver, and kidney. The protocol is based on the principle of converting this compound and its metabolites into a single, stable marker residue, this compound amine (FFA), through acid-catalyzed hydrolysis.[1][3][4][5] This approach allows for the determination of the total residue level, providing a more accurate assessment for regulatory compliance.
Principle of the Method
The methodology involves several key stages:
-
Homogenization: The animal tissue sample is homogenized to ensure uniformity.
-
Acid Hydrolysis: The homogenate is subjected to acid hydrolysis (typically with hydrochloric acid) at an elevated temperature. This process converts this compound and its primary metabolites to this compound amine (FFA).[1][3][6]
-
Extraction & Cleanup: The FFA is then extracted from the tissue matrix. A common procedure involves an initial wash with ethyl acetate to remove lipids, followed by basification and liquid-liquid extraction (LLE) of the FFA into an organic solvent.[3][4] Further cleanup using Solid-Phase Extraction (SPE) may be employed to minimize matrix interference.[1][2]
-
Analysis: The purified extract is evaporated, reconstituted in a suitable buffer, and analyzed by reverse-phase HPLC with UV detection. Quantification is achieved by comparing the peak area of FFA in the sample to that of a known concentration from a standard calibration curve.
Experimental Protocols
3.1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Homogenizer or food processor.
-
Centrifuge.
-
Shaking water bath capable of maintaining 95-100°C.[3]
-
Vortex mixer.
-
Rotary evaporator or nitrogen evaporator.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or diatomaceous earth).[2][3]
-
pH meter.
-
Analytical balance.
-
Syringe filters (0.2 or 0.45 µm).[3]
-
-
Reagents:
3.2. Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound Amine (FFA) standard and dissolve it in a 100 mL volumetric flask with methanol. Store at -20°C.[1]
-
Intermediate Standard (10 µg/mL): Pipette 1 mL of the stock standard into a 100 mL volumetric flask and dilute to volume with methanol. Store at -20°C.[3]
-
Working Standards (0.05 - 2.5 µg/mL): Prepare a series of working standards by serially diluting the intermediate standard with the mobile phase or reconstitution solution. These standards are used to construct the calibration curve.
3.3. Sample Preparation Protocol
-
Homogenization: Weigh 5 g of the thawed, representative tissue sample into a centrifuge tube.
-
Hydrolysis: Add 10 mL of 6N HCl. Cap the tube tightly and vortex thoroughly. Place the tube in a shaking water bath at 95°C for 2 hours to ensure complete digestion and conversion to FFA.[5]
-
Lipid Removal: Cool the sample to room temperature and add 15 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Aspirate and discard the upper ethyl acetate layer.[3]
-
Basification: Carefully adjust the pH of the remaining aqueous layer to approximately 11.0 by slowly adding 30% (w/w) NaOH. The solution can be kept in an ice bath during this process.[3]
-
Extraction: Add 20 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes. Carefully transfer the upper ethyl acetate layer to a clean flask. Repeat the extraction process.
-
Evaporation: Evaporate the pooled ethyl acetate extracts to dryness at 40-50°C using a rotary or nitrogen evaporator.
-
Reconstitution: Dissolve the dried residue in 2 mL of the sample buffer (e.g., 10 mM KH₂PO₄, pH 4.0, with 1% Acetonitrile).[3] Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted solution through a 0.2 µm syringe filter into an HPLC vial for analysis.[3]
Visualizations
References
- 1. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 2. Monitoring of this compound residues in fish muscle by HPLC-UV with confirmation of suspect results by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. A reliable and cost-efficient TLC-HPLC method for determining total this compound residues in porcine edible tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Determination of total this compound residues as this compound amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
Application Note: Determination of Florfenicol Residues in Aquaculture Products by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florfenicol is a broad-spectrum synthetic antibiotic extensively used in aquaculture to control and treat bacterial infections in fish and shrimp.[1][2] Due to concerns about potential risks to human health from the consumption of contaminated seafood and the development of antimicrobial resistance, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in aquaculture products.[3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues to ensure food safety and compliance with regulations. This application note details a robust and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound and its major metabolite, this compound amine, in various aquaculture species.
Principle
This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for the efficient isolation of this compound and this compound amine from fish tissue.[1][2] Following extraction, the analytes are separated using reversed-phase liquid chromatography (LC) and subsequently detected and quantified by tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity for the accurate measurement of target compounds in complex biological matrices.[5]
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.22 µm)
-
-
Reagents:
-
This compound and this compound amine analytical standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Ultrapure water
-
Standard Solution Preparation
-
Stock Standard Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and this compound amine standards in 10 mL of methanol, respectively. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to obtain a concentration of 10 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with the initial mobile phase to construct a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).
Sample Preparation (QuEChERS Method)
-
Homogenization: Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (containing 1% acetic acid). Vortex vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately vortex for 1 minute to prevent the formation of agglomerates.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration and Dilution: Collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with the initial mobile phase before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative switching |
| Polarity | Negative for this compound; Positive for this compound Amine[1][2] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Compound |
Data Presentation
The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the analysis of this compound and this compound amine in aquaculture products.
| Analyte | Linearity (R²) | Recovery (%) | Precision (RSD%) | LOD (µg/kg) | LOQ (µg/kg) |
| This compound | >0.99 | 85-110 | <15 | 0.1-0.5 | 0.3-1.5 |
| This compound Amine | >0.99 | 80-115 | <15 | 0.2-1.0 | 0.6-3.0 |
Data are compiled from various validated methods and may vary depending on the specific matrix and instrumentation.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of this compound residues in aquaculture samples.
Caption: Experimental workflow for this compound residue analysis.
References
- 1. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 2. Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Residues in Cultured Fish: Implications for Food Safety and Regulatory Concerns [mdpi.com]
- 4. asianfisheriessociety.org [asianfisheriessociety.org]
- 5. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Florfenicol Susceptibility Testing of Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florfenicol is a broad-spectrum, primarily bacteriostatic antibiotic exclusively used in veterinary medicine.[1][2] It is a synthetic analog of thiamphenicol and chloramphenicol.[2] this compound functions by binding to the 50S ribosomal subunit of bacteria, which inhibits peptidyl transferase and disrupts bacterial protein synthesis.[2][3][4] The emergence of this compound-resistant bacterial strains necessitates standardized susceptibility testing to ensure its continued efficacy in treating animal diseases. The primary mechanisms of resistance to this compound involve efflux pumps, encoded by genes such as floR, and enzymatic inactivation.[5][6][7][8]
These application notes provide detailed protocols for determining the susceptibility of bacterial isolates to this compound using the broth microdilution and disk diffusion methods, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Mechanism of Action and Resistance
This compound exerts its bacteriostatic effect by inhibiting protein synthesis. The drug binds to the 50S ribosomal subunit, preventing the formation of peptide bonds.[2][3][4] Resistance to this compound is often mediated by specific genes that can be transferred between bacteria. The most common resistance mechanism is an active efflux of the drug from the bacterial cell, which is facilitated by the floR gene product, a membrane-associated protein.[5][6][7][8] Another resistance gene, cfr, encodes an enzyme that methylates the ribosomal target of this compound, thereby reducing its binding affinity.
Experimental Protocols
Standardized antimicrobial susceptibility testing (AST) is crucial for the appropriate use of this compound in veterinary medicine. The two most widely accepted methods are broth microdilution and disk diffusion.
Protocol 1: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of this compound, which is the lowest concentration that inhibits the visible growth of a bacterium.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35 ± 2°C)
-
Plate reader or light box for manual reading
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and then dilute it in CAMHB to the highest desired concentration for the assay.
-
Serial Dilutions: Perform two-fold serial dilutions of this compound in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL. A typical concentration range is 0.125 to 64 µg/mL.
-
Inoculum Preparation: From a pure culture, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB so that after adding 50 µL to each well of the microtiter plate, the final inoculum density is approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only inoculated broth (no this compound).
-
Sterility Control: A well containing uninoculated broth.
-
-
Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity or pellet at the bottom of the well).[9] This can be determined visually using a light box or with a plate reader.[9]
Protocol 2: Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound disks (30 µg)[1]
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.[10] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.[10]
-
Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.[1] Ensure the disk is in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[11] For some fastidious organisms, incubation in an atmosphere enriched with 5% CO₂ may be required.[10]
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[10]
References
- 1. Liofilchem® this compound FFC Antimicrobial Susceptibility Disc, 30 µg | LabMart Limited [labmartgh.com]
- 2. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology [mdpi.com]
- 3. Characterization of Chloramphenicol and this compound Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Distribution of this compound Resistance Genes fexA and cfr among Chloramphenicol-Resistant Staphylococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Resistance in Enterobacteriaceae and Whole-Genome Sequence Analysis of this compound-Resistant Leclercia adecarboxylata Strain R25 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Analysis of Resistance to this compound and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. biotrading.com [biotrading.com]
- 11. Phenotypic Investigation of this compound Resistance and Molecular Detection of floR Gene in Canine and Feline MDR Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Florfenicol Administration in Preclinical Animal Models
These application notes provide a comprehensive overview of florfenicol administration routes in various preclinical animal models, offering detailed protocols and pharmacokinetic data to guide researchers, scientists, and drug development professionals.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound following different administration routes in several preclinical animal models. This data allows for a comparative analysis of the drug's behavior, aiding in the selection of appropriate administration routes and dosage regimens for future studies.
Table 1: Pharmacokinetic Parameters of this compound in Rabbits
| Administration Route | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Intravenous (IV) | 30 | - | - | - | - | [1][2] |
| Intramuscular (IM) | 30 | 21.65 | 0.5 | - | 88.25 | [1][2] |
| Oral (PO) | 30 | 15.14 | 0.5 | 49.02 | 50.79 | [1][2][3] |
| Intravenous (IV) | 25 | - | - | - | - | [4] |
| Intramuscular (IM) | 25 | - | - | - | 88.75 | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Swine
| Administration Route | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋∞ (µg·h/mL) | Reference |
| Intramuscular (IM) | 15 | 3.58 | 1.64 | - | [5] |
| Intramuscular (IM) | 20 | 7.3 | 2.3 | - | [5] |
| Intramuscular (IM) | 30 | 8.15 | 1.40 | 164.45 | [5] |
| Oral (PO) | 20 | 9.9 | 1.50 | - | [3] |
| Oral (PO) | 30 | 10.84 | 1.35 | 65.89 | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Other Animal Models
| Animal Model | Administration Route | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Donkeys | Oral (PO) | 30 | 0.13 | 0.68 | 1.31 | - | [3] |
| Calves | Subcutaneous (SC) | 40 | - | - | - | - | [6] |
| Sheep | Intramuscular (IM) | 20 | 3.76 - 7.72 | - | 24.88 - 41.53 | - | [7] |
| Sheep | Subcutaneous (SC) | 40 | 2.63 - 4.70 | - | 31.63 - 48.32 | - | [7] |
| Turkeys | Intravenous (IV) | 15 | - | - | - | - | [8][9] |
| Turkeys | Subcutaneous (SC) | 15 | 8.2 | - | - | 88.64 | [8][9] |
| Turkeys | Intramuscular (Pectoral) | 15 | ~6.8 | - | - | 77.95 | [8][9] |
| Turkeys | Intramuscular (Caudofemoral) | 15 | ~6.8 | 1.5 | - | 85.30 | [8][9] |
| Rainbow Trout | Oral (in feed) | 10 mg/kg biomass/day | 0.273 (plasma) | 16 | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the administration of this compound via different routes in preclinical animal models, based on established research.
Protocol 1: Parenteral and Oral Administration in Rabbits
1. Animal Model:
-
Species: New Zealand White rabbits.[4]
-
Health Status: Healthy, confirmed by veterinary examination.
2. Drug Formulation and Administration:
-
Intravenous (IV): A single dose of 25-30 mg/kg body weight is administered.[1][2][4]
-
Intramuscular (IM): A single dose of 25-30 mg/kg body weight is injected into the thigh muscles.[1][2][4]
-
Oral (PO): A single dose of 30 mg/kg body weight is administered via oral gavage.[1][2]
3. Blood Sampling:
-
Serial blood samples are collected from the marginal ear vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[1][2]
-
Plasma is separated by centrifugation and stored at -20°C until analysis.
4. Analytical Method:
-
Plasma concentrations of this compound are determined using high-performance liquid chromatography (HPLC) or a microbiological assay.[1][2][4]
Protocol 2: Intramuscular and Oral Administration in Swine
1. Animal Model:
-
Species: Healthy pigs.[5]
2. Drug Formulation and Administration:
-
Intramuscular (IM): A single dose ranging from 15 to 30 mg/kg body weight is administered.[5]
-
Oral (PO): Doses of 20 or 30 mg/kg body weight can be administered.[3]
3. Sample Collection:
-
Blood samples are collected from the jugular vein at specified intervals.
-
For studies investigating distribution, synovial fluid can also be collected.[5]
4. Analytical Method:
-
This compound concentrations in plasma and other matrices are quantified using validated analytical methods such as HPLC.
Protocol 3: Oral Administration in Mice
1. Animal Model:
2. Drug Administration:
-
Mice are administered this compound orally at doses ranging from 50 to 200 mg/kg body weight for a specified duration (e.g., 7-10 consecutive days).[11][12]
3. Sample Collection and Analysis:
-
At the end of the treatment period, animals are euthanized.
-
Blood samples are collected for analysis of specific antibodies if an immune response is being studied.[12]
-
Tissues such as the jejunum can be collected for morphological and molecular analysis to assess effects on the intestinal barrier.[11]
Protocol 4: Topical Administration in Dogs
1. Animal Model:
-
Species: Dogs diagnosed with bacterial and/or fungal otitis externa.[13]
2. Drug Formulation and Administration:
-
A topical formulation containing this compound, often in combination with an antifungal and a corticosteroid, is administered directly into the ear canal.[13]
-
Typically, two doses are administered one week apart.[13]
3. Efficacy and Safety Evaluation:
-
Clinical scores based on pain, erythema, exudate, swelling, odor, and ulceration are recorded at various time points.[13]
-
Subjective hearing tests and routine clinical pathology of blood and urine are performed to assess safety.[13]
-
In vitro studies using canine auricular skin in a flow-through diffusion cell system can be used to evaluate the dermal penetration of the drug.[14]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in preclinical studies of this compound.
Caption: Experimental workflow for pharmacokinetic studies of this compound.
Caption: Mechanism of action of this compound.
Caption: Relationship between administration route and pharmacokinetic/pharmacodynamic outcomes.
References
- 1. Pharmacokinetics and bioavailability of this compound following intravenous, intramuscular and oral administrations in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacokinetics of this compound and its metabolite this compound amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]
- 4. Pharmacokinetics of this compound after intravenous and intramuscular administration in New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of this compound in Plasma and Synovial Fluid of Pigs at a Dose of 30 mg/kgbw Following Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-pharmacodynamic integration and modelling of this compound in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The influence of the site of drug administration on this compound pharmacokinetics in turkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and biosafety evaluation of a veterinary drug this compound in rainbow trout, Oncorhynchus mykiss (Walbaum 1792) as a model cultivable fish species in temperate water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of oral this compound on intestinal structure, function and microbiota in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunosuppressive activity of this compound on the immune responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for Florfenicol as a Selection Marker in Bacterial Genetics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Florfenicol is a broad-spectrum synthetic antibiotic that is structurally related to chloramphenicol and thiamphenicol. It functions by inhibiting peptidyl transferase activity on the 70S ribosome, thereby blocking bacterial protein synthesis. Its use as a selection marker in bacterial genetics is primarily associated with the presence of the floR gene, which confers resistance to both this compound and chloramphenicol. This gene typically encodes an efflux pump that actively removes these antibiotics from the bacterial cell.
Advantages of Using this compound as a Selection Marker:
-
Effective Selection: The floR gene provides robust resistance to this compound, allowing for stringent selection of successfully transformed bacteria.
-
Dual Selection: As the floR gene also confers resistance to chloramphenicol, it offers flexibility in experimental design, allowing for selection with either antibiotic.
-
Reduced Background: this compound is a potent inhibitor of bacterial growth, which can help to minimize the occurrence of background colonies of non-transformed cells.
-
Alternative to Common Markers: It provides a valuable alternative to more commonly used antibiotic resistance markers such as those for ampicillin and kanamycin, which is particularly useful in complex cloning strategies involving multiple plasmids or in bacterial strains that already possess resistance to these common antibiotics.
Disadvantages and Considerations:
-
Cost and Availability: this compound may be more expensive and less readily available in all research laboratories compared to antibiotics like ampicillin.
-
Limited Comparative Data: While effective, there is a lack of extensive, direct quantitative comparisons of transformation efficiency using this compound selection versus other common markers like ampicillin or kanamycin. Transformation efficiency can be influenced by various factors including the antibiotic used, the transformation method, and the bacterial strain.
-
Potential for Co-selection: The floR gene is often located on mobile genetic elements, such as plasmids and transposons, which can also carry other antibiotic resistance genes. The use of this compound for selection could inadvertently co-select for resistance to other classes of antibiotics.[1]
Data Presentation
The following table summarizes key quantitative data for the use of this compound as a selection marker.
| Parameter | Bacterial Species | Value | Reference |
| Working Concentration for Selection | Escherichia coli | 15 - 30 µg/mL | [2] |
| Pasteurella multocida | 1 - 2 µg/mL | ||
| Avian E. coli isolates | MICs of ≥32 µg/mL for resistant strains | [3] | |
| Minimum Inhibitory Concentration (MIC50) | E. coli, Klebsiella, Enterobacter, Citrobacter, P. mirabilis, Salmonella | 6.3 - 12.5 µg/mL | [4] |
| Solubility in Common Solvents | Ethanol | ~14 mg/mL | [4] |
| DMSO | ~50 mg/mL | [4] | |
| Dimethyl formamide | ~30 mg/mL | [4] | |
| Transformation Efficiency Comparison | E. coli (pBR322 plasmid) | Ampicillin selection: ~5 x 107 cfu/µg DNA | [4] |
| E. coli (pBR322 plasmid) | Tetracycline selection: ~5 x 105 cfu/µg DNA | [4] | |
| E. coli (novel mfabI marker) | ~50% higher than ampicillin selection | [5] |
Note: Transformation efficiencies are highly dependent on the protocol, competent cells, and plasmid used. The data presented for ampicillin and tetracycline is for comparative context.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (100%)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Syringe filter (0.22 µm), if dissolving in a solvent other than 100% ethanol or DMSO
Procedure:
-
Weighing: In a sterile conical tube, weigh out the desired amount of this compound powder. For example, to make 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.
-
Dissolving: Add the appropriate solvent. For a 10 mg/mL stock, add 10 mL of DMSO or 100% ethanol to the 100 mg of this compound.[4]
-
Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution.
-
Sterilization (if necessary): If the solvent used is not 100% ethanol or DMSO, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This step is generally not required when using pure DMSO or ethanol as the solvent.
-
Aliquoting: Dispense the stock solution into sterile 1.5 mL microcentrifuge tubes in convenient volumes (e.g., 1 mL).
-
Storage: Store the aliquots at -20°C. The stock solution is stable for at least one year when stored properly.
Protocol 2: Preparation of this compound Selective Agar Plates
This protocol details the preparation of Luria-Bertani (LB) agar plates containing this compound for the selection of transformed bacteria.
Materials:
-
LB agar powder
-
Deionized water
-
Autoclavable bottle or flask (e.g., 1 L)
-
Sterile Petri dishes
-
This compound stock solution (10 mg/mL)
-
Water bath set to 55-60°C
-
Sterile pipettes
Procedure:
-
Prepare LB Agar: Prepare LB agar according to the manufacturer's instructions. For example, for 1 L of medium, dissolve 40 g of LB agar powder in 1 L of deionized water in an autoclavable bottle.
-
Sterilization: Autoclave the LB agar solution at 121°C for 15-20 minutes.
-
Cooling: After autoclaving, place the bottle of molten agar in a 55-60°C water bath to cool. Allowing the agar to cool sufficiently is crucial to prevent the degradation of the antibiotic.
-
Adding this compound: Once the agar has cooled to approximately 55°C (the bottle should be warm to the touch but not too hot to hold), add the this compound stock solution to the desired final concentration. For a final concentration of 15 µg/mL in 1 L of agar, add 1.5 mL of a 10 mg/mL this compound stock solution.
-
Mixing: Gently swirl the bottle to ensure the antibiotic is evenly distributed throughout the agar. Avoid creating air bubbles.
-
Pouring Plates: In a sterile environment (e.g., a laminar flow hood), pour approximately 20-25 mL of the this compound-containing LB agar into each sterile Petri dish.
-
Solidification: Leave the plates undisturbed on a level surface to solidify at room temperature.
-
Storage: Once solidified, the plates can be stored in a sealed plastic bag at 4°C for up to one month. For best results, store the plates upside down to prevent condensation from dripping onto the agar surface.
Protocol 3: Bacterial Transformation with this compound Selection
This protocol provides a general method for the heat-shock transformation of chemically competent E. coli and subsequent selection on this compound-containing plates.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA containing the floR resistance gene
-
SOC or LB broth
-
This compound selective LB agar plates (prepared as in Protocol 2)
-
Microcentrifuge tubes (1.5 mL)
-
Water bath at 42°C
-
Ice
-
Incubator at 37°C
-
Sterile spreaders
Procedure:
-
Thaw Competent Cells: Thaw a tube of chemically competent E. coli cells on ice.
-
Add DNA: Add 1-5 µL of plasmid DNA (typically 1-100 ng) to the thawed competent cells. Gently mix by flicking the tube.
-
Incubation on Ice: Incubate the cell-DNA mixture on ice for 20-30 minutes.
-
Heat Shock: Transfer the tube to a 42°C water bath for 30-60 seconds. The exact time will depend on the specific competent cells being used.
-
Recovery on Ice: Immediately place the tube back on ice for 2 minutes.
-
Outgrowth: Add 250-1000 µL of pre-warmed SOC or LB broth (without antibiotic) to the tube.
-
Incubation: Incubate the tube at 37°C for 45-60 minutes with shaking (approximately 200-250 rpm). This allows the bacteria to recover and express the this compound resistance gene.
-
Plating: Plate 50-200 µL of the transformation mixture onto a pre-warmed this compound selective LB agar plate.
-
Spreading: Use a sterile spreader to evenly distribute the cell suspension across the surface of the agar.
-
Incubation: Incubate the plate upside down at 37°C overnight (12-18 hours).
-
Analysis: The following day, observe the plate for the presence of colonies. Each colony represents a single transformed bacterial cell.
Visualizations
Caption: Mechanism of this compound action and resistance.
References
- 1. Analysis of Resistance to this compound and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasmid-Mediated this compound Resistance Encoded by the floR Gene in Escherichia coli Isolated from Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of different antibiotics on efficiency of transformation of bacteria by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Selection Marker for Efficient DNA Cloning and Recombineering in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Selection Marker for Efficient DNA Cloning and Recombineering in E. coli | PLOS One [journals.plos.org]
Application Notes: In Vitro Efficacy of Florfenicol Against Bacterial Biofilms
Introduction
Florfenicol is a broad-spectrum, primarily bacteriostatic antibiotic used exclusively in veterinary medicine.[1] It is a synthetic analog of thiamphenicol and functions by inhibiting the 50S and 70S ribosomal subunits, thereby disrupting bacterial protein synthesis.[2][3] While effective against a range of planktonic Gram-positive and Gram-negative bacteria, its efficacy can be significantly challenged by bacterial biofilms.[1][4][5]
Biofilms are structured communities of bacteria encapsulated in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces.[6][7] This EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a protective barrier, limiting antibiotic penetration and contributing to the increased resistance of biofilm-embedded bacteria compared to their planktonic counterparts.[7][8] Understanding the in vitro efficacy of this compound against these complex structures is crucial for developing effective treatment strategies for chronic and persistent infections in veterinary medicine.
These application notes provide a summary of quantitative data on this compound's efficacy and detailed protocols for its evaluation against bacterial biofilms in a research setting.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the in vitro activity of this compound against various bacterial species, both in their planktonic and biofilm states.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Planktonic Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|
| Actinobacillus pleuropneumoniae | 0.12 - 4 | ≤ 1 | [5] |
| Pasteurella multocida | 0.12 - 4 | ≤ 1 | [5] |
| Mannheimia haemolytica | 0.12 - 4 | ≤ 1 | [5] |
| Bordetella bronchiseptica | Not Specified | ≤ 1 | [5] |
| Escherichia coli | 4 ± 0.0 | Not Specified | [2] |
| Salmonella typhimurium | Not Specified | Not Specified | [2] |
| Staphylococcus aureus | 0.5 ± 0.0 | Not Specified | [2] |
| Escherichia coli | 8 - 16 | Not Specified | [9] |
| Staphylococcus aureus | 8 - 16 | Not Specified | [9] |
| Salmonella cholerasuis | 8 - 16 | Not Specified | [9] |
| Proteus mirabilis | 8 - 16 | Not Specified | [9] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. MIC₉₀ is the concentration required to inhibit 90% of isolates.
Table 2: In Vitro Efficacy of this compound Against Bacterial Biofilms
| Bacterial Species | Test Parameter | Concentration (µg/mL) | Key Finding | Reference |
|---|---|---|---|---|
| Piscirickettsia salmonis | Sub-MIC & Over-MIC | Not Specified | Decreases biofilm-embedded live bacteria on Nylon and HDPE surfaces.[10] | [10][11] |
| Piscirickettsia salmonis (Ps007 strain) | Sub-MIC | Not Specified | Reduced biofilm formation on HDPE surfaces but biofilm persisted on Nylon.[10] | [10] |
| Freshwater Biofilms | Not Specified | Not Specified | The EPS matrix acts as a primary barrier, inhibiting this compound accumulation in biofilm cells.[8][12] | [8][12] |
Note: Minimum Biofilm Inhibitory Concentration (MBIC) is the minimum concentration to inhibit biofilm formation. Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration to eradicate a pre-formed biofilm.
Table 3: Synergistic and Antagonistic Effects of this compound in Combination Therapy
| Combination Agent | Target Bacteria | Effect | Assay Method | Reference |
|---|---|---|---|---|
| Thiamphenicol | A. pleuropneumoniae | Synergism (17% of isolates) | Checkerboard / Time-Kill | [13] |
| Thiamphenicol | P. multocida | Synergism (24% of isolates) | Checkerboard / Time-Kill | [13] |
| Oxytetracycline | P. multocida | Synergism (40% of isolates) | Checkerboard | [13] |
| Doxycycline | P. multocida | Synergism (15% of isolates) | Checkerboard | [13] |
| Erythromycin | P. multocida | Synergism (31% of isolates) | Checkerboard | [13] |
| Amoxicillin | E. coli, S. aureus, P. mirabilis | Synergism | FIC Index | [9] |
| Cefuroxime | E. coli, S. cholerasuis | Synergism | FIC Index | [9] |
| Essential Oil of Lippia sidoides | Aeromonas hydrophila | Synergism | Checkerboard | [14][15] |
| Essential Oil of C. citratus | Aeromonas hydrophila | Additive Effect | Checkerboard | [14][15] |
| Rifampicin | S. aureus | Additive Effect | FIC Index | [16] |
| Berberine | S. aureus | Indifferent Effect | FIC Index | [16] |
| Enrofloxacin | S. aureus | Antagonism / Indifferent | FIC Index | [16] |
Note: Synergism refers to an effect where the combined activity is greater than the sum of their individual effects. Antagonism is when the combined effect is less. The Fractional Inhibitory Concentration (FIC) index is commonly used to quantify these interactions.
Visualizations: Workflows and Mechanisms
Caption: General workflow for in vitro testing of this compound efficacy.
Caption: Role of the EPS matrix in mediating biofilm resistance to this compound.
Caption: Experimental workflow for the checkerboard assay to test synergy.
Experimental Protocols
The following protocols provide standardized methods for assessing the in vitro efficacy of this compound against bacterial biofilms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound required to inhibit the visible growth of planktonic bacteria, following general guidelines from the Clinical and Laboratory Standard Institute (CLSI).[13][17]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[13]
-
Bacterial culture in log-phase growth
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for turbidity adjustment)
-
Incubator
Procedure:
-
Prepare this compound Dilutions: a. Add 100 µL of broth to all wells of a 96-well plate. b. Add 100 µL of this compound stock solution to the first column of wells, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column. This creates a gradient of this compound concentrations.
-
Prepare Bacterial Inoculum: a. Grow bacteria overnight in the appropriate broth. b. Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[13]
-
Inoculation: a. Add 100 µL of the final bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Protocol 2: In Vitro Biofilm Formation and Quantification (Crystal Violet Assay)
This protocol is used to form biofilms in vitro and quantify the total biofilm biomass.
Materials:
-
96-well flat-bottomed microtiter plates (tissue-culture treated)
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Inoculation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. b. Add 200 µL of the suspension to each well of the microtiter plate. Include negative control wells with sterile broth only.
-
Incubation for Biofilm Formation: a. Incubate the plate at 37°C for 24-48 hours without agitation. The incubation time can be varied to achieve desired biofilm maturity.[18]
-
Washing: a. Gently discard the planktonic culture from the wells. b. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells. Be careful not to disturb the attached biofilm.
-
Fixation: a. Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms. b. Discard the methanol and allow the plate to air dry completely.
-
Staining: a. Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes. b. Discard the stain and wash the wells thoroughly with water until the control wells are colorless.
-
Solubilization and Quantification: a. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. b. Incubate for 10-15 minutes. c. Measure the absorbance (Optical Density, OD) at a wavelength of 570-595 nm using a microplate reader. The OD value is proportional to the biofilm biomass.
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of this compound required to kill the bacteria within a pre-formed biofilm.[18]
Materials:
-
All materials from Protocol 2.
-
This compound stock solution.
-
Resazurin solution or appropriate viability stain.
-
Sonicator bath (optional).
Procedure:
-
Form Biofilm: a. Grow biofilms in a 96-well plate for 24-48 hours as described in Protocol 2.
-
Wash: a. Discard the planktonic culture and wash the wells twice with sterile PBS to remove non-adherent cells.[18]
-
Antibiotic Treatment: a. Prepare two-fold serial dilutions of this compound in fresh growth medium in a separate plate. b. Transfer 200 µL of each dilution to the wells containing the pre-formed biofilms. Include a positive control (biofilm with no antibiotic) and a negative control (no biofilm, no antibiotic).
-
Incubation: a. Incubate the plate at 37°C for 24 hours (or other desired exposure time).[18]
-
Assessment of Viability: a. After incubation, remove the antibiotic-containing medium and wash the wells with PBS. b. Add 200 µL of fresh broth to each well. c. To determine viability, either: i. Subculture: Vigorously pipette the liquid to dislodge the biofilm (or use a sonicator bath for 5-10 minutes). Plate serial dilutions of the resulting suspension onto agar plates to determine CFU/mL. The MBEC is the lowest concentration that results in no viable cells.[18] ii. Viability Stain: Add a viability indicator like Resazurin and incubate. A color change indicates metabolic activity (cell survival). The MBEC is the lowest this compound concentration where no color change occurs.
Protocol 4: Checkerboard Assay for Synergism Testing
This protocol is used to evaluate the interaction (synergism, indifference, or antagonism) between this compound and another antimicrobial agent.[13]
Materials:
-
96-well microtiter plates
-
This compound (Drug A) stock solution
-
Second antimicrobial (Drug B) stock solution
-
Bacterial inoculum prepared as in Protocol 1
Procedure:
-
Prepare Drug Dilutions: a. Drug A (this compound): Prepare serial dilutions horizontally across the plate. For example, add 100 µL of broth to all wells, then add 100 µL of Drug A to column 1 and perform two-fold dilutions from column 1 to 11, leaving column 12 as a drug-free control. b. Drug B (Second Agent): Prepare serial dilutions vertically down the plate. After diluting Drug A, add Drug B to row A and perform two-fold dilutions down to row G, leaving row H as a drug-free control. This creates a matrix of varying concentrations of both drugs.
-
Inoculation: a. Inoculate all wells (except the negative control) with the prepared bacterial suspension (final concentration of 5 x 10⁵ CFU/mL).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Reading and Calculation: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) c. Calculate the FIC Index (FICI) for each combination:
- FICI = FIC of Drug A + FIC of Drug B d. Interpret the FICI:
- Synergism: FICI ≤ 0.5[13]
- Additive/Indifference: 0.5 < FICI ≤ 4
- Antagonism: FICI > 4
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation, pharmacokinetics, and antibacterial activity of this compound-loaded niosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of florphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the antimicrobial activity of this compound against bacteria isolated from bovine and porcine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. Response of Freshwater Biofilms to Antibiotic this compound and Ofloxacin Stress: Role of Extracellular Polymeric Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on Piscirickettsia salmonis biofilm formed in materials used in salmonid nets, nylon and high-density polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Response of Freshwater Biofilms to Antibiotic this compound and Ofloxacin Stress: Role of Extracellular Polymeric Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro and in vivo Synergistic Effects of this compound and Thiamphenicol in Combination Against Swine Actinobacillus pleuropneumoniae and Pasteurella multocida [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial and antibiofilm activities and synergism with this compound from the essential oils of Lippia sidoides and Cymbopogon citratus against Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparing a Dual-Species In Vitro Biofilm Model for Testing Antibiofilm Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Florfenicol-Loaded Nanoparticles in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and characterization of florfenicol-loaded nanoparticles. This technology aims to enhance the therapeutic efficacy of this compound, a broad-spectrum antibiotic, by improving its solubility, bioavailability, and providing controlled release.[1][2][3]
Introduction to this compound Nanoparticles
This compound is a synthetic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2][4] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][6] Despite its effectiveness, this compound's low water solubility can limit its formulation and administration routes.[2][3] Encapsulating this compound into nanoparticles offers a promising solution to overcome these limitations, potentially leading to improved pharmacokinetic profiles and enhanced antibacterial activity.[1][3] Various types of nanoparticles have been explored for this compound delivery, including those fabricated from bovine serum albumin (BSA), solid lipids, chitosan, and poly(lactic-co-glycolic acid) (PLGA).
Data Summary of this compound-Loaded Nanoparticles
The following tables summarize the key quantitative data from various studies on this compound-loaded nanoparticles for easy comparison.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Formulation Method | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| BSA Nanoparticles | Desolvation | ~120 | 0.04 | ~ -40 | [7][8] |
| Solid Lipid Nanoparticles (SLN) | Hot Homogenization & Ultrasonication | 253 ± 3 | 0.409 ± 0.022 | +47.5 ± 0.21 | [9][10] |
| Hydrogenated Castor Oil-SLN | Hot Homogenization & Ultrasonication | 289.1 ± 13.7 | 0.31 ± 0.05 | -26.7 ± 1.3 | [11] |
| Chitosan Nanogels | Ionic Gelation | 280.3 ± 1.5 | 0.15 ± 0.03 | +36.3 ± 1.4 | |
| Niosomes | Thin Film Hydration | 339.67 ± 30.88 | Not Specified | -10.65 ± 1.37 | [12] |
| PLGA Nanoparticles | Emulsion-Evaporation | 101 ± 0.52 | 0.061 ± 0.019 | +26.80 ± 1.30 | [13] |
| This compound Nanocrystals | Top-down Method | 291.9 ± 2.9 | Not Specified | -23.63 ± 1.64 | [14] |
Table 2: Drug Loading, Encapsulation Efficiency, and In Vitro Release of this compound Nanoparticles
| Nanoparticle Type | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Characteristics | Reference |
| BSA Nanoparticles | High incorporation reported | 33.6 molecules of this compound per BSA molecule | Initial burst release followed by prolonged release (Higuchi model, Fickian diffusion) | [7][8] |
| Solid Lipid Nanoparticles (SLN) | 81.52 ± 3.37 | Not Specified | Sustained release with 26.82% released at 1h and 51.77% at 6h | [10] |
| Hydrogenated Castor Oil-SLN | 85.1 ± 5.2 | 3.3 ± 0.2 | Sustained release | [11] |
| Chitosan Nanogels | 87.3 ± 2.7 | 5.8 ± 1.4 | Biphasic pattern with sustained release of 72.2% at 48h in pH 5.5 PBS | |
| Niosomes | High entrapment efficiency reported | Not Specified | Not Specified | [[“]] |
| PLGA Nanoparticles | 7.9 | 2.24 µg FFC/mg of NPs | Controlled release | [13] |
Table 3: Antibacterial Activity and Pharmacokinetic Parameters of this compound Nanoparticles
| Nanoparticle Type | Bacterial Strain | MIC of Nanoparticles (µg/mL) | MIC of Free this compound (µg/mL) | Key Pharmacokinetic Findings (vs. Free this compound) | Reference |
| Solid Lipid Nanoparticles (SLN) | Staphylococcus aureus | 6 | 3.5 | In vivo efficacy in mice showed better protection (6/10) vs. native drug (1/10) | [9][10] |
| Escherichia coli | 3 | 2 | [9][10] | ||
| Chitosan Nanogels | S. aureus SCVs | 0.25 | 1 | Good therapeutic efficacy against SCVs mastitis | |
| Niosomes | E. coli | Significantly reduced | Not specified | Substantially higher Cmax and significantly higher AUC | [12][16] |
| S. aureus | Significantly reduced | Not specified | [16] | ||
| PLGA Nanoparticles | S. aureus | ~0.03 (estimated) | ~1 | MIC decreased by ~97.13% | [13] |
| E. coli | ~0.007 (estimated) | ~1 | MIC decreased by ~99.33% | [13] | |
| P. aeruginosa | ~0.36 (estimated) | ~1 | MIC decreased by ~64.1% | [13] | |
| Nanoemulsion | Not Specified | Not Specified | Not Specified | Cmax 3.42 times higher; relative bioavailability up to 134.5% in pigs | [17] |
| Nanosuspension | Not Specified | Not Specified | Not Specified | 1.26 times greater AUC in rabbits | [18] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound-loaded nanoparticles.
Synthesis of this compound-Loaded Nanoparticles
This method involves the precipitation of BSA from an aqueous solution by adding a desolvating agent, followed by cross-linking to stabilize the nanoparticles.
Protocol:
-
Preparation of BSA Solution: Dissolve 200 mg of BSA in 2 mL of ultrapure water to create a 10% w/v solution. Adjust the pH to 7.4 with 0.1 M NaOH while stirring at 500-700 rpm.
-
Drug Incorporation: To load this compound, dissolve the desired amount of the drug in a suitable solvent and add it to the BSA solution before the desolvation step.
-
Desolvation: Add ethanol dropwise to the BSA solution at a constant flow rate (e.g., 1 mL/min) under continuous stirring. The solution will become turbid as nanoparticles form.
-
Cross-linking: Add 250 µL of 8% glutaraldehyde solution to the nanoparticle suspension and continue stirring for at least 12 hours to ensure stabilization.
-
Purification: Centrifuge the nanoparticle suspension at 10,000-12,000 rpm for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in ultrapure water. Repeat the washing step three times to remove unreacted reagents.
-
Storage: Store the purified nanoparticle suspension at 4°C.
This method involves melting a lipid matrix, dispersing the drug within it, and then homogenizing the mixture in a hot aqueous surfactant solution to form an emulsion, which is then cooled to form solid nanoparticles.
Protocol:
-
Preparation of Lipid Phase: Melt a solid lipid (e.g., hydrogenated castor oil) at a temperature above its melting point. Disperse the desired amount of this compound in the molten lipid.
-
Preparation of Aqueous Phase: Prepare a hot aqueous solution of a surfactant (e.g., Tween 80).
-
Homogenization: Add the hot lipid phase to the hot aqueous phase and homogenize the mixture at high speed using a high-shear homogenizer.
-
Ultrasonication: Further reduce the particle size by subjecting the emulsion to high-power ultrasonication.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form nanoparticles.
-
Purification and Storage: The resulting SLN suspension can be used directly or purified by centrifugation and stored at 4°C.
This technique relies on the electrostatic interaction between the positively charged amino groups of chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).
Protocol:
-
Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) aqueous acetic acid solution with stirring until a clear solution is obtained.
-
Drug Incorporation: Dissolve this compound in the chitosan solution.
-
Nanoparticle Formation: Add a solution of TPP dropwise to the chitosan solution under constant magnetic stirring. Nanoparticles will form spontaneously.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium. Wash the nanoparticles with deionized water to remove unreacted chitosan and TPP.
-
Storage: Resuspend the purified nanoparticles in deionized water and store at 4°C.
This method involves dissolving the polymer and drug in a water-immiscible organic solvent, emulsifying this solution in an aqueous phase, and then removing the organic solvent by evaporation to form nanoparticles.
Protocol:
-
Preparation of Organic Phase: Dissolve PLGA and this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the surfactant and unencapsulated drug, and then lyophilize for long-term storage.
Characterization of this compound-Loaded Nanoparticles
These parameters are crucial for predicting the in vivo behavior of nanoparticles and are typically measured using Dynamic Light Scattering (DLS).
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measurement: Analyze the sample using a DLS instrument to determine the average particle size, PDI (a measure of the width of the particle size distribution), and zeta potential (an indicator of colloidal stability).
EE refers to the percentage of the initial drug that is successfully encapsulated in the nanoparticles, while DL is the weight percentage of the drug in the nanoparticles.
Protocol:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
In Vitro Drug Release Study
The dialysis method is commonly used to evaluate the release profile of this compound from the nanoparticles.
Protocol:
-
Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Release Study: Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Determine the concentration of released this compound in the collected samples using HPLC.
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Prepare a standardized inoculum of the target bacterial strain.
-
Serial Dilutions: Prepare a series of twofold dilutions of the this compound-loaded nanoparticle suspension and free this compound in a suitable broth medium in a 96-well microplate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the microplate under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the test substance that shows no visible bacterial growth.
Cytotoxicity Assay
This assay evaluates the potential toxicity of the nanoparticles on mammalian cells.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the this compound-loaded nanoparticles. Include controls with empty nanoparticles and free this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay. This involves adding MTT solution to the wells, incubating, and then dissolving the resulting formazan crystals with a solvent. The absorbance is measured with a microplate reader, and cell viability is expressed as a percentage of the control.
In Vivo Pharmacokinetic Study
This study is essential to determine how the nanoparticle formulation affects the absorption, distribution, metabolism, and excretion of this compound in an animal model.
Protocol:
-
Animal Model: Use a suitable animal model (e.g., rats, rabbits, or chickens).
-
Administration: Administer the this compound-loaded nanoparticles and free this compound solution to different groups of animals via the desired route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples at predetermined time points after administration.
-
Plasma Separation: Separate the plasma from the blood samples by centrifugation.
-
Drug Quantification: Extract this compound from the plasma samples and quantify its concentration using a validated HPLC method.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Visualizations
Mechanism of Action and Nanoparticle Delivery
Experimental Workflow for Nanoparticle Development
Logical Relationship of Nanoparticle Properties and Therapeutic Outcome
References
- 1. toolify.ai [toolify.ai]
- 2. iijls.com [iijls.com]
- 3. researchgate.net [researchgate.net]
- 4. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Chloramphenicol and this compound Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineered BSA nanoparticles: Synthesis, drug loading, and advanced characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. Preparation, characterisation and antibacterial activity of a this compound-loaded solid lipid nanoparticle suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchers.uss.cl [researchers.uss.cl]
- 11. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. consensus.app [consensus.app]
- 16. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 17. cibtech.org [cibtech.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Florfenicol in the Treatment of Bovine Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of florfenicol, a broad-spectrum synthetic antibiotic, in the management of Bovine Respiratory Disease (BRD). The information presented is intended to support research, development, and clinical application of this important veterinary therapeutic.
This compound is a synthetic, broad-spectrum, primarily bacteriostatic antibiotic effective against a wide range of gram-negative and gram-positive bacteria. [1][2] It is a fluorinated derivative of thiamphenicol.[3] this compound is indicated for the treatment of BRD associated with Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[4][5] It is also used for the control of respiratory disease in cattle at high risk of developing BRD.[4][5]
Mechanism of Action
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7] This action is similar to that of chloramphenicol and thiamphenicol.[7] However, this compound is often effective against bacterial strains that have developed resistance to chloramphenicol and thiamphenicol.[7] The binding of this compound to the ribosome prevents the formation of peptide bonds, thereby halting protein elongation and ultimately inhibiting bacterial growth.
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic properties for the treatment of BRD. Following intramuscular (IM) or subcutaneous (SC) administration, it is well-absorbed and distributed throughout the body.[6]
Pharmacokinetic Parameters of this compound in Cattle
| Parameter | Intramuscular (20 mg/kg) | Subcutaneous (40 mg/kg) | Reference(s) |
| Cmax (Maximum Plasma Concentration) | 3.2 µg/mL | 2.7 - 3.5 µg/mL | [7][8] |
| Tmax (Time to Maximum Concentration) | 5 hours | ~7.0 hours | [8] |
| Elimination Half-life (t½) | ~18 - 24.5 hours | ~103.8 hours | [6][7] |
| Bioavailability | ~79% | - | [6] |
| Protein Binding | 13 - 26% | - | [6][9] |
The killing action of this compound against M. haemolytica is concentration-dependent, while against P. multocida it shows characteristics of both time and concentration dependency.[10] The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key pharmacodynamic parameter for predicting efficacy.[10][11]
Antimicrobial Susceptibility
This compound demonstrates high in vitro activity against the primary bacterial pathogens associated with BRD.
Minimum Inhibitory Concentration (MIC) of this compound against BRD Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Mannheimia haemolytica | 0.5 | 0.5 - 2 | [12] |
| Pasteurella multocida | 0.5 | 0.5 | [12] |
| Histophilus somni | ≤0.016 | ≤0.016 | [7] |
| Mycoplasma bovis | <1 | - | [13] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Susceptibility to this compound remains high among recent clinical isolates of P. multocida and H. somni in Europe, the USA, and Canada.[14][15] While susceptibility is also generally high for M. haemolytica, some reduced susceptibility has been observed in isolates from cattle previously exposed to antimicrobials.[14][15]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial isolates from cattle with BRD, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates from BRD cases
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Preparation of Bacterial Inoculum: Culture the bacterial isolates on appropriate agar plates. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Clinical Efficacy Trial for BRD Treatment
This protocol describes a randomized, controlled clinical trial to evaluate the efficacy of this compound for the treatment of naturally occurring BRD in cattle.
Study Design:
-
Animals: A statistically significant number of cattle exhibiting clinical signs of BRD (e.g., fever, depression, respiratory distress).[16]
-
Inclusion Criteria: Rectal temperature ≥ 40°C and a clinical illness score above a predetermined threshold.[16]
-
Randomization: Randomly assign animals to a treatment group (this compound) and a control group (placebo or another approved antibiotic).
-
Treatment Administration:
-
Intramuscular (IM): Administer this compound at a dose of 20 mg/kg body weight. A second dose should be given 48 hours later.[4][5][17]
-
Subcutaneous (SC): Administer a single dose of this compound at 40 mg/kg body weight.[4][5][17]
-
Do not administer more than 10 mL at each injection site.[4][5][17] The injection should be given only in the neck.[4][5][17]
-
-
Clinical Monitoring: Record rectal temperatures and clinical scores daily for a specified period (e.g., 14 days).[18]
-
Outcome Assessment:
-
Bacteriological Sampling: Collect pre-treatment respiratory tract samples for pathogen identification and antimicrobial susceptibility testing.[18]
Data Analysis:
-
Compare the treatment success rates, changes in rectal temperature, and clinical scores between the treatment and control groups using appropriate statistical methods.
Safety and Precautions
-
Adverse Effects: Transient inappetence, decreased water consumption, or diarrhea may occur.[5][6] Local tissue reactions at the injection site are possible.[4][5][17]
-
Contraindications: Do not use in animals that have shown hypersensitivity to this compound.[5]
-
Withdrawal Periods: Animals intended for human consumption must not be slaughtered within 28 days of the last intramuscular treatment or 38 days of subcutaneous treatment.[5]
-
Reproductive Safety: The effects of this compound on bovine reproductive performance, pregnancy, and lactation have not been determined.[5] It is not for use in female dairy cattle 20 months of age or older.[4]
References
- 1. This compound [Farm Animal] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 2. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. drugs.com [drugs.com]
- 5. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 6. This compound-A Broad Spectrum Antibiotic for Livestock and Pets - bdvets [bdvets.com]
- 7. avzvet.ru [avzvet.ru]
- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 9. Tissue concentrations and pharmacokinetics of this compound in male veal calves given repeated doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetic-pharmacodynamic integration and modelling of this compound in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The pathogen Mycoplasma dispar Shows High Minimum Inhibitory Concentrations for Antimicrobials Commonly Used for Bovine Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ruminants.ceva.com [ruminants.ceva.com]
- 15. ruminants.ceva.com [ruminants.ceva.com]
- 16. ruminants.ceva.com [ruminants.ceva.com]
- 17. Norfenicol® (this compound)Injectable Solution300mg/mL [dailymed.nlm.nih.gov]
- 18. Efficacy and safety of a new 450 mg/ml this compound formulation administered intramuscularly in the treatment of bacterial bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated HPLC Method for the Determination of Florfenicol in Medicated Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Florfenicol is a broad-spectrum synthetic antibiotic, structurally related to thiamphenicol and chloramphenicol, widely used in veterinary medicine to treat and control bacterial infections in livestock and aquaculture. To ensure the safety and efficacy of medicated feeds, it is crucial to have a reliable and validated analytical method for the quantification of this compound. This application note provides a detailed protocol for the determination of this compound in medicated feed using High-Performance Liquid Chromatography (HPLC) with UV detection. The method has been validated according to international guidelines to ensure its suitability for routine quality control and regulatory compliance.
Experimental Protocol
This protocol outlines the necessary steps for the extraction of this compound from medicated feed and its subsequent analysis by HPLC.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile, methanol, and ethyl acetate
-
Deionized water (18.2 MΩ·cm)
-
Formic acid
-
Anhydrous magnesium sulfate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Syringe filters (0.45 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Sample grinding mill
-
pH meter
Sample Preparation
-
Grinding: Grind a representative sample of the medicated feed to a fine powder using a sample mill.
-
Extraction:
-
Accurately weigh 5 g of the ground feed sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of a methanol and ethyl acetate mixture (1:1, v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
To the collected supernatant, add 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Final Preparation:
-
Transfer a 1 mL aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
HPLC Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 224 nm |
Method Validation
The analytical method was validated according to the principles outlined in the FDA Guidance for Industry (GFI) #135 and VICH GL49 to demonstrate its suitability for the intended purpose.[1][2] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity was evaluated by analyzing blank feed samples to check for interferences at the retention time of this compound. The chromatograms of the blank samples showed no significant peaks at the expected retention time of the analyte, confirming the method's specificity.
Linearity and Range
The linearity of the method was assessed by preparing a series of calibration standards of this compound in the mobile phase and in a blank feed matrix extract. The concentration range evaluated was from 50 to 1500 mg/kg, which covers the typical inclusion levels of this compound in medicated feeds.[1][3] The linearity was determined by plotting the peak area against the concentration and performing a linear regression analysis.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| Range | 50 - 1500 mg/kg | 80 - 120% of the target concentration |
Accuracy
Accuracy was determined by performing recovery studies on blank feed samples spiked with this compound at three different concentration levels (low, medium, and high). The percentage recovery was calculated by comparing the measured concentration to the spiked concentration.
| Spiked Concentration (mg/kg) | Mean Recovery (%) | Acceptance Criteria (%) |
| 100 | 98.5 | 90 - 107 |
| 500 | 101.2 | 90 - 107 |
| 1000 | 99.8 | 90 - 107 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate samples at three concentration levels on the same day. Intermediate precision was determined by analyzing the same samples on three different days. The precision was expressed as the relative standard deviation (%RSD).
| Concentration (mg/kg) | Repeatability (%RSD) | Intermediate Precision (%RSD) | Acceptance Criteria (%RSD) |
| 100 | 1.8 | 2.5 | ≤ 5% |
| 500 | 1.5 | 2.1 | ≤ 5% |
| 1000 | 1.2 | 1.9 | ≤ 5% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD was established at a S/N ratio of 3:1, and the LOQ at a S/N ratio of 10:1.
| Parameter | Result (mg/kg) |
| LOD | 2.5 |
| LOQ | 8.0 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the analytical parameters, such as the mobile phase composition, flow rate, and column temperature. The results showed that minor variations in these parameters did not significantly affect the analytical results, indicating the robustness of the method.
Workflow and Signaling Pathway Diagrams
Caption: Workflow for the validation of an analytical method for this compound in medicated feed.
Conclusion
The described HPLC method with UV detection provides a reliable, specific, accurate, and precise means for the quantitative determination of this compound in medicated feed. The method has been successfully validated according to international regulatory guidelines and is suitable for routine quality control analysis in a laboratory setting. The detailed protocol and validation data presented herein can be readily adopted by researchers, scientists, and drug development professionals involved in the analysis of veterinary drugs in animal feed.
References
Application Notes: Sample Preparation for Florfenicol Analysis in Milk
These application notes provide detailed protocols and performance data for common sample preparation techniques used in the analysis of florfenicol residues in milk. The methods described are intended for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
This compound is a broad-spectrum synthetic antibiotic, structurally related to thiamphenicol and chloramphenicol.[1] It is widely used in veterinary medicine to treat diseases in livestock.[1] However, its use is generally not permitted in animals producing milk for human consumption, and regulatory bodies have not established a Maximum Residue Limit (MRL) for this compound in milk, meaning any detected amount is considered a violation.[2] Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in milk to ensure consumer safety.
Effective sample preparation is a critical step for accurate quantification, as it serves to isolate the target analyte from complex matrix components like fats, proteins, and sugars, which can interfere with analysis. This document details four common extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS, and Dispersive Liquid-Liquid Microextraction (DLLME).
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound in milk, ethyl acetate is a commonly used extraction solvent.[3]
Experimental Protocol: LLE with Ethyl Acetate
This protocol is adapted from methods developed for quantifying this compound in goat and bovine milk.[3][4][5]
-
Sample Pre-treatment: Pipette 250 µL of milk into a 2 mL polypropylene microcentrifuge tube.
-
Buffering: Add 250 µL of 0.1 M phosphate buffer (pH 7.0).
-
(Optional) Internal Standard: Add 10 µL of an appropriate internal standard solution (e.g., this compound-d3).[4][5]
-
Extraction: Add 1.5 mL of ethyl acetate to the tube.
-
Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Phase Separation: Place the tube in a freezer at -20°C for approximately 15 minutes to solidify the lower aqueous layer.
-
Supernatant Transfer: Decant the upper organic layer (ethyl acetate) into a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of mobile phase or an appropriate solvent for instrumental analysis (e.g., LC-MS/MS).
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound from milk.
Solid-Phase Extraction (SPE)
SPE is a highly effective and widely used technique for sample clean-up and concentration. It involves passing the sample extract through a solid sorbent that retains the analyte, while interferences pass through. The analyte is then eluted with a small volume of solvent.
Experimental Protocol: Deproteinization followed by SPE
This protocol is based on a method for the simultaneous determination of this compound and other antibiotics in raw cow milk.[2][6][7]
-
Sample Measurement: Place 10 mL of milk into a 50 mL centrifuge tube.
-
Deproteinization & pH Adjustment: Add 10 mL of 0.1 M EDTA-McIlvaine buffer (pH 4.0). Shake the mixture vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 6,000 rpm for 10 minutes to pellet the precipitated proteins.[2]
-
Filtration: Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.[2]
-
SPE Cartridge Conditioning: Condition a Hydrophilic-Lipophilic Balance (HLB) SPE cartridge by passing 3 mL of methanol followed by 2 mL of ultra-pure water.[2]
-
Sample Loading: Load the filtered supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove hydrophilic interferences.[2]
-
Elution: Elute the retained this compound from the cartridge using 1.5 mL of methanol.[2]
-
Final Preparation: The eluate can be directly injected or evaporated and reconstituted if further concentration is needed before analysis by HPLC or LC-MS/MS.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from milk.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines extraction and clean-up in a few simple steps. It was originally developed for pesticide analysis but has been widely adapted for veterinary drug residues in complex matrices like milk.[8][9] The method typically involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive SPE (d-SPE) clean-up.
Experimental Protocol: Modified QuEChERS
This is a generalized protocol adapted from several sources for antibiotic residue analysis in milk.[8][9][10]
-
Sample Measurement: Place 10-15 mL of milk into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10-15 mL of acetonitrile (often with 1% acetic acid).[10]
-
Salting-Out: Add a mixture of salts. A common combination is 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaAc).[10]
-
Extraction: Shake the tube vigorously for 1 minute. The salts induce phase separation between the acetonitrile and aqueous layers and facilitate protein precipitation.
-
Centrifugation: Centrifuge at 6,000 rpm for 10 minutes.
-
Dispersive SPE (d-SPE) Clean-up: Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. A typical combination for milk is 50 mg Primary Secondary Amine (PSA), 50 mg C18, and 150 mg anhydrous MgSO₄.[10]
-
Vortexing & Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge.
-
Final Extract: The resulting supernatant is the final extract, ready for analysis.
Caption: Workflow for the QuEChERS method for this compound analysis in milk.
Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a miniaturized LLE technique that uses a ternary solvent system: an aqueous sample, an extraction solvent, and a disperser solvent. The disperser (e.g., acetonitrile) is miscible with both the aqueous and organic phases, creating fine droplets of the extraction solvent throughout the sample, which maximizes the surface area for rapid analyte transfer.
Experimental Protocol: DLLME
This protocol is based on a validated method for the determination of this compound in pasteurized milk.[1]
-
Deproteinization: Add 10 mL of acetonitrile to 5.0 mL of milk in a centrifuge tube. Shake for 5 minutes, then centrifuge at 9000 rpm for 5 minutes. The supernatant serves as the disperser solvent containing the analyte.
-
DLLME Setup: Place 1.0 mL of deionized water in a conical test tube.
-
Extraction Mixture: In a separate vial, mix 1.0 mL of the deproteinized milk supernatant (disperser) with 0.4 mL of chloroform (extraction solvent).[1]
-
Injection: Rapidly inject this mixture into the deionized water using a syringe. A cloudy solution will form.
-
Centrifugation: Centrifuge the cloudy mixture for 5 minutes at 4500 rpm.
-
Collection: The fine droplets of chloroform containing the extracted this compound will sediment at the bottom of the conical tube. Collect this phase for analysis.
Caption: Workflow for Dispersive Liquid-Liquid Microextraction (DLLME).
Summary of Method Performance
The selection of a sample preparation technique depends on factors such as required sensitivity, available equipment, sample throughput, and cost. The table below summarizes the performance characteristics of the described methods based on published literature.
| Technique | Instrumentation | Recovery (%) | LOD | LOQ | Linearity Range | Reference |
| LLE | UPLC-MS/MS | Not explicitly stated | 3 µg/kg | Established | 8 - 4,000 µg/kg | [5] |
| SPE | HPLC-DAD | 82 - 111.54 | Not explicitly stated | Not explicitly stated | Not explicitly stated | [2] |
| QuEChERS | LC-MS/MS | 95.8 - 100.2 | 0.02 - 0.045 µg/kg | Not explicitly stated | 0.1 - 15 ng/g | [8][9] |
| DLLME | HPLC-UV | 69.1 - 79.4 | 12.2 µg/kg | Not explicitly stated | 0.02 - 0.85 µg/L | [1] |
References
- 1. Simultaneous Chloramphenicol and this compound Determination by A Validated DLLME-HPLC-UV Method in Pasteurized Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-DAD multi-residue method for determination of this compound, penicillin and tetracycline residues in raw cow milk | Auctores [auctoresonline.org]
- 3. Simultaneous determination of chloramphenicol and this compound in liquid milk, milk powder and bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of this compound depletion in dairy goat milk using ultra-performance liquid chromatography with tandem mass spectrometry and a commercial on-farm test [frontiersin.org]
- 5. Comparison of this compound depletion in dairy goat milk using ultra-performance liquid chromatography with tandem mass spectrometry and a commercial on-farm test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] HPLC-DAD multi-residue method for determination of this compound, penicillin and tetracycline residues in raw cow milk | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of chloramphenicol, thiamphenicol and this compound in milk and honey using modified QuEChERS extraction coupled with polymeric monolith-based capillary liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Florfenicol Instability in Aqueous Solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting issues related to the stability of florfenicol in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary factors that influence its stability in an aqueous environment?
This compound's stability in aqueous solutions is primarily influenced by several factors:
-
pH: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The degradation rate significantly increases in pH ranges of 8 to 11.[1][2] Acidic conditions can also lead to degradation.[3]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[1][2][4] The hydrolysis process is temperature-dependent.[1]
-
Light (Photodegradation): Exposure to light, especially UV irradiation, can cause significant degradation of this compound.[3][5][6] The presence of substances like dissolved organic matter (DOMs) and nitrates can either enhance or inhibit photolysis through various mechanisms.[5][7]
-
Presence of Other Substances: The composition of the aqueous solution can impact stability. For instance, the presence of reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen can contribute to indirect photolysis.[5] While generally stable in hard or soft, chlorinated or non-chlorinated water, significant degradation has been observed in the presence of galvanized pipes.[8][9][10]
Q2: What are the common degradation pathways for this compound in aqueous solutions?
This compound can degrade through several pathways, often influenced by the specific stress conditions:
-
Hydrolysis: This is a major degradation pathway, particularly at alkaline pH, often involving the cleavage of the amide bond.[1][3][7]
-
Oxidation: Oxidation by reactive oxygen species can occur, leading to the breakdown of the molecule.[5][7]
-
Dechlorination: The removal of chlorine atoms from the this compound structure is another identified degradation route.[5][7]
-
Cleavage of the Side Chain: The molecular structure can be broken down through the cleavage of its side chain.[5][7]
-
Photodegradation: Under light exposure, a combination of these pathways, including photoinduced hydrolysis, can occur.[5]
The primary degradation products identified include this compound amine and thiamphenicol.[3]
Troubleshooting Guides
Problem: I suspect my this compound solution is degrading. How can I confirm this and identify the cause?
To troubleshoot suspected degradation, a systematic approach is recommended. The following workflow outlines the key steps:
References
- 1. researchgate.net [researchgate.net]
- 2. Stability studies on this compound using developed derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of temperature on the pharmacokinetics, optimal dosage, tissue residue, and withdrawal time of this compound in asian seabass (lates calcarifer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous photodegradation of antibiotic this compound: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijah.in [ijah.in]
- 8. Stability of this compound in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Stability of this compound in drinking water. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Florfenicol Residue Detection in Complex Matrices
Welcome to the technical support center for florfenicol residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the detection of this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Why is acid hydrolysis a necessary step in the analysis of total this compound residues?
A1: this compound is metabolized in animals into several compounds, including this compound amine (FFA).[1][2] A significant portion of these residues can bind to tissue proteins, becoming non-extractable with solvents alone.[3][4][5] Acid hydrolysis is a crucial step to break these bonds, releasing the bound residues. This process also converts this compound and its various metabolites into a single, stable marker residue, this compound amine (FFA), ensuring an accurate quantification of the total this compound residue content.[1][3][6][7]
Q2: What is the marker residue for this compound, and why is it used?
A2: The marker residue for this compound is the sum of this compound and its metabolites, measured as this compound amine (FFA).[1][2][3] Regulatory agencies have defined FFA as the marker residue because it accounts for the parent drug and its major metabolites, providing a more comprehensive measure of the total residue load in a sample.[2][7]
Q3: What are the most common analytical techniques for this compound residue detection?
A3: The most common and reliable technique for the confirmatory analysis of this compound residues is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2][8][9] This method offers high sensitivity and selectivity.[2] Other techniques used include High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzyme-linked immunosorbent assay (ELISA) for screening purposes.[6][10][11]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex matrices.[12] To minimize these effects, you can:
-
Use matrix-matched calibration curves: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[12][13]
-
Employ effective sample clean-up: Solid-phase extraction (SPE) is a common and effective technique to remove interfering substances.[2][6][12]
-
Utilize an internal standard: An isotopically labeled internal standard, such as this compound-d3, can help to compensate for matrix effects and variations in extraction recovery.[8][14]
-
Dilute the sample extract: If the analyte concentration is high enough, diluting the extract can reduce the concentration of matrix components.[1]
Q5: What are typical recovery rates for this compound extraction from different matrices?
A5: Acceptable recovery rates for this compound and its metabolites generally fall within the range of 80-120%. However, this can vary depending on the matrix and the extraction method. For example, a validated LC-MS/MS method for bovine tissues and eel reported recoveries between 93-104%.[2] Another study on broiler chicken tissues showed recoveries ranging from 99% to 102%.[15]
Troubleshooting Guides
Problem 1: Low or Inconsistent Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Incomplete extraction from the matrix. | Ensure thorough homogenization of the sample. Optimize the extraction solvent and volume. Consider increasing the extraction time or using a more vigorous mixing technique. |
| Inefficient hydrolysis. | Verify the concentration and volume of the acid used for hydrolysis. Ensure the hydrolysis is carried out at the correct temperature and for the specified duration (e.g., 90-100°C for 2-4 hours).[1][5] |
| Analyte loss during clean-up. | Check the pH of the sample solution before and after SPE. Ensure the SPE cartridge is properly conditioned and not allowed to dry out. Use a milder elution solvent or a different SPE sorbent if the analyte is strongly retained. |
| Degradation of the analyte. | This compound can degrade under certain conditions.[3][16] Ensure samples are stored properly (frozen at ≤ -10°C) and analyzed as soon as possible after thawing.[6] Avoid prolonged exposure to light and high temperatures during sample preparation. |
Problem 2: High Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Step |
| Co-elution of interfering compounds. | Optimize the chromatographic separation by adjusting the mobile phase composition, gradient, or using a different column. |
| Insufficient sample clean-up. | Incorporate an additional clean-up step, such as dispersive solid-phase extraction (dSPE) or a different SPE cartridge.[13] Consider a liquid-liquid partitioning step to remove lipids and other interferences before SPE.[6] |
| High concentration of salts or other non-volatile components. | Ensure the final extract is properly evaporated and reconstituted in a suitable solvent. If possible, dilute the extract before injection. |
Problem 3: Poor Peak Shape or Retention Time Shifts in Chromatography
| Potential Cause | Troubleshooting Step |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary. Always use a guard column to protect the analytical column. |
| Incompatible injection solvent. | Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase to avoid peak distortion. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly degassed.[6] |
Quantitative Data Summary
Table 1: Performance of a Validated LC-MS/MS Method for Total this compound Residues in Bovine Tissues and Eel
| Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (%) | Limit of Quantification (LOQ) (mg/kg) | Limit of Detection (LOD) (mg/kg) |
| Bovine Muscle | 0.01, 0.02 | 93-104 | <6 | 0.01 | 0.0005 |
| Bovine Fat | 0.01, 0.02 | 93-104 | <6 | 0.01 | 0.0005 |
| Bovine Liver | 0.01, 0.02 | 93-104 | <6 | 0.01 | 0.0005 |
| Eel | 0.01, 0.02 | 93-104 | <6 | 0.01 | 0.0005 |
| Data sourced from a study by Saito-Shida et al. (2019).[2] |
Table 2: Validation Parameters for this compound and this compound Amine in Broiler Chicken Tissues by UPLC-MS/MS
| Analyte | Matrix | Recovery (%) | Limit of Detection (µg/kg) | Limit of Quantification (µg/kg) |
| This compound | Muscle | 99-102 | 20 | 24.4 |
| This compound Amine | Muscle | 99-102 | 20 | 24.5 |
| Data sourced from a study by a research group. (2018).[15] |
Experimental Protocols
Key Experiment: Determination of Total this compound Residues as this compound Amine by LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[1][2][6]
1. Sample Preparation and Homogenization:
-
Accurately weigh approximately 2 grams of the homogenized tissue sample into a 50 mL centrifuge tube.[6]
2. Hydrolysis:
-
Add 5 mL of 6M hydrochloric acid to the sample.[1]
-
Tightly cap the tube and heat at 90-100°C for 2-4 hours in a heating block or water bath.[1][5]
-
Allow the tube to cool to room temperature.
3. pH Adjustment and Extraction:
-
Adjust the pH of the hydrolysate to ≥12.5 by adding a 30% (w/v) sodium hydroxide solution.[1]
-
Add 10 mL of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the layers.
-
Transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction twice more.
-
Combine the ethyl acetate extracts.
4. Clean-up (Solid-Phase Extraction):
-
Condition a reversed-phase SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions.
-
Load the combined ethyl acetate extract onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte with a suitable elution solvent (e.g., methanol containing 5% ammonium hydroxide).
5. Final Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze by LC-MS/MS.
Visualizations
Caption: General experimental workflow for this compound residue analysis.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Determination of total this compound residues as this compound amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalservices.tas.gov.au [analyticalservices.tas.gov.au]
- 4. Evidence of non-extractable this compound residues: development and validation of a confirmatory method for total this compound content in kidney by UPLC-MS/MS [agris.fao.org]
- 5. tandfonline.com [tandfonline.com]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound and this compound Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijvar.org [ijvar.org]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. cris.unibo.it [cris.unibo.it]
- 15. researchgate.net [researchgate.net]
- 16. itjfs.com [itjfs.com]
Technical Support Center: Optimizing Florfenicol Dosage for Minimizing Antimicrobial Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the optimization of florfenicol dosage regimens while minimizing the development of antimicrobial resistance.
Troubleshooting Guides
Guide 1: Determining this compound Minimum Inhibitory Concentration (MIC)
This guide outlines the broth microdilution method for determining the MIC of this compound against bacterial isolates.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Isolate Preparation:
-
Culture the bacterial isolate on appropriate agar plates (e.g., Tryptic Soy Agar) to obtain a fresh culture.[1][2]
-
Inoculate a single colony into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at the optimal temperature for the bacterium until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound powder in a suitable solvent (as recommended by the manufacturer) to a high concentration (e.g., 1024 µg/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Use a 96-well microtiter plate.
-
Add 100 µL of CAMHB to all wells.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of this compound concentrations.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at the appropriate temperature and duration for the specific bacterial species being tested.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3] This can be assessed visually or with a plate reader.
-
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| No bacterial growth in the growth control well | Inoculum was not viable or was too dilute. | Repeat the assay with a fresh, properly prepared inoculum. |
| Bacterial growth in all wells, including the highest antibiotic concentration | The isolate is highly resistant, or the antibiotic stock solution was improperly prepared. | Verify the isolate's identity and expected resistance profile. Prepare a fresh antibiotic stock solution and repeat the assay. |
| Inconsistent results between replicates | Pipetting errors during serial dilution or inoculation. | Ensure proper pipetting technique and use calibrated pipettes. |
Guide 2: Conducting Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
This guide provides a workflow for establishing a PK/PD model to determine an optimal this compound dosing regimen.[4]
Experimental Workflow: PK/PD Modeling for Dose Optimization
Caption: Workflow for PK/PD-based optimization of this compound dosage.
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| High variability in PK data | Inconsistent drug administration or sample collection times. | Standardize administration and sampling protocols. Ensure accurate timing. |
| Poor correlation between PK/PD index and efficacy | The chosen PK/PD index (e.g., AUC/MIC, Cmax/MIC, T>MIC) may not be appropriate for this compound's mechanism of action against the specific pathogen. | This compound is generally considered a time-dependent antibiotic, making AUC24h/MIC a suitable index.[5] However, re-evaluate the most appropriate index based on literature for the specific pathogen. |
| Model fails to predict in vivo outcomes | The in vitro MIC may not accurately reflect in vivo conditions (e.g., protein binding, tissue penetration). | Consider determining MIC in the presence of serum or using tissue concentration data in the PK model. |
Guide 3: Detecting this compound Resistance Genes
This guide describes the use of Polymerase Chain Reaction (PCR) to detect common this compound resistance genes.
Experimental Protocol: PCR for floR and cfr Gene Detection
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit.[2]
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target resistance genes (floR, cfr, fexA, fexB, optA).[1][2]
-
Add the extracted DNA template to the master mix.
-
Perform PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).[1][2]
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel stained with a DNA-binding dye.
-
Include a DNA ladder to determine the size of the amplified fragments.
-
Visualize the DNA bands under UV light.
-
-
Result Interpretation:
-
The presence of a band of the expected size for a specific resistance gene indicates a positive result.[6]
-
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| No PCR product (no bands on the gel) | Poor DNA quality, incorrect annealing temperature, or PCR inhibitor presence. | Re-extract DNA. Optimize the annealing temperature using a gradient PCR. Dilute the DNA template to reduce inhibitor concentration. |
| Non-specific bands on the gel | Annealing temperature is too low, or primer design is not optimal. | Increase the annealing temperature. Redesign primers for higher specificity. |
| Faint bands | Insufficient DNA template or low PCR efficiency. | Increase the amount of DNA template. Optimize PCR conditions (e.g., MgCl2 concentration, number of cycles). |
Frequently Asked Questions (FAQs)
Q1: What are the typical this compound dosages for different animal species?
A1: this compound dosages vary significantly depending on the species, the formulation, and the target disease. It is crucial to consult veterinary guidelines for specific recommendations.[7] The following table summarizes some commonly reported dosages.
Table 1: General this compound Dosage Guidelines
| Species | Dosage | Route of Administration | Frequency |
| Cattle | 20 mg/kg | Intramuscular (IM) | Repeated in 48 hours |
| 40 mg/kg | Subcutaneous (SC) | Once | |
| Pigs | 15 mg/kg | Intramuscular (IM) | Once daily for 3 days |
| 10-20 mg/kg/day | Oral (in water or feed) | For 3-5 days | |
| Poultry | 20 mg/kg | Subcutaneous (SC) | |
| 10-30 mg/kg/day | Oral (in drinking water) | For 3-5 days | |
| Aquatic Animals | 10-15 mg/kg/day | Oral (in feed) | For 5-7 days |
| Dogs | 1ml/10kg body weight | Thrice daily for 3-5 days | |
| Cats | 1ml/11kg body weight | Twice daily for 3-5 days |
Q2: How does this compound concentration relate to the development of antimicrobial resistance?
A2: Sub-therapeutic concentrations of this compound can promote the selection and proliferation of resistant bacterial subpopulations.[11] Maintaining drug concentrations above the Minimum Inhibitory Concentration (MIC) for an adequate duration is critical to eradicate the target pathogen and minimize the selection pressure for resistance.[12] PK/PD modeling helps to design dosage regimens that achieve this goal.
Q3: What are the most common mechanisms of this compound resistance?
A3: The most frequently reported mechanism of this compound resistance is the presence of the floR gene, which codes for an efflux pump that actively removes the drug from the bacterial cell.[1][2][6] Another notable resistance gene is cfr (chloramphenicol-florfenicol resistance), which encodes an enzyme that methylates the ribosomal target of the drug, preventing it from binding.[1][2]
Signaling Pathway: this compound Action and Resistance
Caption: this compound's mechanism of action and common resistance pathways.
Q4: What are the key PK/PD parameters for optimizing this compound dosage?
A4: For time-dependent antibiotics like this compound, the primary PK/PD index associated with efficacy is the ratio of the Area Under the Concentration-time curve over 24 hours to the MIC (AUC24h/MIC).[5][13] The goal is to achieve an AUC24h/MIC ratio that is associated with bacterial eradication. Another important parameter can be the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC).[13]
Q5: Can this compound be used in combination with other antimicrobials?
A5: Yes, studies have investigated the use of this compound in combination with other antimicrobials, such as doxycycline and tylosin, to enhance its antibacterial activity.[13][14] Combination therapy can potentially produce synergistic or additive effects, which may help to overcome resistance and broaden the spectrum of activity.[14] However, the potential for antagonism should also be considered, and such combinations should be based on in vitro susceptibility testing.[7]
References
- 1. Frontiers | Analysis of Resistance to this compound and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria [frontiersin.org]
- 2. Analysis of Resistance to this compound and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Pharmacokinetic-pharmacodynamic modelling for the determination of optimal dosing regimen of this compound in Nile tilapia (Oreochromis niloticus) at different water temperatures and antimicrobial susceptibility levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of this compound dose against Piscirickettsia salmonis in Salmo salar through PK/PD studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. sinoanimalhealthy.com [sinoanimalhealthy.com]
- 8. vetsafecare.com [vetsafecare.com]
- 9. Table: Dosages of Chloramphenicol and this compound-MSD Veterinary Manual [msdvetmanual.com]
- 10. This compound [Farm Animal] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 11. Impact of this compound dosing regimen on the phenotypic and genotypic resistance of enteric bacteria in steers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | PK/PD integration of this compound alone and in combination with doxycycline against Riemerella anatipestifer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Photolytic Degradation of Florfenicol
Welcome to the technical support center for the study of florfenicol degradation under photolytic stress. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for this compound degradation under photolytic stress?
A1: The photolytic degradation of this compound proceeds through several key pathways:
-
Photoinduced Hydrolysis: The amide bond in the this compound molecule can be cleaved upon exposure to light, leading to the formation of this compound amine and other related products.[1][2][3]
-
Oxidation by Reactive Oxygen Species (ROS): In aqueous environments, indirect photolysis plays a significant role. Photochemical reactions can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then oxidize the this compound molecule.[2][3]
-
Dechlorination: The chlorine atoms on the dichloroacetamide group can be removed through photolytic processes.
-
Cleavage of the Side Chain: The bond between the propanediol side chain and the phenyl ring can be broken.[2][3]
Q2: What are the major degradation products of this compound under photolysis?
A2: The primary degradation products identified through methods like liquid chromatography-mass spectrometry (LC-MS) are this compound amine and thiamphenicol.[1] Other intermediates can also be formed depending on the specific degradation pathway.
Q3: What environmental factors can influence the rate of this compound photolysis?
A3: Several factors can affect the degradation kinetics of this compound:
-
Presence of Dissolved Organic Matter (DOM): DOM can have a dual effect. It can act as a photosensitizer, promoting the formation of ROS and accelerating degradation. Conversely, it can also act as a light screen, reducing the amount of light available for photolysis.[2][3]
-
Nitrate Ions: Nitrates can also act as photosensitizers, increasing the rate of indirect photolysis.[2][3]
-
pH: The pH of the solution can influence the chemical form of this compound and the generation of ROS, thereby affecting the degradation rate.
-
Light Source and Intensity: The wavelength and intensity of the light source are critical. Xenon lamps and solar irradiation have been shown to induce degradation, with xenon lamps generally leading to faster degradation due to higher light intensity.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very slow degradation of this compound observed. | - Inappropriate light source (wavelength not absorbed by this compound).- Low light intensity.- Presence of quenching substances in the matrix.- Incorrect pH of the solution. | - Ensure the light source emits in the UV range where this compound absorbs (around 225 nm and 267 nm).- Increase the light intensity or move the sample closer to the source.- Purify the sample to remove potential quenchers.- Adjust the pH to the optimal range for photolysis (typically neutral to slightly acidic). |
| Inconsistent or non-reproducible degradation rates. | - Fluctuations in light source intensity.- Temperature variations in the reaction vessel.- Inconsistent preparation of sample solutions. | - Use a stabilized power supply for the lamp and allow it to warm up before starting the experiment.- Use a thermostated reaction vessel to maintain a constant temperature.- Ensure precise and consistent preparation of all solutions, including this compound concentration and matrix components. |
| Difficulty in identifying degradation products by LC-MS. | - Low concentration of degradation products.- Co-elution of products with matrix components.- Inappropriate MS ionization parameters. | - Concentrate the sample using solid-phase extraction (SPE) before LC-MS analysis.- Optimize the chromatographic method (gradient, column, mobile phase) to improve separation.- Perform method development for MS parameters, including testing different ionization modes (ESI positive and negative) and fragmentation energies. |
| Baseline noise or ghost peaks in chromatograms. | - Contaminated mobile phase or glassware.- Carryover from previous injections.- Degradation of the analytical column. | - Use high-purity solvents and thoroughly clean all glassware.- Implement a rigorous needle and injection port washing protocol between samples.- Use a guard column and flush the analytical column regularly. If necessary, replace the column. |
Quantitative Data Summary
The following tables summarize key quantitative data from photolytic degradation studies of this compound.
Table 1: Photodegradation Half-lives of this compound
| Irradiation Source | Matrix | Half-life (t½) | Reference |
| Solar Irradiation | Aqueous Solution | 187.29 hours | [2][3] |
| Xenon Lamp | Aqueous Solution | 22.43 hours | [2][3] |
Table 2: Identified Photolytic Degradation Products of this compound
| Degradation Product | m/z Value | Analytical Method | Reference |
| This compound Amine | [Not specified in sources] | LC-MS | [1] |
| Thiamphenicol | [Not specified in sources] | LC-MS | [1] |
Experimental Protocols
Protocol 1: Photolytic Degradation of this compound in Aqueous Solution
1. Materials and Reagents:
-
This compound standard
-
High-purity water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
Quartz reaction vessels
2. Equipment:
-
Solar simulator or Xenon lamp with appropriate filters
-
Magnetic stirrer and stir bars
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
3. Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Preparation of Working Solution: Dilute the stock solution with high-purity water to the desired starting concentration (e.g., 10 µM). Adjust the pH of the solution if necessary.
-
Photolysis Experiment:
-
Transfer the working solution to quartz reaction vessels.
-
Place the vessels under the light source (solar simulator or xenon lamp).
-
Maintain constant stirring and temperature throughout the experiment.
-
Collect samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Store samples in the dark at 4°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Analyze the collected samples by HPLC-UV to quantify the remaining this compound concentration.
-
Use LC-MS to identify and characterize the degradation products.
-
Protocol 2: HPLC Analysis of this compound
-
Column: C18 column (e.g., Knauer Eurospher, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Ammonium acetate buffer (6.49 mM, pH 4.5) and methanol (70:30, v/v)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Visualizations
Diagram 1: Proposed Photolytic Degradation Pathway of this compound
References
- 1. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous photodegradation of antibiotic this compound: kinetics and degradation pathway studies [agris.fao.org]
- 3. Aqueous photodegradation of antibiotic this compound: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in florfenicol analysis by mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of florfenicol by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] In complex biological matrices like animal tissue, plasma, or milk, endogenous components such as salts, lipids, and proteins are common causes of matrix effects.[3][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column.[5][6][7] A blank matrix extract is then injected.[5][6][7] Any dip or rise in the constant signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[5][6]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method and involves comparing the signal response of a this compound standard in a clean solvent to the response of a standard spiked into a blank matrix extract after the extraction process.[6] The matrix effect (ME) can be calculated using the following formula[8][9][10]:
ME (%) = (B / A) * 100
Where:
-
A is the peak area of the analyte in a neat solvent.
-
B is the peak area of the analyte spiked into the post-extracted matrix blank.
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Q3: What is the most effective way to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5][11] A SIL-IS, such as this compound-d3, is chemically identical to this compound but has a different mass.[11][12] It co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte's signal.[5][11]
Q4: Which sample preparation technique is best for reducing matrix effects in this compound analysis?
A4: The choice of sample preparation technique depends on the matrix, required throughput, and desired level of cleanliness. The three most common methods are Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Liquid-Liquid Extraction (LLE).[13][14]
-
Solid-Phase Extraction (SPE): Offers highly selective cleanup, resulting in very clean extracts and significantly reduced matrix effects. It is particularly effective for complex matrices but can be more time-consuming and requires method development.[13]
-
QuEChERS: An excellent choice for high-throughput analysis of many samples. It is a fast and simple method that combines salting-out extraction with dispersive SPE (d-SPE) for cleanup.[13][15] Different sorbents can be used in the d-SPE step to target specific interferences.[13][15][16]
-
Liquid-Liquid Extraction (LLE): A classic and effective technique, though it can be labor-intensive and use large volumes of organic solvents.[13]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) and Shifting Retention Times
| Possible Cause | Troubleshooting Steps |
| Matrix Overload on Analytical Column | Dilute the final extract to reduce the concentration of matrix components being injected. |
| Insufficient Sample Cleanup | Optimize the sample preparation method. For SPE, ensure the appropriate sorbent and wash/elution solvents are used. For QuEChERS, consider using a combination of d-SPE sorbents (e.g., C18 for lipids, PSA for polar interferences).[13] |
| Incompatible Final Extract Solvent with Mobile Phase | Evaporate the final extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase conditions. |
Issue 2: Low Analyte Recovery
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Ensure the chosen extraction solvent is appropriate for this compound and the sample matrix. Ethyl acetate and acetonitrile are commonly used.[16][17] Optimize extraction parameters such as shaking/vortexing time and speed. |
| Analyte Loss During Cleanup | For SPE, ensure the wash steps are not eluting this compound from the cartridge. Test the wash solvent for the presence of the analyte. For d-SPE in QuEChERS, be aware that some sorbents like graphitized carbon black (GCB) can retain planar analytes.[13] |
| Incomplete Elution | Optimize the elution solvent in SPE to ensure complete recovery of this compound from the sorbent. |
| Degradation of Analyte | Ensure the pH and temperature conditions during sample processing are suitable for this compound stability. |
Issue 3: Significant Ion Suppression
| Possible Cause | Troubleshooting Steps |
| Co-elution with Phospholipids (especially in plasma/serum) | Incorporate a phospholipid removal step in your sample preparation. Specific SPE cartridges or d-SPE sorbents are available for this purpose. |
| High Salt Concentration in the Final Extract | Modify the sample preparation to include a desalting step. If using LLE or QuEChERS, ensure complete phase separation to avoid carrying over aqueous, salt-rich layers. |
| Insufficient Chromatographic Separation | Modify the LC gradient to better separate this compound from the region of the chromatogram where significant matrix effects are observed (identified via post-column infusion). |
| Matrix Effects Not Compensated | Use a stable isotope-labeled internal standard (e.g., this compound-d3) to accurately correct for ion suppression.[11][12] If a SIL-IS is not available, use matrix-matched calibration curves.[13] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | Egg | 73.2 - 93.0 | < 7.3 | [15] |
| QuEChERS | Milk | 95.8 - 100.2 | < 9.1 | [18] |
| QuEChERS | Honey | 95.6 - 99.3 | < 8.7 | [18] |
| SPE | Bovine & Eel Tissues | 93 - 104 | < 6 | [1] |
| SPE | Catfish Muscle | 85.7 - 92.3 | 4.8 - 17.2 | [19] |
| LLE | Egg | 67.6 - 90.2 | N/A | [15] |
Note: Recovery and RSD values can vary based on the specific protocol, matrix complexity, and spiking level.
Table 2: Performance of Internal Standards for this compound Amine Analysis
| Internal Standard | Key Characteristics | Considerations |
| ent-Florfenicol Amine-d3 | Direct isotopologue of the analyte.[11] | Expected to provide the most accurate correction for matrix effects and variability.[11] |
| This compound-d3 | Deuterated parent drug.[5][12] | Shares structural similarities, but chromatographic retention and ionization efficiency might differ slightly from this compound amine.[5] |
| Chloramphenicol-d5 | Structurally similar compound. | May not co-elute or have the same ionization behavior as this compound, potentially leading to less accurate correction.[5] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Fatty Matrices (e.g., Egg Yolk)
-
Sample Homogenization: Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spiking: Add the internal standard (e.g., this compound-d3).
-
Extraction: Add 10 mL of acetonitrile. Vortex vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium chloride). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent blend (e.g., C18 for fat removal and PSA for polar interferences).
-
Vortex and Centrifuge: Vortex for 1 minute and then centrifuge at high speed for 5 minutes.
-
Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Animal Tissue
-
Sample Hydrolysis (if measuring total this compound): Homogenize the tissue sample and hydrolyze with acid (e.g., HCl) to convert this compound metabolites to this compound amine.[1][20]
-
Defatting: Perform a liquid-liquid partition with a non-polar solvent like n-hexane to remove lipids.[1]
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Sample Loading: Adjust the pH of the sample extract and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences. A common wash could be a weak acid solution followed by methanol.
-
Elution: Elute this compound from the cartridge with a suitable solvent (e.g., methanol containing ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS injection.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Determination of total this compound residues as this compound amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. This compound and this compound Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. cris.unibo.it [cris.unibo.it]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a QuEChERS–HPLC–FLD Procedure for the Simultaneous Detection of Residues of this compound, Its Metabolite this compound Amine, and Three Fluoroquinolones in Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of this compound, Thiamfenicol and Chloramfenicol at Trace Levels in Animal Feed by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of chloramphenicol, thiamphenicol and this compound in milk and honey using modified QuEChERS extraction coupled with polymeric monolith-based capillary liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 20. nucleus.iaea.org [nucleus.iaea.org]
Technical Support Center: Improving Florfenicol Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with solutions for common challenges encountered when preparing florfenicol solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound has low solubility in water, approximately 1.3 mg/mL.[1] Its chemical structure contributes to poor water solubility, which can lead to challenges in preparing concentrated aqueous solutions for in vitro assays, such as minimum inhibitory concentration (MIC) testing.[2][3]
Q2: What are the recommended solvents for preparing a this compound stock solution?
This compound is soluble in several organic solvents.[4] For laboratory purposes, Dimethyl sulfoxide (DMSO) is a highly effective solvent.[4][5] Other suitable organic solvents include ethanol, dimethylformamide (DMF), N-methyl-2-pyrrolidone, and polyethylene glycols.[1][4][6]
Q3: Can I dissolve this compound directly in my cell culture medium or buffer?
Directly dissolving this compound in aqueous buffers or media is not recommended due to its poor solubility.[4] To achieve the desired concentration and avoid precipitation, it is best to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the aqueous medium.[4]
Q4: What is the maximum recommended concentration of organic solvents like DMSO in a cell culture assay?
High concentrations of organic solvents can be toxic to cells. The final concentration of DMSO in your cell culture medium should ideally be kept below 0.5% (v/v), and for many cell lines, below 0.1%, to avoid solvent-induced toxicity. It is crucial to run a vehicle control (medium with the same concentration of solvent) to ensure that the observed effects are due to the this compound and not the solvent.
Q5: How stable is this compound in solution?
This compound is generally stable in solution under typical laboratory conditions.[7] Stock solutions prepared in organic solvents like DMSO can be stored at -20°C for at least one year or at -80°C for up to two years.[8] However, aqueous solutions of this compound are less stable and it is not recommended to store them for more than one day.[4] Studies have shown that this compound is stable in drinking water for up to 24 hours under various conditions of pH and water hardness.[9][10]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen organic solvent.
-
Possible Cause: The concentration may be too high, exceeding the solubility limit of the solvent.
-
Solution:
-
Refer to the solubility data table below to ensure you are not exceeding the known solubility limit.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.[11]
-
If the powder still does not dissolve, you may need to use a larger volume of solvent to prepare a less concentrated stock solution.
-
Issue 2: A precipitate forms immediately after diluting the organic stock solution into my aqueous medium.
-
Possible Cause: The this compound has "crashed out" of the solution because its solubility limit in the final aqueous medium was exceeded.
-
Solution:
-
Increase Dilution Factor: Prepare a more dilute working solution. This may require preparing a less concentrated stock solution first.
-
Stepwise Dilution: Instead of adding the stock directly to the full volume of media, add the stock to a smaller volume of media first, mix thoroughly, and then bring it to the final volume.
-
Pre-warm the Medium: Adding a cold stock solution to a warm medium can sometimes cause precipitation. Ensure both the stock and the medium are at the same temperature (e.g., 37°C) before mixing.[12]
-
Issue 3: The culture medium becomes cloudy or a precipitate forms during incubation.
-
Possible Cause 1: Delayed Precipitation: The compound may be slowly precipitating over time due to interactions with media components (e.g., proteins in serum) or slight changes in pH or temperature.[13]
-
Solution:
-
Possible Cause 2: Microbial Contamination: Cloudiness can be a sign of bacterial or fungal contamination.[12][14]
-
Solution:
-
Visually inspect the culture under a microscope for signs of motile bacteria or fungal hyphae.
-
If contamination is confirmed, discard the culture and thoroughly decontaminate all equipment.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (approx. mg/mL) | Source |
| Dimethyl sulfoxide (DMSO) | 50 - 72 | [4][15] |
| Dimethylformamide (DMF) | 30 | [4] |
| Ethanol | 14 | [4] |
| N-methyl-2-pyrrolidone | Soluble | [1] |
| Polyethylene glycols (PEGs) | Soluble | [1][6] |
| Water | 0.9 - 1.3 | [1][2] |
| DMSO:PBS (1:30, pH 7.2) | 0.03 | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (e.g., 50 mg/mL in DMSO)
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance. For a 50 mg/mL solution, weigh 50 mg of this compound.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO. To prepare a 50 mg/mL solution with 50 mg of powder, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium or buffer (e.g., PBS)
-
Sterile conical tubes or appropriate labware
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of stock solution required. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop by drop. This gradual addition helps prevent localized high concentrations that can lead to precipitation.
-
Mix the solution thoroughly.
-
The working solution is now ready for use in your in vitro assay. It is recommended to use the freshly prepared aqueous solution and not to store it for more than a day.[4]
-
Visualizations
Caption: Workflow for preparing a this compound working solution.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. PHARMACEUTICAL COMPOSITION OF this compound - Patent 0546018 [data.epo.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Comparison of Solubility Improvement of Aqueous this compound Solution among Three Cosolvents [scxzz.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. msd.com [msd.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability of this compound in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Stability of this compound in drinking water. | Semantic Scholar [semanticscholar.org]
- 11. nucleus.iaea.org [nucleus.iaea.org]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Culture Troubleshooting [sigmaaldrich.com]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Florfenicol Degradation During Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of florfenicol during sample storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in stored samples?
A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis, photolysis, and oxidation.[1][2][3] Key factors that accelerate its degradation include:
-
pH: this compound shows instability in both acidic and alkaline conditions, with degradation being more rapid in alkaline solutions.[3][4]
-
Light: Exposure to light, especially sunlight or UV irradiation, can lead to photodegradation.[2][3][4]
-
Temperature: Elevated temperatures can increase the rate of degradation.[4][5]
-
Presence of Other Substances: Dissolved organic matter and certain ions can influence the degradation process.[2][6] In some cases, the container material, such as galvanized pipes, can also contribute to degradation.[7][8]
Q2: What are the major degradation products of this compound?
A2: The most commonly reported degradation products of this compound are this compound amine (FFA) and thiamphenicol.[1][3][9] Other transformation products can also be formed through processes like dechlorination, hydroxylation, and amide hydrolysis.[6]
Q3: How can I minimize this compound degradation during short-term and long-term storage?
A3: To maintain the stability of this compound in your samples, it is crucial to control the storage conditions:
-
Short-Term Storage: For temporary storage, keep samples in a cool, dark place, ideally refrigerated at 2-8°C. Use amber-colored vials or wrap containers in aluminum foil to protect from light.
-
Long-Term Storage: For extended periods, freezing samples at -20°C or below is recommended.[8] Proper sealing of containers is essential to prevent exposure to air and moisture.[10][11]
Q4: Is this compound stable in solid form?
A4: Yes, this compound is significantly more stable in its solid state compared to when it is in solution.[1][3] However, it is still advisable to store the solid compound in a cool, dry, and dark place to prevent any potential degradation over time.[10][11]
Q5: Does the type of solvent used to dissolve this compound affect its stability?
A5: The choice of solvent can impact stability, primarily due to pH. It is recommended to use neutral, buffered solutions for dissolving this compound if immediate analysis is not possible. Acidic or alkaline solutions should be avoided for storage.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound in samples after storage. | Sample degradation due to improper storage conditions. | Review your storage protocol. Ensure samples are protected from light, stored at the appropriate temperature (refrigerated for short-term, frozen for long-term), and that the pH of the solution is neutral. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Characterize the unknown peaks using techniques like LC-MS to identify them as known this compound degradation products such as this compound amine or thiamphenicol.[1][3] Adjust storage conditions to minimize further degradation. |
| Inconsistent results between replicate samples. | Variable degradation rates due to inconsistent handling. | Standardize sample handling and storage procedures for all replicates. Ensure uniform exposure to light and temperature. |
| Significant degradation in aqueous solutions. | Hydrolysis due to pH and temperature. | Prepare aqueous solutions fresh whenever possible. If storage is necessary, use a neutral buffer and store at low temperatures (2-8°C for short-term, ≤ -20°C for long-term). |
Quantitative Data Summary
The stability of this compound is highly dependent on the specific conditions of storage. The following tables summarize quantitative data on this compound degradation under various conditions.
Table 1: Stability of this compound in Solution Under Different Stress Conditions
| Stress Condition | Observation | Reference |
| Acidic Hydrolysis (1M HCl) | Degradation observed, with the first degradation product appearing after 1 hour and a second after 2 hours. | [3] |
| Alkaline Hydrolysis (1M NaOH) | Total degradation observed after 1 hour. | [3] |
| Oxidative Stress (10% H₂O₂) | Stable, with no significant degradation observed after 24 hours. | [3] |
| Thermal Stress (Solution, 80°C/95% RH) | Slight degradation observed after 10 days. | [3] |
| Photolytic Stress (Sunlight) | Degradation observed. | [4] |
Table 2: Half-lives of this compound Under Photodegradation
| Irradiation Source | Half-life (t½) | Reference |
| Solar Irradiation | 187.29 hours | [2] |
| Xenon Lamp Irradiation | 22.43 hours | [2] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound under specific storage conditions.
1. Materials:
- This compound reference standard
- High-purity water
- pH buffers (acidic, neutral, alkaline)
- Amber and clear glass vials
- HPLC system with a C18 column
- Mobile phase (e.g., ammonium acetate buffer/methanol mixture)[1][3]
- Temperature-controlled chambers/incubators
- Light source (for photostability testing)
2. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). b. Dilute the stock solution with the desired aqueous media (e.g., different pH buffers) to the final experimental concentration. c. Aliquot the solutions into both amber and clear vials.
3. Storage Conditions: a. Store sets of vials under different conditions:
- Refrigerated (2-8°C), protected from light.
- Room temperature (~25°C), protected from light.
- Elevated temperature (e.g., 40°C), protected from light.
- Room temperature, exposed to a controlled light source.
4. Time-Point Analysis: a. At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each set of conditions. b. Immediately analyze the samples using a validated stability-indicating HPLC method.
5. Data Analysis: a. Quantify the peak area of this compound at each time point. b. Calculate the percentage of this compound remaining relative to the initial concentration (time 0). c. Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for this compound sample storage.
References
- 1. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aqueous photodegradation of antibiotic this compound: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. v-assets.cdnsw.com [v-assets.cdnsw.com]
- 4. researchgate.net [researchgate.net]
- 5. itjfs.com [itjfs.com]
- 6. ijah.in [ijah.in]
- 7. Stability of this compound in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 11. veeprho.com [veeprho.com]
Technical Support Center: Optimization of HPLC Mobile Phase for Florfenicol Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of florfenicol.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering systematic solutions to resolve them.
Problem: Poor Peak Shape (Tailing or Fronting)
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound is a common issue and can be caused by several factors. Here is a systematic approach to troubleshoot this problem:
-
Secondary Silanol Interactions: Residual silanol groups on the C18 column packing can interact with this compound, causing tailing.
-
Solution: Adjust the mobile phase pH. Lowering the pH can suppress the ionization of silanol groups. A pH of 2.8, adjusted with phosphoric acid, has been shown to improve this compound peak symmetry.[1]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.
-
Solution: Experiment with different pH values. For this compound, a slightly acidic pH is generally preferred. You can start with a pH of 4.5 using a buffer like ammonium acetate and adjust as needed.[2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contaminated Guard or Analytical Column: Accumulation of contaminants can affect peak shape.
-
Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent. If that fails, the column may need to be replaced.
-
Q2: My this compound peak is fronting. What should I investigate?
A2: Peak fronting is less common than tailing for this compound but can occur. Here are the primary causes and solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
-
Column Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting.
-
Solution: Decrease the sample concentration or the injection volume.
-
-
Column Degradation: A void or channel in the column packing can cause peak fronting.
-
Solution: This usually indicates the end of the column's life, and it should be replaced.
-
Problem: Inconsistent Retention Times
Q3: The retention time for my this compound peak is drifting or shifting between injections. What could be the cause?
A3: Fluctuating retention times can compromise the reliability of your results. Consider the following potential causes:
-
Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the mobile phase before starting a run.
-
Solution: Ensure the column is equilibrated for an adequate amount of time (e.g., 10-15 column volumes) before the first injection and between gradient runs.
-
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile component can alter its composition.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to an inconsistent flow rate.
-
Solution: Inspect the pump for leaks and ensure the check valves are functioning correctly.
-
Problem: Poor Resolution
Q4: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?
A4: Improving resolution often involves adjusting the mobile phase to influence the selectivity of the separation.
-
Mobile Phase Strength: The ratio of organic solvent to water in the mobile phase is a critical factor.
-
Solution: To increase retention and potentially improve the separation of early eluting peaks, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol). Conversely, to decrease retention for late-eluting peaks, increase the organic modifier percentage.
-
-
Choice of Organic Modifier: Different organic solvents can offer different selectivities.
-
Solution: If you are using acetonitrile, try substituting it with methanol, or vice versa. This can alter the elution order and improve the separation of co-eluting peaks.
-
-
pH Adjustment: Modifying the pH of the mobile phase can change the ionization state of this compound and interfering compounds, thereby affecting their retention and improving resolution.
-
Solution: Systematically evaluate a range of pH values (e.g., from 3 to 7) to find the optimal separation.
-
Frequently Asked Questions (FAQs)
Q5: What is a good starting mobile phase for this compound separation on a C18 column?
A5: A common and effective starting mobile phase for this compound on a C18 column is a mixture of acetonitrile and water. A typical starting ratio is 60:40 (v/v) acetonitrile:water.[1] The pH can be adjusted to the acidic range, for example, to 2.8 with phosphoric acid, to improve peak shape.[1]
Q6: Should I use a buffer in my mobile phase for this compound analysis?
A6: While not always necessary, using a buffer is highly recommended to maintain a stable pH and ensure reproducible retention times, especially if the sample matrix is complex. Ammonium acetate is a suitable buffer for this compound analysis and is compatible with mass spectrometry detection.[2] A concentration of 10-20 mM is typically sufficient.
Q7: What is the typical flow rate for this compound analysis?
A7: For a standard 4.6 mm internal diameter HPLC column, a flow rate of 1.0 mL/min is commonly used.[1] This can be adjusted based on the column dimensions and particle size to optimize separation and analysis time.
Q8: At what wavelength should I detect this compound?
A8: this compound has a UV absorbance maximum around 225 nm. Therefore, a detection wavelength of 225 nm is often used for its quantification.[2]
Data Presentation
Table 1: Summary of HPLC Methods for this compound Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 | C18 |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Methanol:Ammonium Acetate Buffer (pH 4.5) (70:30, v/v) | Acetonitrile:Water (35:65, v/v) |
| pH Adjustment | pH 2.8 with Phosphoric Acid[1] | pH 4.5 | Not specified |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 0.6 mL/min |
| Detection Wavelength | 268 nm (for simultaneous analysis with another compound)[1] | 225 nm[2] | 225 nm |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Prepare a mixture of HPLC-grade acetonitrile and ultrapure water in a 60:40 (v/v) ratio.
-
Adjust the pH of the mobile phase to 2.8 using diluted phosphoric acid.[1]
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
HPLC System Parameters:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 225 nm.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound standard or sample.
-
Dissolve and dilute the sample in the mobile phase to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and determine the retention time and peak area of this compound.
-
Visualizations
Caption: A troubleshooting workflow for common HPLC peak issues.
Caption: A flowchart for systematic HPLC method development.
References
- 1. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing variability in florfenicol minimum inhibitory concentration (MIC) testing
Welcome to the Technical Support Center for florfenicol Minimum Inhibitory Concentration (MIC) testing. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound MIC testing?
Variability in this compound MIC testing can arise from several factors throughout the experimental workflow. Key sources include:
-
Inoculum Preparation: Incorrect inoculum density is a primary cause of inconsistent results. The turbidity of the bacterial suspension must be standardized, typically to a 0.5 McFarland standard, to ensure a consistent number of colony-forming units (CFU) are added to each well or plate.
-
Media Composition: The type and quality of the growth medium can significantly impact bacterial growth and antibiotic activity. For instance, cation concentrations (Ca²⁺ and Mg²⁺) in Mueller-Hinton Broth (MHB) must be within a specific range. For fastidious organisms, specialized media or supplements may be required.[1]
-
This compound Preparation and Storage: Improper handling of the this compound stock solution, such as incorrect solvent use, repeated freeze-thaw cycles, or improper storage temperature, can lead to degradation of the antibiotic and altered MIC values.
-
Incubation Conditions: Variations in incubation temperature, duration, and atmospheric conditions (e.g., CO₂ levels for certain bacteria) can affect the growth rate of the bacteria and, consequently, the MIC results.[2][3]
-
Reading and Interpretation of Results: Subjectivity in determining the endpoint of growth inhibition, especially in broth microdilution, can introduce variability. This is particularly true for trailing endpoints or "skipped" wells.
Q2: My this compound MIC for a quality control (QC) strain is consistently out of the acceptable range. What should I do?
If your QC strain yields MIC values outside the established acceptable range, it is crucial to halt testing of clinical isolates and perform a systematic investigation. The following troubleshooting workflow can help identify the source of the error.
Q3: I am observing "skipped wells" in my broth microdilution assay for this compound. How should I interpret these results?
"Skipped wells" refer to a phenomenon where bacterial growth is observed at a higher antibiotic concentration while being absent at a lower concentration. This can complicate the determination of the MIC.
-
Possible Causes: This can be due to contamination, improper dilution of the antibiotic, or the presence of a resistant subpopulation.
-
Interpretation: According to CLSI guidelines, if there is a single skipped well, the MIC should be read as the lowest concentration that inhibits growth, provided there is no growth in the subsequent wells. If there are multiple skipped wells or a trailing endpoint, the test should be repeated to ensure accuracy.
Troubleshooting Guides
Issue 1: Inconsistent MIC values for the same isolate between different experimental runs.
| Potential Cause | Troubleshooting Step |
| Inoculum Density Variation | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution and inoculation. Verify the McFarland standard's accuracy. |
| This compound Stock Degradation | Prepare fresh this compound stock solutions. Avoid repeated freeze-thaw cycles. Store aliquots at -20°C or lower.[4] |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing after each serial dilution step. |
| Incubation Time Fluctuation | Strictly adhere to the recommended incubation time for the specific organism. Read plates at the same time point for all experiments. |
Issue 2: No bacterial growth in the positive control well.
| Potential Cause | Troubleshooting Step |
| Inactive Inoculum | Use a fresh subculture of the isolate (typically 18-24 hours old). Ensure the viability of the bacteria before starting the assay. |
| Incorrect Media | Verify that the correct growth medium and any necessary supplements were used for the specific bacterial species. |
| Inoculation Error | Confirm that the positive control well was indeed inoculated with the bacterial suspension. |
Quantitative Data Summary
The following table provides the CLSI-approved quality control ranges for this compound against commonly used QC strains. Adherence to these ranges is critical for ensuring the accuracy and reproducibility of your MIC results.
| Quality Control Strain | Medium | Incubation Conditions | This compound MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 35°C ± 2°C; 16-20 hours | 2 - 8 |
| Staphylococcus aureus ATCC® 29213 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 35°C ± 2°C; 16-20 hours | 2 - 8 |
| Actinobacillus pleuropneumoniae ATCC® 27090 | Mueller-Hinton Fastidious Broth with Yeast (MHF-Y) | 35°C ± 2°C; 20-24 hours | 0.25 - 1 |
| Histophilus somni ATCC® 700025 | Mueller-Hinton Fastidious Broth with Yeast (MHF-Y) | 35°C ± 2°C; 5% CO₂; 20-24 hours | 0.12 - 0.5 |
Data sourced from CLSI documents and related studies.[1][5][6]
Experimental Protocols
1. Broth Microdilution Method (Adapted from CLSI guidelines)
This method determines the MIC of an antimicrobial agent by testing increasing concentrations against a standardized bacterial inoculum in a liquid medium.
References
- 1. clsi.org [clsi.org]
- 2. Quality control ranges for testing broth microdilution susceptibility of Flavobacterium columnare and F. psychrophilum to nine antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotrading.com [biotrading.com]
- 4. researchgate.net [researchgate.net]
- 5. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, this compound, penicillin G-novobiocin, pirlimycin, premafloxacin, and spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, this compound, penicillin G-novobiocin, pirlimycin, premafloxacin, and spectinomycin | Semantic Scholar [semanticscholar.org]
Technical Support Center: Strategies to Mitigate Florfenicol-Induced Cytotoxicity in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying and mitigating florfenicol-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in vitro?
A1: this compound (FFC) induces cytotoxicity primarily through a multi-faceted mechanism centered on mitochondrial dysfunction. By inhibiting mitochondrial protein synthesis, FFC disrupts the electron transport chain, leading to two major downstream consequences:
-
Increased Oxidative Stress: The compromised mitochondrial function results in the overproduction of reactive oxygen species (ROS). This overwhelms the cell's endogenous antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.
-
Induction of Apoptosis: FFC triggers the intrinsic (mitochondrial) apoptosis pathway. This involves a decrease in the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade (including Caspase-9 and Caspase-3), ultimately leading to programmed cell death.
Q2: My cells are showing signs of stress (e.g., rounding, detachment) at a supposedly non-toxic concentration of this compound. What could be the issue?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve (e.g., using an MTT or CCK-8 assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Basal Oxidative Stress: If your cells are already under some level of stress (e.g., high-density culture, nutrient-depleted medium), they may be more susceptible to the additional oxidative insult from this compound.
-
Medium Components: Certain components in the culture medium can interact with this compound or influence cellular metabolism, potentially altering its cytotoxic effects.
-
Contamination: Low-level microbial contamination can stress cells and exacerbate the toxic effects of chemical compounds.
Q3: What are the key signaling pathways involved in this compound-induced cytotoxicity?
A3: The primary signaling pathways implicated in this compound's cytotoxic effects are:
-
The Nrf2-ARE Pathway: this compound has been shown to inhibit the Nuclear factor-erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[1] This suppression leads to a decrease in the expression of crucial antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone-1 (NQO-1), leaving the cell vulnerable to oxidative damage.[1]
-
The Intrinsic Apoptosis Pathway: As mentioned, this compound activates the mitochondrial pathway of apoptosis, characterized by an increased Bax/Bcl-2 ratio, cytochrome c release, and caspase activation.
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, can be activated by cellular stressors like ROS and are involved in mediating inflammatory and apoptotic responses.
Q4: Can I use antioxidants to protect my cells from this compound? Which ones are recommended?
A4: Yes, using antioxidants is a primary strategy to mitigate this compound-induced cytotoxicity, as it directly counters the underlying mechanism of oxidative stress. Several compounds have shown protective effects:
-
N-Acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (GSH), NAC can replenish intracellular GSH levels and directly scavenge ROS.[2][3] It has been shown to ameliorate this compound-induced intestinal injuries in broilers.[4]
-
Compound Ammonium Glycyrrhizin (CAG): This compound has demonstrated a protective role against this compound-induced damage in hepatocytes by reducing apoptosis and oxidative stress.[5][6][7]
-
Spirulina platensis: Dietary supplementation with Spirulina platensis has been shown to reduce this compound-induced oxidative stress in fish by restoring antioxidant enzyme levels.[8][9][10]
-
Vitamins E and C: These classic antioxidants can work synergistically to protect cell membranes from lipid peroxidation and scavenge free radicals. Their combination has been shown to reduce oxidative stress associated with this compound administration in cattle.[11][12]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Incomplete dissolution of formazan crystals. | 1. Ensure a single-cell suspension before plating; mix gently but thoroughly. 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. 3. After adding the solubilization solution, shake the plate on an orbital shaker for at least 15 minutes. Pipette up and down to aid dissolution if necessary.[13][14] |
| High background absorbance in control wells | 1. Contamination of the culture medium with bacteria or yeast. 2. Phenol red in the medium can interfere with absorbance readings. | 1. Discard contaminated cultures and reagents. Always practice strict aseptic techniques. 2. Use phenol red-free medium for the assay or ensure your blank wells (medium + MTT + solvent, no cells) accurately account for this background. |
| Low signal or no dose-response | 1. Cell density is too low or too high. 2. Incubation time with this compound or MTT reagent is suboptimal. 3. This compound concentration range is not appropriate for the cell line. | 1. Perform a cell titration experiment to find the optimal seeding density that gives a linear absorbance response. 2. Optimize incubation times. A 2-4 hour incubation with MTT is typical, but may need adjustment.[15] 3. Conduct a broad-range dose-response experiment (e.g., from 0.1 µM to 1000 µM) to identify the effective concentration range. |
Guide 2: Issues with Measuring Reactive Oxygen Species (ROS) using DCFH-DA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in untreated control cells | 1. Autoxidation of the DCFH-DA probe. 2. Photobleaching and ROS generation from the microscope/plate reader light source. 3. Components in serum or medium (e.g., riboflavin) are reacting with the probe. | 1. Prepare the DCFH-DA working solution fresh and protect it from light at all times. 2. Minimize light exposure. Use a fluorobrite medium if imaging.[13] 3. Perform the final incubation and measurement steps in serum-free medium or a clear buffer like HBSS or PBS.[16] |
| Inconsistent or non-reproducible results | 1. DCF dye can leak out of cells, leading to variable measurements over time. 2. The probe is not specific to one type of ROS and can react with various species and heme proteins. 3. The assay is sensitive to pH changes. | 1. Read the fluorescence immediately after the final wash step. Keep timing consistent across all samples.[16] 2. Be aware of the assay's limitations. Interpret results as a general measure of oxidative stress rather than a specific ROS.[17] Use multiple, complementary ROS detection methods if possible. 3. Ensure all wash and final buffers are at a stable, physiological pH. |
| Toxicity from the DCFH-DA probe itself | 1. The probe concentration is too high. 2. Extended incubation time. | 1. Titrate the DCFH-DA concentration to find the lowest effective dose (typically 1-10 µM). 2. Reduce the incubation time (usually 30 minutes is sufficient).[16] |
Guide 3: Challenges in Apoptosis Detection using Annexin V/PI Staining
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V+/PI+ cells in the negative control group | 1. Harsh cell handling during harvesting (e.g., over-trypsinization, vigorous pipetting) is causing mechanical membrane damage. 2. Cells were overgrown or starved, leading to spontaneous death. | 1. For adherent cells, use a gentle, non-enzymatic cell dissociation method (e.g., EDTA-based) or a short, carefully monitored trypsinization.[7] Handle cells gently at all times. 2. Use cells from a healthy, log-phase culture. |
| Annexin V signal is weak or absent in the positive control | 1. Insufficient Ca2+ in the binding buffer. 2. Apoptosis was not successfully induced. 3. Reagents have expired or were stored improperly. | 1. Ensure the 1X Annexin V binding buffer contains the correct concentration of CaCl2 (typically 2.5 mM), as Annexin V binding to phosphatidylserine is calcium-dependent.[5] 2. Optimize the concentration and incubation time of your positive control agent (e.g., staurosporine). 3. Use a new kit or fresh reagents and verify with a reliable positive control. |
| Smearing of cell populations in the flow cytometry plot | 1. Cell clumping or aggregation. 2. Delayed analysis after staining. | 1. Gently pipette the cell suspension through a cell-strainer cap on the flow cytometry tube before analysis. 2. Analyze samples on the flow cytometer as soon as possible after staining (ideally within one hour) to prevent progression through apoptosis/necrosis.[7] |
Data on Mitigation Strategies
The following tables summarize quantitative data from studies investigating agents that protect against this compound-induced cytotoxicity.
Table 1: Protective Effect of Compound Ammonium Glycyrrhizin (CAG) on Apoptosis in LPS/FFC-Treated Chicken Hepatocytes
| Treatment Group | Apoptosis Rate (%) |
| Control | 8.60 ± 0.32 |
| LPS/FFC | 35.65 ± 2.48 |
| LPS/FFC + CAG (0.01 µg/mL) | 23.69 ± 0.54 |
| LPS/FFC + CAG (0.1 µg/mL) | 14.92 ± 2.45 |
| LPS/FFC + CAG (1 µg/mL) | 9.47 ± 1.28 |
| Data adapted from a study on primary chicken hepatocytes, showing a dose-dependent reduction in apoptosis.[5] |
Table 2: Effect of Spirulina platensis (SP) on Antioxidant Enzyme Activity in this compound (FF)-Treated O. niloticus
| Parameter | Control | FF Treatment | SP + FF Treatment |
| SOD (U/mg protein) | Normal | Increased | Reduced towards normal |
| CAT (U/mg protein) | Normal | Increased | Reduced towards normal |
| GPx (U/mg protein) | Normal | Increased | Reduced towards normal |
| This table provides a qualitative summary of findings where FF treatment increased antioxidant enzyme activity as a response to stress, and co-treatment with SP ameliorated this effect, indicating a reduction in oxidative stress.[9][10] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound and your chosen mitigating agent. Remove the old medium and add 100 µL of medium containing the test compounds to the appropriate wells. Include untreated controls and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[18]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of control cells) * 100.
Protocol 2: Measurement of Intracellular ROS with DCFH-DA
This protocol uses 2',7'–dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that becomes fluorescent upon oxidation.
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and/or mitigating agents as described in the MTT protocol.
-
Probe Loading: After treatment, remove the culture medium and gently wash the cells twice with 100 µL of warm, sterile PBS or Hanks' Balanced Salt Solution (HBSS).
-
Staining: Prepare a 5-10 µM working solution of DCFH-DA in warm, serum-free medium or HBSS immediately before use. Add 100 µL of the DCFH-DA solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.[16][19]
-
Measurement: Remove the DCFH-DA solution and wash the cells gently once with 100 µL of PBS or HBSS. Add 100 µL of PBS or HBSS to each well. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]
-
Data Analysis: Subtract the background fluorescence from blank wells. Express the ROS levels as a fold change relative to the untreated control cells.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with this compound and/or mitigating agents in a 6-well plate or T25 flask.
-
Cell Harvesting:
-
Suspension cells: Collect cells directly by centrifugation (300 x g for 5 minutes).
-
Adherent cells: Collect the culture supernatant (which contains floating apoptotic cells). Gently wash the adherent layer with PBS, then detach the cells using a non-enzymatic dissociation solution (e.g., EDTA-based) to preserve membrane integrity. Combine the detached cells with the supernatant.[5]
-
-
Washing: Centrifuge the collected cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet by resuspending in 1 mL of cold PBS. Repeat the centrifugation and wash step once more.[5]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC).
-
Add 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL stock).[5]
-
Gently vortex the cell suspension.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound-induced cytotoxicity pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Mechanisms Underlying the Inhibition of Proliferation and Differentiation by this compound in P19 Stem Cells: Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile-An Overlooked In Vitro Mechanism of Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impacts of this compound on immunity, antioxidant activity, and histopathology of Oreochromis niloticus: a potential protective effect of dietary spirulina platensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 15. This compound induces oxidative stress and hepatocyte apoptosis in broilers via Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Florfenicol Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of florfenicol in plasma. It is designed to assist researchers, scientists, and professionals in drug development in selecting the most suitable analytical method for their specific needs. The guide includes a thorough examination of experimental protocols, comparative performance data, and a discussion of alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a robust and widely used technique for the analysis of this compound in biological matrices like plasma.[1][2] Its advantages include high sensitivity, specificity, and the ability to be automated for high-throughput analysis. The most common approach involves protein precipitation for sample clean-up, followed by separation on a C18 reversed-phase column and detection using a Diode Array Detector (DAD) or UV detector.[1][3][4][5][6]
Experimental Protocol: HPLC-DAD Method with Protein Precipitation
This protocol outlines a typical HPLC-DAD method for this compound analysis in plasma, based on protein precipitation.
1. Sample Preparation (Protein Precipitation):
-
To 1 mL of plasma sample in a centrifuge tube, add 2 mL of a precipitation agent (e.g., 1% v/v phosphoric acid solution in methanol).[1][2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Add a salting-out agent (e.g., 0.5 mL of 10% w/v sodium chloride in aqueous solution) to enhance the separation of the supernatant.[1]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the clear supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-DAD Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v), adjusted to an acidic pH with an acid like phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 224 nm.[4]
-
Column Temperature: 30 °C.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared with known concentrations of this compound standards in blank plasma.
Below is a diagram illustrating the experimental workflow for the HPLC-DAD analysis of this compound in plasma.
Caption: Experimental workflow for HPLC-DAD analysis of this compound in plasma.
Comparison of Analytical Methods
While HPLC-UV/DAD is a reliable method, other techniques offer advantages in terms of sensitivity, selectivity, and throughput. This section compares the performance of HPLC-DAD with two common alternatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
The following table summarizes the key performance parameters of these three methods based on published data.
| Parameter | HPLC-DAD | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by UV-Vis absorbance detection. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Antigen-antibody binding with enzymatic signal amplification. |
| Limit of Detection (LOD) | 0.004 - 0.05 µg/mL[1][6] | 0.005 - 3.1 ng/mL[7] | 0.075 - 0.2 ng/mL[8][9] |
| Limit of Quantification (LOQ) | 0.013 - 0.1 µg/mL[1][6] | 0.02 - 10.4 ng/mL[7] | Not always reported |
| Recovery | 86.6% - 111.8%[10] | 64.26% - 116.51%[7] | 86% - 115%[8] |
| **Linearity (R²) ** | >0.99[1] | ≥0.9941[7] | Not applicable (sigmoidal curve) |
| Specificity | Moderate to High | Very High | Moderate to High |
| Throughput | Moderate | High | Very High |
| Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
The diagram below provides a logical comparison of the three analytical methods.
Caption: Logical comparison of HPLC, LC-MS/MS, and ELISA methods.
Alternative Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity.[7][11][12] It allows for the simultaneous quantification of this compound and its major metabolite, this compound amine.[11][12]
Experimental Protocol: LC-MS/MS Method
1. Sample Preparation:
-
Similar to HPLC, protein precipitation with acetonitrile is a common and rapid extraction method.[11][12]
-
For higher sensitivity and cleaner extracts, Solid-Phase Extraction (SPE) can be employed.
2. LC-MS/MS Analysis:
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.
-
Column: A shorter C18 column is often used for faster analysis times (e.g., 3.5 minutes).[11]
-
Mobile Phase: Typically a gradient of acetonitrile or methanol with water, often containing formic acid or ammonium formate to enhance ionization.
-
Ionization: Electrospray ionization (ESI) is commonly used, in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and an internal standard, ensuring high selectivity.[7]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on the principle of competitive immunoassay.[13][14][15] It is a cost-effective tool for analyzing a large number of samples, though it is generally considered a semi-quantitative or screening method.
Experimental Protocol: Competitive ELISA
1. Sample Preparation:
-
Plasma samples may require dilution with a buffer provided in the ELISA kit.
-
Extraction procedures, if necessary, are typically simpler than those for chromatographic methods.
2. ELISA Procedure:
-
The method is based on the competition between this compound in the sample and a this compound-enzyme conjugate for a limited number of antibody binding sites coated on a microtiter plate.[14]
-
After incubation, unbound components are washed away.
-
A substrate is added, which reacts with the bound enzyme to produce a color.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample and is measured using a microplate reader.[13]
Conclusion
The choice of an analytical method for this compound in plasma depends on the specific requirements of the study.
-
HPLC-DAD offers a good balance of performance, cost, and accessibility, making it suitable for many research and routine monitoring applications.
-
LC-MS/MS is the preferred method for studies requiring the highest sensitivity and specificity, such as pharmacokinetic studies with low dose administrations or when simultaneous analysis of metabolites is needed.
-
ELISA is an excellent choice for rapid screening of a large number of samples where high precision and accuracy are not the primary requirements.
By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed decision to ensure the generation of reliable and accurate data in their studies of this compound.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Analysis of this compound in pig plasma using a validated PPT-HPLC-DAD method - CROATIAN VETERINARY JOURNAL [croatian-veterinary-journal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Comparison of the Intestinal Pharmacokinetics of Two Different this compound Dosing Regimens and Its Impact on the Prevalence and Phenotypic Resistance of E. coli and Enterococcus over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, this compound, and this compound Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 8. This compound ELISA Kit - Creative Diagnostics [creative-diagnostics.com]
- 9. FF (this compound) ELISA Kit - Elabscience® [elabscience.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound and this compound Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and this compound Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. food.r-biopharm.com [food.r-biopharm.com]
- 14. algimed.com [algimed.com]
- 15. europroxima.com [europroxima.com]
A Head-to-Head Comparison of Florfenicol and Thiamphenicol: Antibacterial Spectrum and Efficacy
In the landscape of veterinary antimicrobial agents, florfenicol and thiamphenicol represent two closely related synthetic antibiotics of the phenicol class. Both are valued for their broad-spectrum bacteriostatic activity. This guide provides a comprehensive comparison of their antibacterial spectra, supported by quantitative data, detailed experimental methodologies, and a visualization of their shared mechanism of action, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Distinctions
This compound, a fluorinated derivative of thiamphenicol, was developed as a veterinary-specific antibiotic.[1] Thiamphenicol itself is an analogue of chloramphenicol, with a key structural modification—the replacement of the p-nitro group with a methylsulfonyl group—which significantly reduces the risk of aplastic anemia, a serious adverse effect associated with chloramphenicol in humans. This compound's structure, featuring a fluorine atom at the C-3 position, further enhances its potency and reduces its susceptibility to certain bacterial resistance mechanisms that can inactivate older phenicols.[2]
Both antibiotics function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[3] However, in vitro data consistently indicates that this compound possesses greater potency against a wide array of common veterinary pathogens, as demonstrated by its generally lower Minimum Inhibitory Concentration (MIC) values.[2]
Quantitative Comparison of Antibacterial Activity
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the MIC required to inhibit the growth of 50% and 90% of isolates, respectively) of this compound and thiamphenicol against key veterinary pathogens.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Actinobacillus pleuropneumoniae | This compound | 0.5 | 1.0 |
| Thiamphenicol | 2.0 | 4.0 | |
| Pasteurella multocida | This compound | 0.5 | 0.5 |
| Thiamphenicol | 1.0 | 2.0 | |
| Mannheimia haemolytica | This compound | ≤1.0 | ≤1.0 |
| Thiamphenicol | - | - | |
| Bordetella bronchiseptica | This compound | ≤1.0 | ≤1.0 |
| Thiamphenicol | - | - | |
| Staphylococcus aureus (MSSA) | This compound | 2.0 | 4.0 |
| Thiamphenicol | 8.0 | 16.0 | |
| Staphylococcus aureus (MRSA) | This compound | 4.0 | 8.0 |
| Thiamphenicol | 16.0 | 32.0 |
Note: Data is compiled from multiple sources and MIC values can vary depending on the specific strain and testing methodology. A '-' indicates that comprehensive data was not available in the reviewed literature.
Mechanism of Action: Inhibition of Protein Synthesis
This compound and thiamphenicol share a common mechanism of action, targeting the bacterial ribosome to halt protein synthesis. This process is crucial for bacterial growth and replication. The diagram below illustrates this shared pathway.
Caption: Mechanism of action for this compound and thiamphenicol.
Experimental Protocols: Broth Microdilution MIC Assay
The determination of MIC values is performed using standardized laboratory procedures to ensure the reproducibility and comparability of data. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a commonly employed technique.[4]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound and thiamphenicol against a specific bacterial isolate.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and thiamphenicol analytical standards
-
Bacterial isolate for testing
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and thiamphenicol in a suitable solvent at a high concentration (e.g., 1280 µg/mL).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB within the 96-well microtiter plates to achieve a final volume of 50 µL per well, covering the desired concentration range (e.g., 0.12 to 128 µg/mL).
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium on an appropriate agar plate, select 3-4 colonies.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antimicrobial dilutions, as well as to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity). A reading mirror or a semi-automated plate reader can be used.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the broth microdilution MIC determination process.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
Both this compound and thiamphenicol are effective broad-spectrum bacteriostatic agents that inhibit bacterial protein synthesis. However, the available in vitro data consistently demonstrates that this compound exhibits greater potency against a wide range of common veterinary pathogens, as evidenced by its generally lower MIC values. The structural modifications in this compound not only enhance its antibacterial activity but also provide resilience against certain enzymatic resistance mechanisms. The choice between these two antibiotics for research or therapeutic development will depend on the specific target pathogens, potential for resistance, and the desired pharmacokinetic profile.
References
A Comparative Analysis of Florfenicol and Oxytetracycline Efficacy in Teleost Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used antibiotics in aquaculture, florfenicol and oxytetracycline. The information presented is collated from peer-reviewed studies to support evidence-based decisions in the management of bacterial diseases in fish.
Introduction
This compound and oxytetracycline are broad-spectrum bacteriostatic antibiotics crucial to the aquaculture industry for controlling bacterial infections. This compound, a synthetic analog of thiamphenicol, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Oxytetracycline, a member of the tetracycline family, also impedes protein synthesis, but its mechanism involves binding to the 30S ribosomal subunit.[3][4] This difference in their molecular targets is a key factor in their spectrum of activity and resistance profiles. Both are effective against a range of Gram-positive and Gram-negative bacteria, making them vital tools in veterinary medicine.[1][4]
Comparative In Vivo Efficacy
In vivo studies are critical for assessing the clinical effectiveness of antibiotics. A direct comparative study on Cisco (Coregonus artedi) infected with Aeromonas salmonicida, the causative agent of furunculosis, demonstrated that both this compound- and oxytetracycline-medicated feeds were highly effective treatments.[3] Fish treated with this compound and oxytetracycline exhibited significantly higher survival rates (79% and 85%, respectively) compared to the untreated control group (3% survival).[3][4] Notably, there was no statistically significant difference in survival between the two medicated feed types.[3][4]
Further studies on Nile tilapia (Oreochromis niloticus) have also demonstrated the efficacy of oxytetracycline against Aeromonas hydrophila and Aeromonas caviae.[5][6] Oral therapy with oxytetracycline reduced mortality in tilapia challenged with these pathogens, highlighting its continued importance in managing motile Aeromonad septicemia.[5][6]
Table 1: Summary of Comparative In Vivo Efficacy Data
| Fish Species | Bacterial Pathogen | Antibiotic | Dosage | Treatment Duration | Survival Rate (%) | Control Survival Rate (%) | Reference |
| Cisco (Coregonus artedi) | Aeromonas salmonicida | This compound | 15 mg/kg BW/day | 10 days | 79 | 3 | [3][4] |
| Cisco (Coregonus artedi) | Aeromonas salmonicida | Oxytetracycline | 83 mg/kg BW/day | 10 days | 85 | 3 | [3][4] |
| Nile Tilapia (O. niloticus) | Aeromonas caviae | Oxytetracycline | ~42 mg/kg BW/day¹ | 10 days | 70 | 50 | [5] |
| Nile Tilapia (O. niloticus) | Aeromonas hydrophila | Oxytetracycline | 60 mg/kg BW/day | 10 days | 33.3 | 10 | [6] |
¹ Feed intake was reduced in challenged fish, resulting in an estimated actual dose of 42 mg/kg BW/day.[5]
Comparative In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) is a key in vitro measure of an antibiotic's potency against a specific pathogen. Comparative MIC data provides valuable insights into which antibiotic is likely to be more effective. Studies have established MIC distributions for both this compound and oxytetracycline against several significant fish pathogens.
For instance, against 60 isolates of Yersinia ruckeri, the causative agent of enteric redmouth disease, MIC values for this compound ranged from 4.0 to 8.0 µg/ml, while oxytetracycline MICs ranged from 0.5 to 4.0 µg/ml.[7] In a study of 58 Piscirickettsia salmonis isolates, a pathogen affecting salmonids, epidemiological cut-off values were determined to be ≤0.25 µg/mL for this compound and ≤0.5 µg/mL for oxytetracycline to be considered fully susceptible (wild type).[2][8][9]
Table 2: Summary of Comparative In Vitro Susceptibility Data (MIC)
| Bacterial Pathogen | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Yersinia ruckeri (n=60) | This compound | 4.0 - 8.0 | - | - | [7] |
| Yersinia ruckeri (n=60) | Oxytetracycline | 0.5 - 4.0 | - | - | [7] |
| Piscirickettsia salmonis (n=58) | This compound | Cut-off: ≤0.25 | - | - | [2][8][9] |
| Piscirickettsia salmonis (n=58) | Oxytetracycline | Cut-off: ≤0.5 | - | - | [2][8][9] |
| Edwardsiella ictaluri (n=10) | This compound | Mean: 0.19 | - | - | [10] |
| Various Warmwater Pathogens | Oxytetracycline | <1.0 (for most susceptible strains) | - | - | [11] |
Experimental Protocols
In Vivo Efficacy Trial Protocol (Adapted from Gaunt et al., 2023)
This protocol outlines the methodology used to compare the efficacy of this compound and oxytetracycline in Cisco infected with Aeromonas salmonicida.[3][4]
-
Acclimation: Cisco were acclimated to laboratory conditions.
-
Infection: Fish were challenged via a static immersion bath containing a pathogenic strain of A. salmonicida. A sham control group was exposed to a bath without the bacteria.
-
Treatment Groups: Fish were distributed into four treatment groups:
-
Group 1: Infected, treated with this compound (15 mg/kg BW/day).
-
Group 2: Infected, treated with oxytetracycline (83 mg/kg BW/day).
-
Group 3: Infected, fed non-medicated control feed.
-
Group 4: Uninfected, fed non-medicated control feed.
-
-
Drug Administration: Medicated or control feed was administered at 2% of the tank biomass per day for 10 consecutive days.
-
Observation: Fish were monitored for a 7-day post-dosing period, during which all groups received non-medicated feed. Mortality was recorded daily.
-
Confirmation: Kidney tissue from surviving fish was analyzed using quantitative PCR (qPCR) to detect the presence of A. salmonicida.[3][4]
In Vitro MIC Determination Protocol (Broth Microdilution)
This generalized protocol is based on the methods described for determining the MIC of antibiotics against P. salmonis and Y. ruckeri.[7][8]
-
Isolate Preparation: Bacterial isolates are cultured on appropriate agar media to ensure purity and viability. A standardized inoculum is then prepared in a suitable broth.
-
Antibiotic Dilution: A serial two-fold dilution of each antibiotic (this compound and oxytetracycline) is prepared in a 96-well microtiter plate using a specialized broth medium that supports the growth of the target bacterium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no antibiotic, no bacteria) are included.
-
Incubation: The microtiter plates are incubated under specific temperature and atmospheric conditions suitable for the pathogen for a defined period (e.g., 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Mechanism of Action
Both antibiotics target the bacterial ribosome to inhibit protein synthesis, a fundamental process for bacterial survival. However, they bind to different ribosomal subunits.
-
Oxytetracycline: Binds to the 30S ribosomal subunit . This binding physically blocks the aminoacyl-tRNA from attaching to the 'A' site of the ribosome, thereby preventing the addition of new amino acids to the growing peptide chain.[3][4][10]
-
This compound: Binds to the 50S ribosomal subunit . It specifically inhibits the peptidyl transferase enzyme, which is responsible for forming peptide bonds between amino acids.[1][2][12] This action also halts protein elongation.
This difference in binding sites means there is generally no cross-resistance between the two antibiotic classes, which is a significant consideration in treatment strategies.
Conclusion
Both this compound and oxytetracycline are effective antibiotics for controlling significant bacterial pathogens in fish.
-
In vivo studies show comparable high efficacy in treating furunculosis in Cisco, with no statistical difference in survival rates under the tested conditions.[3]
-
In vitro data suggests that susceptibility can vary significantly by pathogen. For example, against Y. ruckeri, oxytetracycline appears more potent based on its lower MIC range, whereas against P. salmonis, this compound has a lower susceptibility cut-off value.[7][8]
The choice between this compound and oxytetracycline should be guided by several factors:
-
Pathogen Identification and Susceptibility: Accurate diagnosis and antimicrobial susceptibility testing are paramount to selecting the most effective agent.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion profiles of each drug in the target fish species and under specific environmental conditions (e.g., water temperature) will influence dosing regimens and efficacy.[7][13]
-
Regulatory Approval: The legal status and approved uses for each antibiotic can vary by country and fish species.
-
Resistance Patterns: Local and historical resistance data should be considered to avoid ineffective treatments and mitigate the development of further resistance.
This guide summarizes key comparative data to aid researchers and drug development professionals. For clinical applications, a comprehensive diagnostic approach including culture and sensitivity testing is essential for the responsible and effective use of these critical veterinary drugs.
References
- 1. nbinno.com [nbinno.com]
- 2. Old Antibiotics Can Learn New Ways: A Systematic Review of this compound Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 4. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 5. journal.bdfish.org [journal.bdfish.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of oxytetracycline in hybrid catfish (Clarias macrocephalus x C. gariepinus) after intravascular and oral administrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 9. Pharmacokinetics, Tissue Residues, and Withdrawal Times of Oxytetracycline in Rainbow Trout (Oncorhynchus mykiss) after Single- and Multiple-Dose Oral Administration | MDPI [mdpi.com]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. Effects of prolonged oxytetracycline supplementation on freshwater stinging catfish (Heteropneustes fossilis): a multi-biomarker approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxytetracycline pharmacokinetics in rainbow trout during and after an orally administered medicated feed regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Phenicol Resistance: A Comparative Guide to Florfenicol and Chloramphenicol Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to antimicrobial agents is a critical global health challenge. Understanding the mechanisms of cross-resistance between related antibiotics is paramount for the development of effective therapeutic strategies. This guide provides an in-depth comparison of florfenicol and chloramphenicol, focusing on the genetic determinants of cross-resistance, supporting experimental data, and detailed methodologies for key experiments.
Mechanisms of Resistance: A Tale of Two Phenicols
This compound, a fluorinated synthetic analog of thiamphenicol, was developed to circumvent the primary mechanism of chloramphenicol resistance.[1] While both antibiotics inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, their susceptibility to bacterial resistance mechanisms differs significantly.
The most common mechanism of chloramphenicol resistance is enzymatic inactivation through acetylation by chloramphenicol acetyltransferases (CATs) , encoded by cat genes. This modification prevents chloramphenicol from binding to the ribosome. However, the structural modification in this compound, specifically the replacement of a hydroxyl group with a fluorine atom, renders it a poor substrate for CAT enzymes. Consequently, bacteria harboring only cat genes are typically resistant to chloramphenicol but remain susceptible to this compound.
Cross-resistance between this compound and chloramphenicol is primarily mediated by efflux pumps , which actively transport antibiotics out of the bacterial cell. Several genes encoding these pumps have been identified as key players in phenicol resistance:
-
floR : This gene encodes a major facilitator superfamily (MFS) efflux pump that confers resistance to both this compound and chloramphenicol.[2][3] The FloR pump is a primary driver of cross-resistance and is often located on mobile genetic elements like plasmids, facilitating its spread among different bacterial species.[2]
-
cmlA : This gene also encodes an efflux pump, but it is specific for chloramphenicol and does not confer resistance to this compound.[2]
-
fexA and fexB : These genes encode phenicol exporter proteins that can contribute to this compound resistance.
-
cfr : The cfr gene encodes a ribosomal RNA methyltransferase that modifies the antibiotic binding site on the 23S rRNA of the 50S ribosomal subunit. This modification confers resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (PhLOPSA phenotype).
-
optrA : This gene encodes an ATP-binding cassette (ABC) transporter that confers resistance to oxazolidinones and phenicols.
Quantitative Analysis of Cross-Resistance
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's efficacy. The following table summarizes MIC data from various studies, illustrating the impact of different resistance genes on the susceptibility of E. coli to this compound, chloramphenicol, and thiamphenicol.
| Resistance Gene(s) | This compound MIC (µg/mL) | Chloramphenicol MIC (µg/mL) | Thiamphenicol MIC (µg/mL) |
| None (Wild-Type) | 1 - 4 | 4 | 128 |
| cmlA | 8 | ≥32 | - |
| floR | 32 - >1024 | 256 - >1024 | 256 - 1024 |
| floR + cmlA | 32 - >1024 | 256 - >1024 | - |
| cat | - | ≥32 | - |
| floR + cat | 32 - 512 | 256 - >1024 | - |
Note: MIC values can vary depending on the bacterial strain and the specific experimental conditions. The data presented is a compilation from multiple sources to illustrate general trends.[2][3][4][5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of this compound, chloramphenicol, and other phenicols
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control well.
-
Identification of Resistance Genes by Polymerase Chain Reaction (PCR)
PCR is a technique used to amplify specific DNA sequences, allowing for the detection of resistance genes.
Materials:
-
Bacterial DNA extract
-
Gene-specific primers for floR, cmlA, cat, etc.
-
Taq DNA polymerase
-
Deoxynucleotide triphosphates (dNTPs)
-
PCR buffer
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA stain (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard protocol (e.g., boiling lysis).
-
-
PCR Amplification:
-
Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers for the target gene, and Taq DNA polymerase.
-
Add the extracted DNA to the master mix.
-
Perform PCR in a thermocycler using an optimized program with specific annealing temperatures for the primers. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Mix the PCR product with loading dye and load it onto an agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
The presence of a band of the expected size indicates a positive result for the presence of the resistance gene.
-
Visualizing Resistance Mechanisms and Workflows
Signaling Pathways and Resistance Mechanisms
The following diagram illustrates the primary mechanisms of this compound and chloramphenicol resistance.
Caption: Mechanisms of this compound and chloramphenicol resistance.
Experimental Workflow for Resistance Characterization
The following diagram outlines the experimental workflow for characterizing bacterial resistance to phenicols.
Caption: Workflow for phenicol resistance characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Chloramphenicol and this compound Resistance in Escherichia coli Associated with Bovine Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of chloramphenicol and this compound resistance in Escherichia coli associated with bovine diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Stability-Indicating Assays for Florfenicol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for the quantitative determination of florfenicol, a broad-spectrum antibiotic. The stability of a drug product, its ability to remain within established limits to ensure its identity, strength, quality, and purity, is a critical attribute. Stability-indicating methods are essential for resolving the active pharmaceutical ingredient (API) from its degradation products, thus providing an accurate measure of the API's concentration. This guide summarizes key performance data from various studies and provides detailed experimental protocols to assist in the selection and implementation of a suitable assay for your research or quality control needs.
Comparative Performance of Analytical Methods
The most common analytical technique for the stability-indicating analysis of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors. The following tables summarize the performance characteristics of different HPLC methods reported in the literature.
| Method | Linearity (R²) / Range | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC-UV | 0.9997 / 480-1920 µg/mL | - | - | 0.60 | 2.4 | [1] |
| HPLC | - | - | - | - | - | [2] |
| Derivative Spectrophotometry (°D) | - | 98.3 ± 1.8% | - | 0.68 | 2.05 | [3] |
| Derivative Spectrophotometry (1D) | - | - | - | 1.30 | 3.87 | [3] |
| Derivative Spectrophotometry (2D) | - | - | - | 1.13 | 3.58 | [3] |
| UPLC-MS/MS | - | 100.3 ± 2.9% to 112.2 ± 2.4% | 3.0 ± 1.6% (inter-assay) | ~0.003 | 0.008 | [4] |
| HPLC-MS/MS | - | -20% to +10% | 12% to 19% | - | 50 µg/kg | [5] |
Table 1: Comparison of Linearity, Accuracy, Precision, LOD, and LOQ for various this compound Assay Methods.
Forced Degradation Studies: A Comparative Overview
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products. The following table summarizes the conditions and outcomes of forced degradation studies for this compound.
| Stress Condition | Method | Observations | Reference |
| Acid Hydrolysis (e.g., 0.1 M HCl) | RP-HPLC-UV | 10.5% degradation with the formation of a degradant (Fr3). | [1] |
| HPLC | Instability observed. | [2][6] | |
| Base Hydrolysis (e.g., 0.1 M NaOH) | RP-HPLC-UV | 26% degradation with the formation of two degradants (Fr1 and Fr2). | [1] |
| HPLC | Instability observed. | [2][6] | |
| Oxidative Degradation (e.g., 3% H₂O₂) | RP-HPLC-UV | No degradation observed for this compound. | [1] |
| HPLC | Stable under oxidative stress. | [2][6] | |
| Thermal Degradation (e.g., 80°C) | RP-HPLC-UV | 7.5% degradation with the formation of a degradant (Fr4). | [1] |
| Photodegradation (e.g., UV light) | RP-HPLC-UV | No degradation observed. | [1] |
| HPLC | Instability observed in solution state. | [2][6] |
Table 2: Summary of Forced Degradation Studies on this compound.
Experimental Protocols
The following are generalized experimental protocols for the validation of a stability-indicating HPLC assay for this compound, based on common practices reported in the literature.[1][2][7][8]
Chromatographic Conditions (Example)
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (pH adjusted to 2.8 with phosphoric acid)[1][8] or a gradient of ammonium acetate buffer and methanol.[2]
Forced Degradation (Stress Testing)
-
Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for a specified period (e.g., 7 days).[1]
-
Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 80°C) for an extended period (e.g., 14 days).[1]
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight for a defined period.
Method Validation (as per ICH Guidelines)
-
Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.
-
Linearity: Prepare a series of at least five concentrations of this compound standard. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should be close to 1.[1]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (%RSD) for precision studies should typically be less than 2%.
-
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected but not necessarily quantitated. It can be determined based on the signal-to-noise ratio (typically 3:1).[1]
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).[1]
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate) to assess the method's reliability.
Workflow for Validation of a Stability-Indicating Assay
The following diagram illustrates the logical workflow for the validation of a stability-indicating assay for this compound.
Caption: Workflow for the validation of a stability-indicating assay.
References
- 1. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of forced degradation behaviour of this compound by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of this compound depletion in dairy goat milk using ultra-performance liquid chromatography with tandem mass spectrometry and a commercial on-farm test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of this compound and Flunixin Meglumine Combination in an Injectable Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Florfenicol Across Various Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of florfenicol in different animal species, supported by experimental data. This compound is a broad-spectrum synthetic antibiotic, structurally related to thiamphenicol, and is exclusively used in veterinary medicine.[1] Understanding its pharmacokinetic properties—absorption, distribution, metabolism, and excretion—is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety in diverse animal populations.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound in various animal species following different routes of administration. These parameters are critical for determining the onset, intensity, and duration of the drug's effect.
Table 1: Pharmacokinetics of this compound Following Intramuscular (IM) Administration
| Animal Species | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference(s) |
| Pigs | 15 | 3.04 ± 1.82 | 1.94 ± 0.87 | - | - | [2] |
| Pigs | 20 | 3.99 ± 0.57 | 2.33 | 98.36 ± 29.01 | 27.07 ± 9.99 | [3] |
| Pigs | 20 | 7.3 ± 6.0 | 2.3 ± 1.2 | - | - | [2] |
| Pigs | 30 | 8.15 ± 3.11 | 1.40 ± 0.66 | 164.45 ± 34.18 | - | [2] |
| Cattle (Heifers) | 20 | 3.2 | - | 101.5 | 24.5 | [4] |
| Cattle (Lactating Cows) | 20 | 2.3 | 3.0 | - | - | [5] |
| Sheep | 20 | 3.76 | 0.99 | 24.88 | 13.44 | [6] |
| Sheep | 20 | 4.13 ± 0.29 | - | 67.95 ± 9.61 | 10.34 ± 1.11 | [7] |
| Sheep | 30 | 7.04 ± 1.61 | - | 101.95 ± 8.92 | 9.57 ± 2.84 | [7] |
| Rabbits | 25 | - | - | - | 1.49 ± 0.23 | [8] |
Table 2: Pharmacokinetics of this compound Following Subcutaneous (SC) Administration
| Animal Species | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference(s) |
| Cattle (Heifers) | 40 | 2.7 | - | 194.5 | 103.8 | [4] |
| Sheep | 40 | 2.63 | 3.0 | 31.63 | 12.48 | [6] |
| Sheep | 40 | 4.70 | 1.0 | 48.32 | 16.60 | [6] |
Table 3: Pharmacokinetics of this compound Following Oral (PO) Administration
| Animal Species | Dosage (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference(s) |
| Donkeys | 30 | 0.13 ± 0.02 | 0.68 ± 0.09 | 1.31 ± 0.46 | 5.92 ± 3.25 | [1][9] |
| Rabbits | 20 | 7.96 ± 2.75 | 0.90 ± 0.38 | - | 1.42 ± 0.56 | [10] |
| Broiler Chickens | 30 | 3.13 | 0.96 | 13.35 | 6.42 | [11] |
| Asian Seabass | 15 | 8.61 | - | 146.41 | 8.07 | [12][13] |
| Rainbow Trout | 15 | 0.273 (plasma) | 16 | - | 23.34 (plasma) | [14] |
Table 4: Pharmacokinetics of this compound Following Intravenous (IV) Administration
| Animal Species | Dosage (mg/kg) | AUC (µg·h/mL) | t1/2 (h) | Vd (L/kg) | Cl (L/h/kg) | Reference(s) |
| Pigs (infected) | 20 | 64.86 | 2.91 | 1.2 | - | [15] |
| Cattle (Lactating Cows) | 20 | - | 2.93 | 0.35 | 0.162 | [5] |
| Sheep | 20 | 76.31 ± 9.17 | 18.83 ± 6.76 | 1.86 ± 0.11 | 0.26 ± 0.03 | [7] |
| Sheep | 30 | 119.21 ± 2.05 | 18.71 ± 1.85 | 1.71 ± 0.20 | 0.25 ± 0.01 | [7] |
| Rabbits | 20 | - | 0.90 ± 0.20 | 0.94 ± 0.19 | 0.63 ± 0.06 | [10] |
| Broiler Chickens | 15 | - | 2.8 ± 0.72 | 4.99 ± 1.11 | 1.02 ± 0.17 | [16] |
| Broiler Chickens | 30 | - | 3.02 ± 1.18 | 3.50 ± 1.01 | 1.02 ± 0.16 | [16] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. A generalized workflow for a typical pharmacokinetic study of this compound is outlined below.
Key Methodologies
-
Animal Subjects: Studies typically utilize healthy, adult animals of a specific species and breed.[6] The number of animals per group varies, but a sufficient number is used to ensure statistical power.
-
Drug Administration: this compound is administered via various routes, including intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral (PO), at specified dosages.[5][6][7]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.[6] Plasma or serum is then separated for analysis.
-
Analytical Method: The concentration of this compound and its metabolites in plasma/serum is most commonly determined using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[7][17] This method offers high sensitivity and specificity.
-
Sample Preparation: Typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug from the biological matrix.[17]
-
Chromatographic Conditions: A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection is often set at a wavelength of 223 nm.[7][15]
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software, most commonly employing non-compartmental analysis (NCA).[1][18] This method allows for the calculation of key parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2).[1]
Visualizations
Experimental Workflow for a Comparative Pharmacokinetic Study
A generalized workflow for a comparative pharmacokinetic study of this compound.
Logical Relationships of Key Pharmacokinetic Parameters
Logical relationships between drug input, disposition, and pharmacokinetic outcomes.
References
- 1. Pharmacokinetics of this compound and its metabolite this compound amine in the plasma, urine, and feces of fattening male donkeys following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. avzvet.ru [avzvet.ru]
- 5. This compound pharmacokinetics in lactating cows after intravenous, intramuscular and intramammary administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Bioavailability and pharmacokinetics of this compound in healthy sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound after intravenous and intramuscular administration in New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of this compound and its major metabolite, this compound amine, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Study of this compound Following Oral Administration in Broiler Poultry | The Indian Veterinary Journal [epubs.icar.org.in]
- 12. Pharmacokinetics, optimal dosages and withdrawal time of this compound in Asian seabass (Lates calcarifer) after oral administration via medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and biosafety evaluation of a veterinary drug this compound in rainbow trout, Oncorhynchus mykiss (Walbaum 1792) as a model cultivable fish species in temperate water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of this compound in Healthy Pigs and in Pigs Experimentally Infected with Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. Frontiers | Pharmacokinetics of this compound and its metabolite this compound amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]
A Head-to-Head Comparison of Florfenicol and Ceftiofur for the Treatment of Bovine Pathogens
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate antimicrobial agent is paramount in effectively managing bovine respiratory disease (BRD), a leading cause of economic loss in the cattle industry. This guide provides a detailed, evidence-based comparison of two commonly used antibiotics, florfenicol and ceftiofur, for the treatment of key bovine pathogens.
Executive Summary
This compound, a broad-spectrum bacteriostatic antibiotic, and ceftiofur, a third-generation cephalosporin with bactericidal activity, are both critical tools in the veterinarian's arsenal against BRD. This comparison delves into their mechanisms of action, in vitro efficacy against major bovine pathogens, and available clinical trial data to provide a comprehensive overview for research and development professionals.
Mechanism of Action
The fundamental difference in the antimicrobial activity of this compound and ceftiofur lies in their distinct mechanisms of action.
This compound: This synthetic antibiotic inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding action prevents the formation of peptide bonds, thereby halting bacterial growth.
The Power of Two: Evaluating Synergistic Effects of Florfenicol with Other Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antimicrobial resistance necessitates innovative strategies to extend the efficacy of existing antibiotics. Combination therapy, which leverages synergistic interactions between different drug classes, presents a promising approach. This guide provides a comprehensive comparison of the synergistic effects of florfenicol, a broad-spectrum bacteriostatic antibiotic, with various other antimicrobial agents. The data presented is compiled from a range of in vitro and in vivo studies, offering valuable insights for researchers, scientists, and drug development professionals.
I. Comparative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from studies evaluating the synergistic effects of this compound with other antibiotics against various bacterial pathogens. Synergy is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5. An FICI between 0.5 and 4.0 is generally considered indicative of an additive or indifferent effect, while an FICI > 4.0 suggests antagonism.
This compound and Doxycycline
This combination has demonstrated significant synergistic and additive effects, particularly against pathogens responsible for respiratory and skin infections.[1][2][3] The proposed mechanism involves a dual blockade of bacterial protein synthesis, with this compound targeting the 50S ribosomal subunit and doxycycline targeting the 30S subunit.[1]
| Target Pathogen | This compound MIC Alone (µg/mL) | Doxycycline MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Doxycycline MIC in Combination (µg/mL) | FICI | Reference |
| Aeromonas hydrophilia | 128 to >128 | 8 to >128 | Decreased by 2-3 times | Decreased by 3-6 times | < 1.0 | [1][4] |
| Morganella morganii | >128 | 32 to 128 | 8 to >128 | 4 to 64 | < 1.0 | [1][4] |
| Pasteurella multocida | - | - | - | - | ≤ 0.5 (in 15% of isolates) | [5] |
| Riemerella anatipestifer | 0.5 to 16 | 0.125 to 4 | MIC reduction up to 87.5% | - | ≤ 0.5 (synergy) or >0.5 to ≤ 1 (additivity) | [6] |
This compound and Aminoglycosides (Amikacin & Gentamicin)
The combination of this compound with aminoglycosides has shown strong synergy against multidrug-resistant (MDR) Escherichia coli.[7][8] It is hypothesized that this compound may alter the bacterial membrane permeability, thereby facilitating the intracellular uptake of aminoglycosides.[1]
| Target Pathogen | Antibiotic Combination | Synergy Observed (No. of Isolates) | FICI | Reference |
| MDR Escherichia coli | This compound + Amikacin | 10/11 | ≤ 0.5 | [7][8] |
| MDR Escherichia coli | This compound + Gentamicin | 6/11 | ≤ 0.5 | [7][8] |
This compound and Thiamphenicol
Interestingly, synergy has been observed between this compound and thiamphenicol, both of which are amphenicols that bind to the 50S ribosomal subunit. This suggests a more complex interaction than simple target redundancy.
| Target Pathogen | Synergy Observed | FICI | Reference |
| Staphylococcus aureus (MSSA) | 30% of isolates | ≤ 0.5 | [9] |
| Staphylococcus aureus (MRSA) | 45% of isolates | ≤ 0.5 | [9] |
| Actinobacillus pleuropneumoniae | 17% of isolates | ≤ 0.5 | [5] |
| Pasteurella multocida | 24% of isolates | ≤ 0.5 | [5] |
This compound and Other Antibiotics
This compound has also been evaluated in combination with several other classes of antibiotics, with varying degrees of synergy reported.
| Antibiotic Combination | Target Pathogen | Synergy Observed (FICI ≤ 0.5) | Reference |
| This compound + Oxytetracycline | Pseudomonas aeruginosa | 44% (4/9) of isolates | [4] |
| This compound + Oxytetracycline | Pasteurella multocida | 40% (6/15) of isolates | [5] |
| This compound + Erythromycin | Pasteurella multocida | 31% (5/16) of isolates | [5] |
| This compound + Tylosin | Various bacteria from dogs | Additive and synergistic effects | [10][11] |
| This compound + Amoxicillin | E. coli, S. aureus, P. mirabilis | Synergistic | [12] |
| This compound + Amoxicillin | Pathogenic bacteria of fish origin | Synergistic | [6] |
| This compound + Enrofloxacin | - | Synergistic toxicity at certain concentrations | [13][14] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the cited studies.
Checkerboard Microdilution Assay
This is the most common in vitro method for assessing antibiotic synergy.
Objective: To determine the MIC of two antibiotics alone and in combination to calculate the FICI.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. A series of twofold dilutions of antibiotic A are made along the x-axis of a 96-well microtiter plate, and a series of twofold dilutions of antibiotic B are made along the y-axis.
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates are inoculated with the bacterial suspension and incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Assay
This dynamic assay provides information on the rate of bacterial killing over time.
Objective: To assess the bactericidal or bacteriostatic activity of antibiotics alone and in combination over a 24-hour period.
Protocol:
-
Inoculum Preparation: A bacterial culture in the logarithmic growth phase is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Exposure: The bacterial suspension is exposed to the antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) alone and in combination. A growth control without antibiotics is included.
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
In Vivo Murine Infection Model
Animal models are essential for evaluating the efficacy of antibiotic combinations in a physiological setting.[7][8]
Objective: To assess the therapeutic efficacy of this compound combinations in treating bacterial infections in mice.
Protocol:
-
Infection: Mice are infected with a specific pathogen, often via intraperitoneal injection, to induce a systemic infection.
-
Treatment: At a predetermined time post-infection, mice are treated with the antibiotic combination, individual antibiotics, or a placebo (e.g., saline).
-
Monitoring: The animals are monitored for clinical signs of illness and survival over a set period.
-
Bacterial Load Determination: In some studies, bacterial loads in various organs (e.g., spleen, liver) are determined at the end of the experiment to quantify the reduction in infection.
-
Data Analysis: Survival curves and bacterial load data are statistically analyzed to compare the efficacy of the different treatment groups.
III. Mechanism of Action and Signaling Pathways
Understanding the mechanisms underlying synergistic interactions is key to the rational design of combination therapies.
Dual Blockade of Protein Synthesis: this compound and Doxycycline
The synergy between this compound and doxycycline is a classic example of targeting different components of the same essential cellular process.
Enhanced Uptake: this compound and Aminoglycosides
The synergistic effect of this compound with aminoglycosides is thought to be due to this compound's ability to increase the permeability of the bacterial cell membrane, allowing for greater intracellular concentration of the aminoglycoside.
IV. Conclusion
The combination of this compound with other antibiotics represents a viable strategy to enhance antimicrobial efficacy and combat resistance. The synergistic interactions observed with doxycycline, aminoglycosides, and other agents highlight the potential for developing novel combination therapies. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development, encouraging further investigation into these promising combinations.
References
- 1. Synergy between this compound and Aminoglycosides against Multidrug-Resistant Escherichia coli Isolates from Livestock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Efficacy of Doxycycline and this compound Against Aeromonas hydrophilia and Morganella morganii Infections in Pelodiscus sinensis with Skin Ulcer Disease [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PK/PD integration of this compound alone and in combination with doxycycline against Riemerella anatipestifer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Florfenicol Susceptibility Testing for Emerging Aquatic Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard methods for florfenicol susceptibility testing in emerging bacterial pathogens affecting aquaculture. Accurate susceptibility data is critical for effective treatment strategies, monitoring resistance trends, and guiding the development of new therapeutic agents. This document outlines and compares the performance of key methodologies, supported by experimental data, to aid researchers in selecting the most appropriate testing strategy for their needs.
Introduction to this compound and Aquatic Pathogens
This compound is a broad-spectrum synthetic antibiotic widely used in veterinary medicine, including aquaculture, to control bacterial diseases.[1][2] Its efficacy is, however, threatened by the emergence of resistant pathogens. Key emerging and established aquatic pathogens of concern include Aeromonas salmonicida, Flavobacterium psychrophilum, Edwardsiella ictaluri, Piscirickettsia salmonis, Vibrio species, and Streptococcus iniae. The primary mechanism of resistance to this compound is mediated by the floR gene, which codes for an efflux pump that expels the antibiotic from the bacterial cell.[3][4] Other resistance genes, such as fexA and optrA, have also been identified.[5][6]
Comparison of Susceptibility Testing Methods
The validation of this compound susceptibility testing relies on standardized and reproducible methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for antimicrobial susceptibility testing of bacteria isolated from aquatic animals, primarily in documents VET03 and VET04.[1][3][7][8][9][10] The two most common phenotypic methods are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method. Molecular methods, such as Polymerase Chain Reaction (PCR), offer a genotypic alternative by detecting specific resistance genes.
Performance Comparison of Phenotypic Methods
The choice between broth microdilution and disk diffusion often depends on the desired output (quantitative vs. qualitative), throughput, and the specific pathogen being tested. The agreement between these methods is crucial for consistent interpretation of susceptibility.
| Pathogen | Method Comparison | Categorical Agreement | Key Findings & References |
| Flavobacterium psychrophilum | Broth Microdilution (MIC) vs. Disk Diffusion | 100% for this compound | A study on 133 isolates found perfect agreement between MIC and disk diffusion for this compound susceptibility categorization. All isolates were found to be wild-type (susceptible) to this compound.[6][11] |
| Aeromonas hydrophila | Broth Microdilution (MIC) vs. Disk Diffusion | High (not quantified in %) | CLSI-guided studies have been conducted to establish epidemiological cutoff values (ECVs) using both methods, indicating a strong correlation for categorization of wild-type and non-wild-type populations.[5] |
| Piscirickettsia salmonis | Broth Microdilution (MIC) | Not Applicable | Due to the fastidious nature of this pathogen, specific broth microdilution protocols have been developed and validated. These studies focus on establishing reliable MIC distributions and epidemiological cutoff values (COWT ≤0.25 μg/mL).[1][9] |
| Edwardsiella ictaluri | Broth Microdilution (MIC) & Disk Diffusion | High (not quantified in %) | Studies have established an MIC of this compound against E. ictaluri to be around 0.19-0.25 µg/mL and a Kirby-Bauer zone of inhibition of approximately 36.8 mm, indicating both methods are effective.[7][12] |
| Vibrio spp. | Disk Diffusion | Not Applicable | Disk diffusion is commonly used for surveillance of antimicrobial resistance in Vibrio spp. Studies show varying resistance rates, with lower resistance to this compound compared to other antibiotics like ampicillin.[4][13] |
| Streptococcus iniae | Broth Microdilution (MIC) | Not Applicable | MICs for S. iniae have been reported to be in the range of 2 to 4 µg/mL. Efficacy studies are often linked to these MIC values to determine effective dosages.[14] |
Phenotypic vs. Genotypic Methods
Molecular detection of resistance genes provides rapid results and can identify the genetic basis of resistance. However, the presence of a resistance gene does not always perfectly correlate with phenotypic resistance, as gene expression levels can vary.
| Method | Principle | Advantages | Disadvantages |
| Broth Microdilution (MIC) | Determines the lowest concentration of an antibiotic that inhibits visible bacterial growth. | Quantitative result (MIC value), high reproducibility, considered the "gold standard". | More labor-intensive and costly than disk diffusion. |
| Agar Disk Diffusion | Measures the diameter of the zone of growth inhibition around an antibiotic-impregnated disk. | Simple, low cost, high throughput. | Qualitative result (susceptible, intermediate, resistant), less precise than MIC. |
| PCR | Amplifies specific DNA sequences (resistance genes). | Rapid, highly specific, can detect resistance potential even if not expressed. | Does not measure the level of resistance, presence of a gene may not perfectly correlate with phenotypic resistance. |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and comparability of susceptibility testing results. The following are summarized protocols based on CLSI guidelines.
Broth Microdilution Method (CLSI VET03)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microdilution plate.
-
-
Plate Inoculation:
-
Use commercially or in-house prepared microdilution plates containing serial twofold dilutions of this compound.
-
Inoculate each well with the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Agar Disk Diffusion Method (CLSI VET03)
This method provides a qualitative assessment of susceptibility.
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Aseptically apply a this compound-impregnated disk (typically 30 µg) to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate under the same conditions as for the broth microdilution method.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the interpretive criteria provided in CLSI document VET04.
-
PCR for Detection of this compound Resistance Genes (floR, fexA, optrA)
This protocol provides a general framework for the detection of common this compound resistance genes.
-
DNA Extraction:
-
Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standard boiling lysis method.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target gene (floR, fexA, or optrA).
-
Add the extracted DNA to the master mix.
-
Perform PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
Example Primer Sets:
Gene Primer Sequence (5' -> 3') Amplicon Size (bp) Reference floR F: 5'-CGCCGTCATTCCTCACCTTC-3' R: 5'-GATCACGGGCCACGCTGTGTC-3' 215 [15] fexA F: 5'-TTGGGAAGAATGGTTCAGGG-3' R: 5'-ATCGGCTCAGTAGCATCACG-3' 977 [15] | optrA | F: 5'-AGGTGGTCAGCGAACTAA-3' R: 5'-TTCGATAACGGTCTCCAC-3' | 647 |[15] |
-
-
Result Visualization:
-
Analyze the PCR products by agarose gel electrophoresis.
-
The presence of a band of the expected size indicates a positive result for the respective resistance gene.
-
Visualizing Experimental Workflows
To facilitate understanding, the following diagrams illustrate the workflows for the described susceptibility testing methods.
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Agar Disk Diffusion Susceptibility Testing.
Caption: Workflow for PCR-based Detection of Resistance Genes.
Conclusion
The validation of this compound susceptibility testing is paramount for the sustainable use of this important antimicrobial in aquaculture. The broth microdilution method remains the gold standard for providing quantitative MIC data, which is crucial for therapeutic decisions and resistance monitoring. The disk diffusion method serves as a practical and cost-effective alternative for routine qualitative screening. Molecular methods, such as PCR, offer rapid detection of resistance determinants and are valuable tools for epidemiological studies. For a comprehensive understanding of this compound resistance, a combination of phenotypic and genotypic methods is recommended. Adherence to standardized protocols, such as those provided by CLSI, is essential to ensure the accuracy and comparability of results across different laboratories.
References
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. Frontiers | Pathogenicity and antibiotic resistance analysis of Vibrio species found in coastal water at mainly beach of Shenzhen, China [frontiersin.org]
- 3. New Vet Med Docs CLSI VET03 & VET04 | News | CLSI [clsi.org]
- 4. The Antibiotics resistance of Vibrio spp. isolated from aquaculture water in some areas of Northern Vietnam | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of this compound and Linezolid Resistance and Emergence of optrA Gene in Campylobacter coli Isolates from Tunisian Avian Farms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. VET03 | Methods for Antimicrobial Broth Dilution and Disk Diffusion Susceptibility Testing of Bacteria Isolated From Aquatic Animals [clsi.org]
- 10. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 11. chainnetwork.org [chainnetwork.org]
- 12. researchgate.net [researchgate.net]
- 13. smujo.id [smujo.id]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Florfenicol and Enrofloxacin in Poultry Disease Models
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the performance of two commonly used veterinary antibiotics, florfenicol and enrofloxacin, in the context of poultry disease models. The information presented is collated from various experimental studies to aid in research and development decisions.
Executive Summary
This compound, a synthetic broad-spectrum antibiotic, and enrofloxacin, a fluoroquinolone antibiotic, are both widely employed in veterinary medicine to combat bacterial infections in poultry. While both demonstrate significant efficacy against common poultry pathogens, they differ in their pharmacokinetic profiles, mechanisms of action, and residue depletion patterns. This guide presents a comparative analysis of their performance based on available experimental data.
Pharmacokinetic Profiles
The pharmacokinetic parameters of an antibiotic are crucial in determining its dosing regimen and overall efficacy. The following tables summarize key pharmacokinetic data for this compound and enrofloxacin in broiler chickens.
Table 1: Pharmacokinetic Parameters of this compound in Broiler Chickens
| Parameter | Oral Administration (30 mg/kg) | Intramuscular Administration (30 mg/kg) | Intravenous Administration (30 mg/kg) |
| Maximum Concentration (Cmax) | 3.20 µg/mL[1] | 3.82 µg/mL[1] | - |
| Time to Cmax (Tmax) | 1.53 hours[2] | - | - |
| Elimination Half-life (t½) | 6.421 hours[3] | - | 173 minutes[1] |
| Bioavailability | 55.3%[1] - 94%[4] | 96.6%[1] - 98%[4] | - |
Table 2: Pharmacokinetic Parameters of Enrofloxacin in Broiler Chickens
| Parameter | Oral Administration (10 mg/kg) | Intramuscular Administration (10 mg/kg) | Intravenous Administration (10 mg/kg) |
| Maximum Concentration (Cmax) | 2.06 µg/mL[5] | 2.01 µg/mL | - |
| Time to Cmax (Tmax) | 1.84 hours[5] | 1 hour | - |
| Elimination Half-life (t½) | 4.29 hours[6] | 4.06 hours[6] | - |
| Bioavailability | 59.6%[6] - 80.1% | 87.5%[6] | - |
Efficacy in Poultry Disease Models
The efficacy of this compound and enrofloxacin has been evaluated against several key bacterial pathogens in poultry. The following tables present a summary of their performance in experimental infection models.
Table 3: Efficacy of this compound against Escherichia coli Infection in Broiler Chickens
| Study Parameter | Dosage | Results | Reference |
| Mortality Rate | 30 mg/kg in drinking water for 5 days | Significantly decreased mortality compared to untreated infected group. | [7] |
| Clinical Signs | 30 mg/kg orally for 5 days | Minimized the severity of clinical signs. | [8] |
| Bacterial Reisolation | 30 mg/kg in drinking water for 5 days | Reduced bacterial reisolation from tissues. | [7] |
Table 4: Efficacy of Enrofloxacin against Escherichia coli and Pasteurella multocida Infection in Chickens
| Study Parameter | Pathogen | Dosage | Results | Reference |
| Mortality Rate | E. coli | 10 mg/kg in drinking water | Lower mortality in treated groups compared to control. | [9][10] |
| Mortality Rate | P. multocida | 10 mg/kg in drinking water | Lower mortality in treated groups compared to control. | [9][10][11] |
| Pathological Lesions | E. coli | 10 mg/kg in drinking water | Lower lesion scores in immediately treated chickens. | [10] |
Mechanisms of Action
This compound and enrofloxacin employ distinct mechanisms to inhibit bacterial growth.
This compound acts by binding to the 50S ribosomal subunit of susceptible bacteria, which inhibits peptidyl transferase and prevents the transfer of amino acids to growing peptide chains, thereby halting protein synthesis.[12]
Enrofloxacin, a fluoroquinolone, targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[13] By inhibiting these enzymes, it prevents the replication and transcription of bacterial DNA, leading to bacterial cell death.[14]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for efficacy, pharmacokinetic, and residue analysis studies.
Efficacy Study Protocol: Enrofloxacin against E. coli
A representative experimental design to evaluate the efficacy of enrofloxacin against E. coli infection in chickens is as follows:
This protocol is based on the methodology described in studies comparing enrofloxacin treatment regimens.[9][10][11]
Pharmacokinetic Study Protocol
The following workflow outlines a typical pharmacokinetic study in broiler chickens.
This generalized protocol is derived from methodologies reported in several pharmacokinetic studies.[1][2][3][4][5][6]
Residue Analysis Protocol: HPLC Method
High-Performance Liquid Chromatography (HPLC) is a standard method for detecting antibiotic residues in poultry tissues.
This workflow is based on HPLC methods described for the analysis of this compound and enrofloxacin residues in poultry tissues.[15][16][17][18][19]
Residue Depletion and Withdrawal Periods
The depletion of drug residues from edible tissues is a critical factor for food safety.
This compound: Following oral administration, this compound residues can be detected in various tissues. One study reported that after a 30 mg/kg oral dose, no this compound residues were detected in tissues and serum after 72 hours, except in the bile where it disappeared after 96 hours.[1] Another study suggested a withdrawal time of at least 8 days to ensure complete elimination from chicken tissues.[4]
Enrofloxacin: Enrofloxacin and its metabolite, ciprofloxacin, can persist in poultry tissues. Residues have been detected in muscle and liver up to 4 days after the last dose.[10] Some studies have reported the presence of enrofloxacin residues in a significant percentage of commercially available broiler meat and liver samples, highlighting the importance of adhering to recommended withdrawal periods.[20][21]
Conclusion
Both this compound and enrofloxacin are effective antimicrobial agents for treating bacterial diseases in poultry. Enrofloxacin generally exhibits higher oral bioavailability in some studies. The choice between these two antibiotics should be based on the specific pathogen and its susceptibility, the pharmacokinetic profile of the drug in the target species, and considerations for residue depletion to ensure food safety. The data presented in this guide, compiled from various scientific studies, provides a foundation for informed decision-making in the development and application of these important veterinary drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic Study of this compound Following Oral Administration in Broiler Poultry | The Indian Veterinary Journal [epubs.icar.org.in]
- 4. Bioavailability and pharmacokinetics of this compound in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue residue of enrofloxacin in healthy, Eimeria-infected broiler chickens and those pre-treated with amprolium and toltrazuril - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. makhillpublications.co [makhillpublications.co]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. Enrofloxacin: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. nucleus.iaea.org [nucleus.iaea.org]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetic and pharmacodynamic integration of enrofloxacin against Salmonella Enteritidis after administering to broiler chicken by per-oral and intravenous routes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Florfenicol Disposal
Essential procedures for the safe and compliant disposal of the antibiotic florfenicol are critical for maintaining laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with immediate, actionable information on the proper handling and disposal of this compound waste, ensuring adherence to regulatory standards and fostering a culture of safety.
Immediate Safety and Handling Protocols
Proper handling of this compound is paramount to minimize exposure and ensure a safe laboratory environment. Adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling this compound in solid or liquid form:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use protective gloves.
-
Body Protection: Wear a lab coat or other suitable protective clothing.
In the event of a spill, immediately evacuate the area and ensure adequate ventilation. For solid spills, sweep up the material and place it in a suitable, closed container for disposal. For liquid spills, absorb the material with an inert substance and place it in a sealed container. Do not allow this compound to enter drains or waterways.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its form—unused product, contaminated labware, or aqueous solutions.
1. Unused or Expired this compound:
-
Primary Disposal Method: The recommended method for disposing of pure this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[2][3] While this compound is not specifically listed as a hazardous waste, it is crucial to consult with your institution's environmental health and safety (EHS) department to ensure compliance with all applicable regulations.
2. Contaminated Materials:
-
Solid Waste: Items such as gloves, bench paper, and empty vials that have come into contact with this compound should be collected in a clearly labeled hazardous waste container for incineration.
-
Packaging: Empty this compound containers should be triple-rinsed or their equivalent before recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials can be incinerated.[1]
3. Aqueous Solutions Containing this compound:
-
Incineration: The preferred method for disposing of aqueous solutions containing this compound is incineration through a licensed waste disposal company.
-
Chemical Degradation (for laboratory-scale waste): For small volumes of this compound solutions, chemical degradation methods can be employed as a pre-treatment step to reduce the concentration of the active compound before final disposal. It is imperative to validate the effectiveness of any degradation method before implementation.
This compound Inactivation and Degradation Data
Several methods have been investigated for the degradation of this compound in laboratory settings. The following table summarizes key quantitative data from these studies.
| Degradation Method | Conditions | Efficiency/Rate | Reference |
| Photocatalysis | Cu-doped ZnO nanoparticles, pH 5, 120 minutes | 75.2% removal of 5 mg/L this compound | [1] |
| Hydrolysis | pH < 5 or > 8, elevated temperatures (50-60°C) | Increased degradation rate; stable at neutral pH and ambient temperature | [4] |
| Enzymatic Inactivation | Optimized hydrolase (EstDL136) | Effective in various media, including saltwater and milk | [5][6][7] |
| Advanced Oxidation | Fe/Cu@NBC composite, 8 hours | ~91.4% removal from deionized water | [8] |
Experimental Protocols for this compound Degradation
Below are summaries of experimental protocols for two common laboratory-scale this compound degradation methods.
Photocatalytic Degradation Protocol
This method utilizes semiconductor nanoparticles to generate reactive oxygen species upon UV irradiation, which then degrade the this compound molecule.
-
Catalyst Preparation: Synthesize or procure Cu-doped ZnO nanoparticles.
-
Reaction Setup: In a suitable reaction vessel, add the aqueous this compound solution of known concentration.
-
Catalyst Addition: Add the Cu-doped ZnO nanoparticles to the solution (e.g., 0.3 g/L).
-
pH Adjustment: Adjust the pH of the solution to the optimal level (e.g., pH 5).
-
Irradiation: Irradiate the solution with a UV lamp for a specified duration (e.g., 120 minutes), ensuring continuous stirring.
-
Analysis: After the reaction, separate the catalyst from the solution (e.g., by centrifugation or filtration) and analyze the supernatant for the remaining this compound concentration using a suitable analytical method like HPLC.
Hydrolysis Protocol
This protocol investigates the degradation of this compound under different pH and temperature conditions.
-
Buffer Preparation: Prepare a series of buffer solutions with varying pH values (e.g., pH 4, 7, 9).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent and spike them into the buffer solutions to achieve the desired initial concentration.
-
Incubation: Incubate the samples at different temperatures (e.g., 25°C, 50°C, 60°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each sample.
-
Analysis: Analyze the concentration of this compound in each aliquot using a stability-indicating analytical method (e.g., HPLC) to determine the degradation rate.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
References
- 1. wwjournal.ir [wwjournal.ir]
- 2. epa.gov [epa.gov]
- 3. Federal Regulation of Waste Disposal | American Veterinary Medical Association [avma.org]
- 4. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, this compound, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for Enzymatic Inactivation of the Veterinary Antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Performance and degradation pathway of this compound antibiotic by nitrogen-doped biochar supported zero-valent iron and zero-valent copper: A combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling and Disposal of Florfenicol: A Guide for Laboratory Professionals
Florfenicol, a broad-spectrum synthetic antibiotic, is a valuable tool in veterinary medicine and pharmaceutical research. However, its handling requires strict adherence to safety protocols to mitigate potential health risks to laboratory personnel. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, covering personal protective equipment (PPE), handling procedures, emergency protocols, and disposal plans.
Hazard Identification and Exposure Limits
This compound is classified with several health hazards, including suspected risk of damaging fertility or the unborn child and causing damage to organs through prolonged or repeated exposure.[1][2][3][4][5] It can also cause skin and eye irritation.[2][6] While comprehensive occupational exposure limits are not widely established, some internal limits have been set.
| Parameter | Value | Formulation | Source |
| Time-Weighted Average (TWA) | 100 µg/m³ (OEB 2) | Solid | Internal |
| Permissible Exposure Limit (PEL) | Not Specified | Respirable Dust Fraction | CAL PEL |
Note: OEB refers to Occupational Exposure Band.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure. The required PPE may vary depending on the formulation (solid or liquid) and the specific laboratory procedures.
1. Eye and Face Protection:
-
Wear safety glasses with side shields or tightly fitting goggles.[1][7][8]
-
If there is a potential for direct contact with dust, mists, or aerosols, a face shield or other full-face protection should be worn.[8][9]
2. Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[9] Always inspect gloves before use and wash hands thoroughly after handling.[7]
-
Protective Clothing: A lab coat or work uniform is required.[8][9] For procedures with a higher risk of exposure, chemical-resistant coveralls may be necessary.
3. Respiratory Protection:
-
Work should be conducted in a well-ventilated area.[4] If ventilation is insufficient or if dust or aerosols are generated, a NIOSH-approved respirator should be worn.[9] For solid forms, a particle filter is recommended.[7]
Operational Plans: Handling and Storage
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Step-by-Step Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form to minimize dust generation.[4]
-
Dispensing: When weighing or transferring solid this compound, use techniques that minimize dust creation. For liquid formulations, avoid generating mists or aerosols.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3][8] Wash hands thoroughly after handling the substance, even if gloves were worn.[4]
-
Labeling: Ensure all containers of this compound are clearly and accurately labeled.
Storage Plan:
-
Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][7]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Exposure Protocols:
-
Inhalation: If inhaled, immediately move the individual to fresh air. Seek medical attention.[6][8][10]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[6][8][10] Seek medical attention if irritation occurs.
-
Eye Contact: If this compound enters the eyes, rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Spill Response Workflow:
In the case of a spill, follow a structured response plan to ensure safety and proper cleanup.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Guidance:
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and contaminated vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused liquid formulations or solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning. The rinsate should be collected as hazardous waste.
-
Final Disposal: All this compound waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[3]
References
- 1. fishersci.com [fishersci.com]
- 2. msd.com [msd.com]
- 3. merck.com [merck.com]
- 4. msd.com [msd.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. msd.com [msd.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. merck.com [merck.com]
- 9. merck.com [merck.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
